molecular formula C4H8O4 B118254 D-Erythrose-1-13C

D-Erythrose-1-13C

Cat. No.: B118254
M. Wt: 121.10 g/mol
InChI Key: YTBSYETUWUMLBZ-MMMSSWCQSA-N
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Description

D-Erythrose-1-13C is a stable, isotopically labeled form of the aldose sugar D-Erythrose, where carbon at the 1-position is the carbon-13 (13C) isotope . This compound is an essential biochemical tracer in research, particularly in the field of metabolic engineering and pathway analysis. It serves as a crucial precursor in the shikimate pathway, a fundamental metabolic route in plants and microorganisms. Specifically, its phosphorylated form, D-Erythrose-4-phosphate, combines with phosphoenolpyruvate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), which is the first committed step in the biosynthesis of aromatic amino acids and a vast array of aromatic compounds . By incorporating this compound into metabolic studies, researchers can utilize techniques like NMR spectroscopy and mass spectrometry to precisely track carbon flux through central metabolic pathways. This enables the detailed mapping of metabolic networks, the study of pathway regulation, and the optimization of microbial cell factories for the production of valuable aromatic chemicals such as L-phenylalanine, L-tyrosine, and their derivatives . The compound has a molecular formula of C4H8O4 and a molecular weight of 121.10 g/mol . It is typically supplied as a solid and should be stored at -20°C for long-term stability . This product is intended for research purposes only and is not approved for use in diagnostics or for any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2,3,4-trihydroxy(113C)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-MMMSSWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([13CH]=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D-Erythrose-1-13C: A Technical Guide for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of D-Erythrose-1-13C, a stable isotope-labeled monosaccharide, as a powerful tool in metabolic research. Erythrose, a four-carbon aldose, is a key intermediate in the pentose phosphate pathway (PPP) and a precursor for the biosynthesis of aromatic amino acids. The targeted incorporation of a ¹³C label at the C1 position enables precise tracing of its metabolic fate, providing valuable insights into cellular physiology and disease. This guide details its primary applications, experimental methodologies, and data interpretation for professionals in the life sciences.

Core Applications in Metabolic Research

D-Erythrose-1-¹³C serves as a versatile tracer in a variety of research applications, primarily centered around elucidating metabolic pathways and quantifying their activity.

  • Metabolic Flux Analysis (MFA) of the Pentose Phosphate Pathway: As a direct precursor to erythrose-4-phosphate, D-Erythrose-1-¹³C allows for the detailed investigation of the non-oxidative branch of the PPP. By tracking the incorporation of the ¹³C label into downstream metabolites such as sedoheptulose-7-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate, researchers can quantify the flux through this critical pathway for nucleotide synthesis and redox balance.

  • Site-Selective Isotopic Labeling of Aromatic Amino Acids: D-Erythrose-4-phosphate, derived from erythrose, is a key precursor in the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in microorganisms and plants. Using D-Erythrose-1-¹³C allows for the site-selective incorporation of a ¹³C label into the aromatic rings of these amino acids. This is particularly advantageous for nuclear magnetic resonance (NMR) studies of protein structure and dynamics, as it simplifies complex spectra and provides specific probes at desired locations.

  • Investigating Carbohydrate Rearrangements: The stable isotope label in D-Erythrose-1-¹³C provides a means to study intramolecular reactions such as carbonyl migration and epimerization in sugars. These studies are relevant to understanding prebiotic chemistry and the fundamental reactivity of carbohydrates.

Quantitative Data on ¹³C Incorporation

The efficiency of ¹³C label incorporation from erythrose into downstream metabolites is a critical parameter in experimental design and data interpretation. The following tables summarize reported quantitative data from studies using ¹³C-labeled erythrose.

Amino AcidLabeled Position¹³C Incorporation (%) with 1 g/L [1-¹³C]Erythrose¹³C Incorporation (%) with 2 g/L [1-¹³C]Erythrose
Phenylalanineζ7575
Tyrosineζ7575
Tryptophanη2Not Reported60
Amino AcidLabeled Position¹³C Incorporation (%) with 2 g/L [2-¹³C]Erythrose
Tryptophanη280
Amino AcidLabeled Position¹³C Incorporation (%) with 2 g/L [3-¹³C]Erythrose
Tryptophanζ385
Tryptophanε370
Amino AcidLabeled Position¹³C Incorporation (%) with 2 g/L [4-¹³C]Erythrose
Tryptophanζ280

Experimental Protocols

This section provides a synthesized, comprehensive protocol for a stable isotope tracing experiment using D-Erythrose-1-¹³C in mammalian cell culture, followed by metabolite extraction and analysis.

I. Cell Culture and Labeling
  • Cell Seeding: Plate mammalian cells in 6-well plates at a density of approximately 200,000 cells per well and incubate overnight to allow for adherence.

  • Media Preparation: Prepare custom cell culture medium lacking glucose. Supplement this medium with D-Erythrose-1-¹³C at a final concentration typically ranging from 1 to 2 g/L. It is recommended to also use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled sugars.

  • Labeling: After overnight incubation, rinse the cells once with phosphate-buffered saline (PBS). Replace the standard medium with the prepared ¹³C-erythrose-containing medium. The duration of labeling will depend on the metabolic pathway of interest and the time required to reach isotopic steady state. For central carbon metabolism, labeling times can range from minutes to several hours.

II. Metabolite Extraction
  • Quenching: Aspirate the labeling medium and quickly rinse the cells with cold 150 mM ammonium acetate (NH₄AcO), pH 7.3 to remove extracellular metabolites.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Internal Standard: Add a known amount of an internal standard (e.g., 5 nmol of norvaline) to each sample for normalization.

  • Lysis and Precipitation: Vortex each sample thoroughly on ice and incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at maximum speed for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube. A second extraction of the pellet with 200 µL of 80% methanol can be performed to increase yield, and the supernatants can be combined.

  • Drying: Dry the metabolite extracts using a vacuum evaporator. Store the dried extracts at -80°C until analysis.

III. Analytical Methodologies
  • Hydrolysis: For protein-bound amino acids, hydrolyze the protein pellet from the extraction step using 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the amino acids to make them volatile for GC analysis. A common method is N-tert-butyldimethylsilyl (TBDMS) derivatization.

  • GC-MS Analysis: Analyze the derivatized samples on a GC-MS system. The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).

  • Sample Preparation: Dissolve the dried metabolite extract or purified ¹³C-labeled protein in a suitable deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition: Acquire one-dimensional (¹D) and two-dimensional (²D) ¹³C NMR spectra. ¹D ¹³C NMR can provide information on the overall enrichment at specific carbon positions. ²D experiments, such as ¹³C-¹³C COSY, can reveal coupling patterns that are informative of the isotopomer distribution.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the use of D-Erythrose-1-¹³C.

metabolic_fate_of_D_Erythrose_1_13C This compound This compound Erythrose-4-Phosphate-1-13C Erythrose-4-Phosphate-1-13C This compound->Erythrose-4-Phosphate-1-13C Kinase Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Erythrose-4-Phosphate-1-13C->Sedoheptulose-7-Phosphate Transketolase Shikimate Pathway Shikimate Pathway Erythrose-4-Phosphate-1-13C->Shikimate Pathway Fructose-6-Phosphate Fructose-6-Phosphate Sedoheptulose-7-Phosphate->Fructose-6-Phosphate Transaldolase Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Sedoheptulose-7-Phosphate->Glyceraldehyde-3-Phosphate Transaldolase Aromatic Amino Acids (Phe, Tyr, Trp) Aromatic Amino Acids (Phe, Tyr, Trp) Shikimate Pathway->Aromatic Amino Acids (Phe, Tyr, Trp)

Caption: Metabolic fate of D-Erythrose-1-¹³C through the Pentose Phosphate Pathway.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis Seed Cells Seed Cells Prepare 13C-Erythrose Medium Prepare 13C-Erythrose Medium Seed Cells->Prepare 13C-Erythrose Medium Incubate with Tracer Incubate with Tracer Prepare 13C-Erythrose Medium->Incubate with Tracer Quench Metabolism Quench Metabolism Incubate with Tracer->Quench Metabolism Extract with 80% Methanol Extract with 80% Methanol Quench Metabolism->Extract with 80% Methanol Dry Extract Dry Extract Extract with 80% Methanol->Dry Extract GC-MS Analysis GC-MS Analysis Dry Extract->GC-MS Analysis NMR Analysis NMR Analysis Dry Extract->NMR Analysis Data Processing Data Processing GC-MS Analysis->Data Processing NMR Analysis->Data Processing Metabolic Flux Calculation Metabolic Flux Calculation Data Processing->Metabolic Flux Calculation

Caption: Experimental workflow for stable isotope tracing with D-Erythrose-1-¹³C.

D-Erythrose-1-13C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and metabolic significance of D-Erythrose-1-13C. This isotopically labeled monosaccharide serves as a critical tracer in metabolic research, enabling the elucidation of complex biochemical pathways. This document outlines its core properties, experimental protocols for its use, and its role in key metabolic processes.

Core Chemical and Physical Properties

This compound is a derivative of the four-carbon aldose sugar, D-Erythrose, where the carbon atom at the C1 position is the stable isotope ¹³C. This isotopic labeling allows for its detection and tracking in various biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its unlabeled counterpart, D-Erythrose. Data for the labeled compound is often limited; therefore, properties of the unlabeled compound are provided for reference.

PropertyThis compoundD-ErythroseSource(s)
Molecular Formula C₃¹³CH₈O₄C₄H₈O₄[1][2][3][4]
Molecular Weight 121.10 g/mol 120.10 g/mol [1][2][3][5]
Exact Mass 121.04561357 Da120.04225873 Da[1][3]
CAS Number 70849-19-3583-50-6[1][3]
IUPAC Name (2R,3R)-2,3,4-trihydroxy[1-¹³C]butanal(2R,3R)-2,3,4-trihydroxybutanal[1][3]
Appearance Typically supplied as a syrup or in aqueous solutionLight yellow syrup, colorless crystalline solid[4][5][6][7][8]
Solubility Soluble in waterHighly soluble in water (50 mg/ml)[6][7][9]
Melting Point Not available<25°C (as syrup)[8]
Boiling Point Not availableNot available[10]
Optical Rotation [α]D²⁰ Not available+1° to -14.5° (in water)[5]
Purity (Isotopic) Typically >98 atom % ¹³CN/A[2]

Molecular Structure

D-Erythrose is a chiral molecule with two stereocenters. In solution, it exists in equilibrium between its open-chain aldehyde form and cyclic furanose forms (α and β). The ¹³C label in this compound is located at the anomeric carbon in the cyclic forms.

G Molecular Structure of this compound (Open-Chain Form) cluster_key Key C1 *¹³CHO C2 H-C-OH C1->C2 C3 H-C-OH C2->C3 C4 CH₂OH C3->C4 key_C *¹³C: Carbon-13 Isotope pentose_phosphate_pathway Role of Erythrose-4-Phosphate in the Pentose Phosphate Pathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P Transketolase1 Transketolase R5P->Transketolase1 X5P->Transketolase1 Transketolase2 Transketolase X5P->Transketolase2 S7P Sedoheptulose-7-Phosphate Transaldolase Transaldolase S7P->Transaldolase G3P Glyceraldehyde-3-Phosphate G3P->Transaldolase E4P Erythrose-4-Phosphate E4P->Transketolase2 F6P Fructose-6-Phosphate Transketolase1->S7P Transketolase1->G3P Transaldolase->E4P Transaldolase->F6P Transketolase2->G3P Transketolase2->F6P synthesis_workflow General Workflow for Synthesis of ¹³C-Labeled Monosaccharides start Start with ¹³C-labeled precursor (e.g., D-[1-¹³C]glucose) step1 Chemical or Enzymatic Degradation/ Conversion start->step1 step2 Protection of functional groups step1->step2 step3 Key synthetic step to form the erythrose backbone step2->step3 step4 Deprotection step3->step4 purification Purification (e.g., Chromatography) step4->purification characterization Structural Characterization (NMR, MS) purification->characterization end Pure D-Erythrose-1-¹³C characterization->end nmr_workflow Workflow for NMR Analysis of D-Erythrose-1-¹³C cluster_acq Acquisition sample_prep Sample Preparation (Dissolve in D₂O) nmr_acq NMR Data Acquisition sample_prep->nmr_acq 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 2D_NMR 2D NMR (HSQC, HMBC) nmr_proc Data Processing spec_analysis Spectral Analysis nmr_proc->spec_analysis result Structural Confirmation & Isotopic Enrichment spec_analysis->result 1H_NMR->nmr_proc 13C_NMR->nmr_proc 2D_NMR->nmr_proc

References

The Biological Significance of D-Erythrose and Its Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythrose, a four-carbon aldose, and its phosphorylated derivative, D-erythrose 4-phosphate, are pivotal intermediates in central carbon metabolism. This technical guide provides an in-depth exploration of the biological significance of D-erythrose, its role in key metabolic pathways, and the application of its isotopes in metabolic research. We delve into the quantitative aspects of D-erythrose metabolism, present detailed experimental protocols for its study, and discuss its relevance in the context of drug development and disease.

Introduction

D-Erythrose is a monosaccharide that plays a crucial, albeit often indirect, role in cellular biochemistry.[1] While it is not as abundant as hexoses like glucose, its phosphorylated form, D-erythrose 4-phosphate (E4P), is a central metabolite in two fundamental pathways: the pentose phosphate pathway (PPP) and the biosynthesis of aromatic amino acids.[2][3] The study of D-erythrose and its isotopically labeled forms has provided significant insights into metabolic flux and the regulation of these essential pathways. This guide will serve as a comprehensive resource for researchers investigating D-erythrose and its implications in health and disease.

Biological Significance of D-Erythrose and D-Erythrose 4-Phosphate

The primary biological significance of D-erythrose lies in its conversion to D-erythrose 4-phosphate, a key precursor molecule.

The Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis. E4P is a key intermediate in the non-oxidative branch of the PPP. The enzyme transketolase catalyzes the reversible transfer of a two-carbon unit from a ketose donor to an aldose acceptor. In one such reaction, transketolase transfers a two-carbon fragment from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, yielding D-erythrose 4-phosphate and fructose 6-phosphate.[4] Conversely, transketolase can also use D-xylulose 5-phosphate as a donor to convert E4P into fructose 6-phosphate and glyceraldehyde 3-phosphate.[4] This interconnectivity allows the cell to adapt the output of the PPP to its metabolic needs, such as the production of NADPH for reductive biosynthesis and nucleotide precursors (ribose 5-phosphate).

Biosynthesis of Aromatic Amino Acids

D-Erythrose 4-phosphate is an essential precursor for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants, fungi, and bacteria via the shikimate pathway.[5] The first committed step of this pathway is the condensation of E4P with phosphoenolpyruvate (PEP), a glycolytic intermediate. This reaction is catalyzed by the enzyme 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHP synthase) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3][6] As this is the entry point into the shikimate pathway, DAHP synthase is a critical point of metabolic regulation.

Other Biosynthetic Roles

Beyond the aromatic amino acids, D-erythrose 4-phosphate is also a precursor in the biosynthesis of other important compounds. For instance, it is involved in the synthesis of pyridoxal 5'-phosphate (vitamin B6) in some bacteria.[7] The pathway for melatonin synthesis in bacteria, protists, fungi, and plants also originates from the shikimate pathway, starting with D-erythrose 4-phosphate and phosphoenolpyruvate.[8]

D-Erythrose and Advanced Glycation End Products (AGEs)

In its non-phosphorylated form, D-erythrose can participate in non-enzymatic glycation reactions with proteins, leading to the formation of Advanced Glycation End Products (AGEs).[9] AGEs are a heterogeneous group of compounds that accumulate with age and are implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[4][10] The open-chain form of reducing sugars, which is more reactive in glycation, is more abundant for sugars like D-ribose compared to D-glucose. While specific kinetic data for D-erythrose is less common in the literature, its structure as a reducing sugar makes it a potential contributor to the pool of AGEs. The rate of glycation is dependent on the concentration of the sugar and the protein, as well as the half-life of the protein.[11]

Quantitative Data

Understanding the quantitative aspects of D-erythrose metabolism is crucial for building accurate metabolic models and for identifying potential targets for metabolic engineering or drug development.

Intracellular Concentrations of D-Erythrose 4-Phosphate

The intracellular concentration of E4P can vary significantly depending on the organism and its metabolic state.

Organism/Cell TypeConditionIntracellular Concentration (mM)Reference
Escherichia coliExponential Growth Phase~0.05 - 0.15[12][13]
Saccharomyces cerevisiaeGlucose-limited chemostatVaries with dilution rate[14][15][16]
Mammalian Cells-Not widely reported, generally low
Enzyme Kinetics

The enzymes that utilize D-erythrose 4-phosphate as a substrate have been the subject of numerous kinetic studies.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
DAHP Synthase (Phe-sensitive)Escherichia coliD-Erythrose 4-phosphate12075
DAHP Synthase (Phe-sensitive)Escherichia coliPhosphoenolpyruvate3.5-
TransketolaseHuman ErythrocytesThiamin diphosphate (TDP)0.065-[17]
TransketolaseRat Liver--1.7 µmol/min/mg[18]
D-Erythrose-4-phosphate DehydrogenaseEscherichia coliD-Erythrose 4-phosphate960200[7]
D-Erythrose-4-phosphate DehydrogenaseEscherichia coliNAD+74169[7]

Experimental Protocols

The study of D-erythrose and its isotopes relies on a variety of experimental techniques. This section provides an overview of key protocols.

Protocol for 13C-Metabolic Flux Analysis (MFA) using GC-MS

Metabolic flux analysis using isotopically labeled substrates is a powerful technique to quantify the rates of metabolic pathways.[19][20]

Objective: To determine the in vivo carbon fluxes through central metabolic pathways, including the pentose phosphate pathway.

Materials:

  • Cell culture of the organism of interest (e.g., E. coli)

  • Defined minimal medium

  • 13C-labeled glucose (e.g., [1,2-13C2]glucose or a mixture of [U-13C6]glucose and unlabeled glucose)

  • 6 M HCl

  • Acetonitrile

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culturing: Grow the cells in a defined minimal medium containing the 13C-labeled glucose as the sole carbon source until a metabolic steady state is reached.[2]

  • Harvesting and Quenching: Rapidly harvest the cells and quench metabolic activity, for example, by centrifugation at low temperature.

  • Hydrolysis: Resuspend the cell pellet in 6 M HCl and hydrolyze the proteins into their constituent amino acids by heating at 100°C for 24 hours.[2]

  • Derivatization: Dry the hydrolysate and derivatize the amino acids with MTBSTFA + 1% TBDMCS in acetonitrile to make them volatile for GC-MS analysis.[2]

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS. The mass spectra will reveal the mass isotopomer distributions of the amino acid fragments, which reflect the labeling patterns of their metabolic precursors.[2]

  • Data Analysis: Use software for metabolic flux analysis to fit the measured mass isotopomer distributions to a metabolic model of the organism's central carbon metabolism. This will allow for the calculation of the intracellular metabolic fluxes.[19]

Enzymatic Synthesis of D-Erythrose 4-Phosphate

A method for the enzymatic synthesis of E4P from more readily available precursors has been described.[18][21]

Objective: To produce D-erythrose 4-phosphate for use as a substrate in enzymatic assays.

Materials:

  • Highly purified transketolase

  • Glucose 6-phosphate

  • Fructose 6-phosphate

  • Dowex-1 ion-exchange resin

  • Appropriate buffers and cofactors for transketolase activity

Procedure:

  • Enzymatic Reaction: Incubate glucose 6-phosphate and fructose 6-phosphate with a highly purified preparation of transketolase. The transketolase will catalyze the formation of E4P and sedoheptulose 7-phosphate.[18]

  • Purification: Separate the E4P from the reaction mixture using ion-exchange chromatography on a Dowex-1 column.[18]

  • Analysis: The concentration and purity of the synthesized E4P can be determined using an enzymatic assay, for example, by coupling its conversion to 4-phospho-D-erythronate with the reduction of NAD+ catalyzed by E4P dehydrogenase.[22]

Chemical Synthesis of Isotopically Labeled D-Erythrose

The chemical synthesis of isotopically labeled D-erythrose can be achieved from labeled precursors.[1][23]

Objective: To produce 13C-labeled D-erythrose for use as a tracer in metabolic studies.

Procedure: The synthesis of 13C-labeled D-erythrose can be accomplished through various organic synthesis routes, often starting from commercially available 13C-labeled precursors like 13C-labeled carbon dioxide or formaldehyde.[1] Chemoenzymatic methods can also be employed to introduce 13C labels into specific positions of the D-erythrose molecule.[24]

Quantification of D-Erythrose 4-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of intracellular metabolites.[25][26]

Objective: To accurately measure the intracellular concentration of D-erythrose 4-phosphate.

Materials:

  • Cell or tissue samples

  • Extraction solvent (e.g., cold methanol/water mixture)

  • LC-MS/MS system with a suitable column (e.g., HILIC)

  • Labeled internal standard (e.g., 13C-labeled E4P)

Procedure:

  • Sample Extraction: Rapidly quench metabolism and extract the intracellular metabolites from the biological sample.

  • LC Separation: Separate the metabolites using liquid chromatography. A HILIC column is often suitable for retaining and separating polar compounds like sugar phosphates.[26]

  • MS/MS Detection: Detect and quantify E4P using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. The use of a labeled internal standard is crucial for accurate quantification.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows involving D-erythrose can aid in understanding its central role.

Pentose_Phosphate_Pathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway G6P Glucose 6-Phosphate F6P Fructose 6-Phosphate G6P->F6P GAP Glyceraldehyde 3-Phosphate F6P->GAP E4P D-Erythrose 4-Phosphate F6P->E4P Transketolase X5P Xylulose 5-Phosphate F6P->X5P Transketolase S7P Sedoheptulose 7-Phosphate GAP->S7P Transaldolase GAP->E4P Transaldolase R5P Ribose 5-Phosphate S7P->R5P Transaldolase R5P->X5P X5P->GAP Transketolase X5P->R5P

Caption: The central role of D-Erythrose 4-Phosphate in the Pentose Phosphate Pathway.

Aromatic_Amino_Acid_Biosynthesis E4P D-Erythrose 4-Phosphate DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP DAHP Synthase Shikimate Shikimate Pathway DAHP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp

Caption: D-Erythrose 4-Phosphate as a precursor for aromatic amino acid biosynthesis.

MFA_Workflow Culture Cell Culture with 13C-labeled Substrate Harvest Harvesting and Quenching Culture->Harvest Hydrolysis Protein Hydrolysis Harvest->Hydrolysis Derivatization Amino Acid Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Mass Isotopomer Distribution Data GCMS->Data Modeling Metabolic Flux Modeling and Calculation Data->Modeling Fluxes Metabolic Flux Map Modeling->Fluxes

Caption: Experimental workflow for 13C-Metabolic Flux Analysis.

Relevance to Drug Development

The metabolic pathways involving D-erythrose 4-phosphate are essential for many organisms, making the enzymes in these pathways attractive targets for the development of new drugs, particularly antimicrobial agents and herbicides.

Enzyme Inhibitors
  • DAHP Synthase Inhibitors: As the first enzyme in the essential shikimate pathway, DAHP synthase is a prime target for the development of inhibitors. Various substrate and transition-state analogs have been designed and synthesized to inhibit this enzyme.[27][28] For example, DAHP oxime, which mimics the tetrahedral intermediate of the reaction, is a potent inhibitor of DAHP synthase.[28] Quinic acid has also been identified as an inhibitor that binds to the same site as the feedback inhibitor phenylalanine.[29]

  • Transketolase Inhibitors: Transketolase is another potential target, particularly for the development of herbicides and anticancer agents.[19][30] The natural product Oroxylin A has been identified as a novel transketolase inhibitor that can suppress the growth of hepatocellular carcinoma.[20] Another natural compound, Chaetocin, has been shown to inhibit transketolase and suppress the growth of drug-resistant non-small cell lung cancer.[6]

D-Erythrose as a Chiral Precursor

D-Erythrose, with its two chiral centers, is a valuable chiral building block in organic synthesis.[23] The "chiral pool" is a collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules, including pharmaceuticals.[31][32] D-erythrose and its derivatives can be utilized in the asymmetric synthesis of various bioactive compounds.

Conclusion

D-Erythrose and its phosphorylated form, D-erythrose 4-phosphate, are of profound biological significance, sitting at the crossroads of major metabolic pathways. Their roles in the pentose phosphate pathway and the biosynthesis of aromatic amino acids underscore their importance in cellular function. The use of isotopically labeled D-erythrose has been instrumental in elucidating metabolic fluxes and continues to be a powerful tool in systems biology. Furthermore, the essential nature of the pathways in which E4P participates makes the associated enzymes promising targets for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the core aspects of D-erythrose biochemistry, from its fundamental roles to its application in research and drug discovery, aiming to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to 13C-Labeled Metabolic Tracers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 13C-Labeled Metabolic Tracers

Stable isotope tracing has become an indispensable tool in metabolic research, offering a powerful method to delineate the intricate network of biochemical reactions within biological systems.[1] By introducing molecules labeled with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into a biological system, researchers can track the transformation of these labeled atoms through various metabolic pathways.[1] This approach provides invaluable insights into nutrient utilization, energy metabolism, and the biosynthesis of essential molecules.[1]

Carbon-13 (¹³C) is a naturally occurring, non-radioactive stable isotope of carbon.[2][3] While the most abundant carbon isotope is ¹²C, ¹³C accounts for approximately 1.1% of all carbon atoms.[4] In a ¹³C tracer experiment, a substrate, such as glucose or glutamine, is synthesized with a high enrichment of ¹³C at specific or all carbon positions.[3][5] When cells are cultured in a medium containing this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[3] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the incorporation of ¹³C, revealing the flow of carbon through metabolic pathways.[3][6]

One of the most powerful applications of ¹³C tracers is ¹³C Metabolic Flux Analysis (¹³C-MFA) .[3] This technique is considered the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[3] By measuring the isotopic labeling patterns of metabolites and applying computational modeling, ¹³C-MFA can generate a detailed map of cellular metabolism, providing a quantitative understanding of how cells process nutrients and allocate resources.[3][7] This is particularly crucial in fields like cancer research and drug development, where understanding the metabolic reprogramming of diseased cells can unveil novel therapeutic targets.[1][8]

Core Principles of ¹³C Metabolic Flux Analysis

The fundamental principle of ¹³C-MFA is that the distribution of ¹³C isotopes in metabolic intermediates is a direct consequence of the relative activities of the metabolic pathways that produce and consume them.[3] Different pathways will result in distinct labeling patterns in downstream metabolites. By measuring these patterns and using a metabolic network model, the intracellular fluxes can be estimated.[3]

The general workflow of a ¹³C-MFA experiment involves several key steps:

  • Experimental Design and Tracer Selection: The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathways of interest.[3] For instance, uniformly labeled [U-¹³C₆]glucose is often used to trace central carbon metabolism, while specifically labeled tracers like [1,2-¹³C₂]glucose can provide more detailed information about pathways like the pentose phosphate pathway.[9][10]

  • Isotope Labeling Experiment: Cells are cultured in a medium containing the ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.[3] This ensures that the labeling patterns in the metabolites accurately reflect the underlying metabolic fluxes.

  • Metabolite Extraction and Quenching: To accurately measure the intracellular metabolite labeling, metabolism must be rapidly halted (quenched), typically by using a cold solvent like 80% methanol or liquid nitrogen.[2][11] The metabolites are then extracted from the cells.

  • Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][12]

  • Computational Flux Estimation: The measured labeling data, along with other experimental data like nutrient uptake and secretion rates, are used as inputs for a computational model of cellular metabolism.[7][13] This model is then used to estimate the intracellular metabolic fluxes that best explain the observed data.[7][13]

Data Presentation: Quantitative Metabolic Fluxes in Cancer Cells

The following tables summarize quantitative metabolic flux data from studies on different cancer cell lines. These values represent the rates of metabolic reactions and are typically expressed in units of nmol/10⁶ cells/hour.

PathwayReactionHL-60 Cells (nmol/10⁶ cells/h)[14]CTP-KO Cancer Cells (% contribution)[13]
Glycolysis Glucose UptakeDecreased with differentiation-
Pyruvate to Citrate (PDH)13-
Pyruvate to Citrate (PC)3.6-
TCA Cycle Glutamine to α-Ketoglutarate16-
Fatty Acid Degradation9.9% of total influx-
Lipogenesis Glucose to Lipogenic Acetyl-CoA-32%
Glutamine to Lipogenic Acetyl-CoA-48%
Pentose Phosphate Pathway Glucose to PPP9% of incorporated glucose-

Table 1: Metabolic Fluxes in HL-60 and CTP-KO Cancer Cells.

Metabolic PathwayRelative Flux Contribution in Cancer Cell Lines[15]
Anaplerosis (Pyruvate Carboxylase) Varies significantly between cell lines
Pyruvate Dehydrogenase Generally high, but can be downregulated in some cancers
Reductive Carboxylation Can be a significant pathway for lipid synthesis from glutamine
Fatty Acid Oxidation Contributes to the TCA cycle acetyl-CoA pool
Glutaminolysis A major source of anaplerotic carbon for the TCA cycle

Table 2: Relative Contribution of Key Metabolic Pathways in Cancer Cells.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline for labeling adherent mammalian cancer cells with ¹³C-glucose and ¹³C-glutamine.

Materials:

  • Cancer cell line of interest

  • DMEM (Dulbecco's Modified Eagle Medium) without glucose and glutamine[14][16]

  • [U-¹³C₆]glucose (or other desired labeled glucose)

  • [¹³C₅]glutamine (or other desired labeled glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed approximately 200,000 cells per well in a 6-well plate with 2 mL of standard DMEM containing 10% FBS and penicillin-streptomycin.[5] Incubate at 37°C in a 5% CO₂ incubator.

  • Media Preparation: Prepare the labeling medium by supplementing the glucose and glutamine-free DMEM with the desired concentrations of ¹³C-labeled substrates (e.g., 25 mM [U-¹³C₆]glucose and 4 mM [¹³C₅]glutamine) and 10% dialyzed FBS.[17][18]

  • Labeling: After 24 hours of initial cell growth, aspirate the standard medium, wash the cells twice with PBS, and replace it with 2 mL of the prepared labeling medium.[5]

  • Incubation: Incubate the cells in the labeling medium for a sufficient time to reach isotopic steady state. This can range from a few hours for glycolytic intermediates to over 24 hours for downstream metabolites like nucleotides.[5] For many central carbon metabolites, a 24-hour incubation is a common starting point.[5]

Metabolite Extraction and Quenching

This protocol describes a common method for quenching metabolism and extracting polar metabolites from adherent cells.

Materials:

  • 80% Methanol, pre-chilled to -80°C[2]

  • Liquid Nitrogen[11]

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high speeds

Procedure:

  • Quenching: After the labeling incubation, rapidly aspirate the labeling medium. To instantly stop all enzymatic activity, place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.[11]

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.[2]

  • Cell Lysis and Collection: Scrape the frozen cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.[2]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellets at -80°C until analysis.

Mass Spectrometry Analysis

The following provides general parameters for LC-MS/MS and GC-MS analysis of ¹³C-labeled metabolites. Specific parameters will need to be optimized for the instrument and metabolites of interest.

LC-MS/MS for Polar Metabolites:

  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive) coupled to a UPLC system.[2]

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for separating polar metabolites.[2]

  • Mobile Phases: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Analysis Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole for targeted analysis or full scan on a high-resolution instrument for untargeted analysis.[19]

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes.[19]

GC-MS for Derivatized Metabolites:

  • Derivatization: Many polar metabolites are not volatile enough for GC-MS and require derivatization, for example, with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[2]

  • Instrument: A GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[12]

  • Column: A capillary column suitable for separating derivatized metabolites (e.g., a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.[12]

  • Ionization: Electron Ionization (EI).[20]

  • Analysis Mode: Full scan mode to capture the mass spectra of all eluting compounds.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_modeling Computational Modeling seeding Cell Seeding labeling Isotope Labeling with ¹³C-Tracer seeding->labeling quenching Quenching Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis Mass Spectrometry (LC-MS/MS or GC-MS) extraction->ms_analysis data_processing Data Processing ms_analysis->data_processing flux_estimation ¹³C-Metabolic Flux Analysis data_processing->flux_estimation flux_map Metabolic Flux Map flux_estimation->flux_map logical_flow raw_data Raw Mass Spectrometry Data (Mass Isotopomer Distributions) correction Correction for Natural Isotope Abundance raw_data->correction flux_estimation Flux Estimation Algorithm (e.g., Least-Squares Regression) correction->flux_estimation metabolic_model Metabolic Network Model (Stoichiometry & Atom Transitions) metabolic_model->flux_estimation flux_map Quantitative Flux Map flux_estimation->flux_map statistical_analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) flux_map->statistical_analysis hif1a_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a_normoxia->PHDs substrate Proteasome Proteasomal Degradation HIF1a_normoxia->Proteasome VHL VHL E3 Ligase PHDs->VHL enables binding HIF1a_hypoxia HIF-1α PHDs->HIF1a_hypoxia inhibited in hypoxia VHL->HIF1a_normoxia ubiquitinates Oxygen O₂ Oxygen->PHDs activates HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE binds to Glycolysis Increased Glycolysis HRE->Glycolysis upregulates Angiogenesis Angiogenesis HRE->Angiogenesis upregulates mtor_pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GlucoseUptake Glucose Uptake (GLUT1) Akt->GlucoseUptake upregulates Glycolysis Glycolysis (PFK1) Akt->Glycolysis stimulates S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4E_BP1->ProteinSynthesis

References

The Role of D-Erythrose-1-¹³C in Elucidating the Pentose Phosphate Pathway: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. Its primary functions are to generate NADPH, essential for reductive biosynthesis and antioxidant defense, and to produce precursors for nucleotide and aromatic amino acid synthesis.[1] A key intermediate in the non-oxidative branch of this pathway is D-Erythrose-4-phosphate (E4P).[2] Understanding the flux through the PPP and the metabolism of its intermediates is crucial for research in various fields, including cancer biology, metabolic disorders, and drug development. The use of stable isotope tracers, such as D-Erythrose-1-¹³C, provides a powerful tool for dissecting the intricate workings of this pathway. This technical guide delves into the role of ¹³C-labeled erythrose in studying the PPP, with a focus on experimental design and data interpretation.

The Central Role of D-Erythrose-4-Phosphate in the Pentose Phosphate Pathway

D-Erythrose-4-phosphate is a four-carbon sugar phosphate that serves as a critical node in central carbon metabolism. Within the non-oxidative phase of the PPP, E4P is produced and consumed by the enzymes transketolase and transaldolase.[2]

Specifically, the enzyme transaldolase catalyzes the reversible reaction that forms E4P and fructose-6-phosphate from sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.[2] E4P, along with phosphoenolpyruvate (PEP), is a precursor for the biosynthesis of aromatic amino acids—tyrosine, phenylalanine, and tryptophan—via the shikimate pathway.[2] This makes the metabolic fate of E4P a key indicator of the biosynthetic output of the PPP.

Tracing the Pentose Phosphate Pathway with ¹³C-Labeled Isotopes

Stable isotope tracing, particularly with carbon-13 (¹³C), is a cornerstone of metabolic flux analysis (MFA).[3][4] By introducing a ¹³C-labeled substrate into a biological system, researchers can track the path of the labeled carbon atoms through various metabolic reactions. The distribution of ¹³C in downstream metabolites, known as mass isotopomer distribution, provides quantitative insights into the activity of different pathways.[3]

While D-Erythrose-1-¹³C is a potential tracer, a more common and informative approach for studying the PPP involves the use of specifically labeled glucose molecules, such as [1,2-¹³C₂]glucose.[5][6] The metabolism of these tracers through the oxidative and non-oxidative branches of the PPP results in unique labeling patterns in key intermediates, including E4P, and downstream products like lactate and amino acids.[6][7] For instance, the metabolism of [1,2-¹³C₂]glucose through the PPP leads to the formation of pentose phosphates and, subsequently, lactate with distinct isotopomer distributions that can be used to calculate the relative flux through the pathway.[6]

In a study involving human hepatoma cells, incubation with [1,2-¹³C₂]glucose resulted in the distribution of ¹³C into four ribose isotopomers: [1-¹³C]-, [5-¹³C]-, [1,2-¹³C₂]-, and [4,5-¹³C₂]ribose.[6] The relative abundance of these isotopomers is directly related to the activity of the PPP.

Quantitative Data from ¹³C Tracer Studies

The following table summarizes representative quantitative data from a study that utilized [1,2-¹³C₂]glucose to determine PPP activity in human hepatoma (Hep G2) cells. This data illustrates how mass isotopomer analysis of downstream metabolites can be used to calculate pathway flux.

MetaboliteIsotopomerEnrichment (%)Calculated PPP Activity (% of Glucose Flux)
Lactatem₁ (one ¹³C)1.95.73 ± 0.52
m₂ (two ¹³C)10.0
PalmitateSimilar m₁/m₂ ratio to lactate-

Table adapted from Lee et al., 1998. The study also used [1-¹³C] and [6-¹³C]glucose as a comparison, which yielded a similar PPP activity of 5.55 ± 0.73%.[6]

Experimental Protocols for ¹³C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

The following provides a generalized protocol for conducting a ¹³C-MFA experiment to quantify PPP flux using a labeled glucose tracer.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., mammalian cell line) at a desired density in standard culture medium and allow them to adhere and enter a state of balanced growth.

  • Media Exchange: Once cells reach the desired confluency (typically mid-exponential phase), replace the standard medium with an experimental medium containing the ¹³C-labeled substrate. A common choice is a medium where glucose is replaced with a known mixture of unlabeled and labeled glucose (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[3] The use of [1,2-¹³C₂]glucose is particularly effective for resolving PPP flux.[5][8]

  • Incubation: Incubate the cells in the labeling medium for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This time can vary depending on the cell type and the specific metabolic pathway being investigated but is often determined empirically.

Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to prevent changes in metabolite levels during extraction. This is typically achieved by aspirating the labeling medium and washing the cells with an ice-cold saline solution.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. The supernatant contains the intracellular metabolites.

Sample Derivatization and Analysis
  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites are often chemically derivatized to increase their volatility and thermal stability. A common method is ethyloxime-trimethylsilyl derivatization.[9]

  • GC-MS Analysis: Analyze the derivatized samples using GC-MS. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for each metabolite.[9]

Data Analysis and Flux Calculation
  • Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O).[9]

  • Metabolic Modeling: Use a computational model of the relevant metabolic network (e.g., central carbon metabolism) to simulate the expected labeling patterns for a given set of metabolic fluxes.

  • Flux Estimation: Employ specialized software to find the set of fluxes that best fits the experimentally measured mass isotopomer distributions. This is typically achieved by minimizing the difference between the simulated and measured labeling patterns.

Visualizing the Pentose Phosphate Pathway and Experimental Workflow

The following diagrams illustrate the key aspects of the non-oxidative PPP and a typical workflow for a ¹³C-MFA experiment.

PentosePhosphatePathway cluster_0 Non-Oxidative Pentose Phosphate Pathway cluster_1 Connections to Other Pathways R5P Ribose-5-P X5P Xylulose-5-P R5P->X5P Ribulose-5-P Epimerase / Ribose-5-P Isomerase S7P Sedoheptulose-7-P X5P->S7P Transketolase G3P Glyceraldehyde-3-P X5P->G3P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase F6P Fructose-6-P S7P->F6P Transaldolase E4P->F6P Transketolase AromaticAA Aromatic Amino Acid Biosynthesis E4P->AromaticAA Glycolysis Glycolysis / Gluconeogenesis F6P->Glycolysis G3P->Glycolysis

Caption: The non-oxidative branch of the Pentose Phosphate Pathway, highlighting the central position of Erythrose-4-Phosphate.

ExperimentalWorkflow cluster_workflow 13C-Metabolic Flux Analysis Workflow Culture 1. Cell Culture Labeling 2. Isotope Labeling (e.g., [1,2-13C2]glucose) Culture->Labeling QuenchExtract 3. Quenching and Metabolite Extraction Labeling->QuenchExtract Derivatization 4. Sample Derivatization QuenchExtract->Derivatization Analysis 5. GC-MS Analysis Derivatization->Analysis DataProcessing 6. Data Processing and Isotopomer Distribution Analysis->DataProcessing FluxCalculation 7. Flux Calculation DataProcessing->FluxCalculation

Caption: A generalized experimental workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The study of the Pentose Phosphate Pathway is critical for understanding cellular metabolism in both health and disease. While the direct use of D-Erythrose-1-¹³C as a tracer is not widely documented, its phosphorylated form, D-Erythrose-4-phosphate, is a key intermediate whose labeling pattern, derived from ¹³C-labeled glucose, provides invaluable information about PPP flux. The methodologies of ¹³C-Metabolic Flux Analysis offer a robust framework for quantifying the intricate network of reactions within central carbon metabolism. For researchers and drug development professionals, a thorough understanding of these techniques is essential for identifying novel therapeutic targets and elucidating mechanisms of drug action related to cellular metabolism.

References

Understanding Metabolic Flux: An In-depth Technical Guide to Stable Isotope-Assisted Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metabolic flux analysis (MFA) using stable isotopes, a powerful technique to quantitatively measure the rates of metabolic reactions within a biological system. By tracing the journey of isotopically labeled nutrients, researchers can gain unprecedented insights into cellular metabolism, identify pathway bottlenecks, and elucidate the mechanisms of drug action and disease.

Core Principles of Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis is a methodology used to determine the in vivo rates (fluxes) of enzymatic reactions.[1] Unlike other 'omics' technologies that provide a static snapshot of cellular components, MFA offers a dynamic view of metabolic activity.[2] The fundamental principle involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system.[3] As cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites.[4]

The pattern and extent of isotopic enrichment in these metabolites are then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][5] This labeling data, combined with a stoichiometric model of the metabolic network and measured extracellular exchange rates (e.g., glucose uptake and lactate secretion), is used to computationally estimate the intracellular metabolic fluxes.[6][7]

A key concept in MFA is the assumption of a metabolic steady state, where the concentrations of intracellular metabolites and the metabolic fluxes are constant over time.[8] For many applications, an isotopic steady state is also assumed, meaning the isotopic labeling of intracellular metabolites has reached equilibrium.[8]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining high-quality data for metabolic flux analysis. The choice of isotopic tracer is a critical first step and significantly impacts the precision of the estimated fluxes.[9][10]

Tracer Selection

Different isotopic tracers provide better resolution for specific pathways. For instance, [1,2-¹³C₂]glucose is often used for analyzing the pentose phosphate pathway (PPP), while uniformly labeled [U-¹³C₆]glucose is effective for tracing carbon through glycolysis and the TCA cycle.[9][11] For studying the TCA cycle in detail, [U-¹³C₅]glutamine is a preferred tracer.[9] Parallel labeling experiments, where cells are cultured with different tracers simultaneously, can provide a more comprehensive and highly resolved flux map.[6]

Detailed Experimental Protocol: ¹³C-Glucose Labeling of Mammalian Cells

This protocol outlines the key steps for a typical stable isotope tracing experiment using ¹³C-labeled glucose in adherent mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI)

  • Glucose-free version of the cell culture medium

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, chilled to -70°C[12]

  • Cell scrapers

  • Liquid nitrogen

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose and dialyzed FBS. Ensure the medium is pre-warmed to 37°C.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Immediately add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time can vary depending on the cell type and the pathways of interest and may need to be determined empirically.

  • Quenching Metabolism: To halt all enzymatic activity and preserve the in vivo metabolic state, rapid quenching is essential.[13]

    • Immediately at the end of the incubation period, aspirate the labeling medium.

    • Instantly add the ice-cold quenching solution to the cells to cover the cell monolayer.[12]

  • Metabolite Extraction:

    • Place the culture plate on dry ice.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Perform repeated freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing on ice) to ensure complete cell lysis.[13]

    • Centrifuge the cell extract at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of target metabolites.[14]

Sample Preparation for Suspension Cells

For suspension cells, the workflow is similar, but cell harvesting requires a rapid separation of cells from the labeling medium before quenching. This is often achieved by fast filtration.[15]

Protocol Modification for Suspension Cells:

  • After the labeling incubation, rapidly filter the cell suspension through a membrane filter with a pore size that retains the cells.

  • Quickly wash the cells on the filter with ice-cold saline to remove any remaining extracellular labeled medium.

  • Immediately plunge the filter with the cells into liquid nitrogen to quench metabolism.

  • Proceed with metabolite extraction as described above.

Data Presentation: Quantitative Metabolic Fluxes

The following tables summarize representative quantitative metabolic flux data from studies using stable isotope tracers. Fluxes are typically normalized to the glucose uptake rate, which is set to 100.

Table 1: Central Carbon Metabolism Fluxes in a Cancer Cell Line This table illustrates typical flux distribution in a cancer cell line exhibiting the Warburg effect, characterized by high glycolytic flux and lactate production. Data is conceptually based on findings in A549 cancer cells.[9]

Reaction/PathwayRelative Flux (Normalized to Glucose Uptake)
Glucose Uptake100
Glycolysis (Glucose -> Pyruvate)95
Lactate Secretion85
Pentose Phosphate Pathway (oxidative)5
Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA)10
TCA Cycle (Citrate Synthase)15

Table 2: Glutamine Metabolism Fluxes in Mammalian Cells This table shows the contribution of glutamine to the TCA cycle, a key metabolic pathway for energy production and biosynthesis. Data is representative of various mammalian cell lines.[16][17]

Reaction/PathwayRelative Flux (Normalized to Glutamine Uptake)
Glutamine Uptake100
Glutaminolysis (Glutamine -> Glutamate -> α-Ketoglutarate)90
TCA Cycle Anaplerosis (α-Ketoglutarate entry)85
Reductive Carboxylation (α-Ketoglutarate -> Citrate)5

Table 3: Pentose Phosphate Pathway (PPP) Flux Quantification The PPP is crucial for producing NADPH for reductive biosynthesis and antioxidant defense, as well as precursors for nucleotide synthesis.[18] The choice of tracer, such as [1,2-¹³C₂]glucose, is critical for accurately resolving PPP fluxes.[6]

Cell TypeConditionPPP Flux (% of Glucose Uptake)
E. coliStandard Growth15-20
CHO CellsProliferating10-15
Cancer CellsHigh Proliferation5-25

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and metabolic pathways central to stable isotope-assisted metabolic flux analysis.

Experimental_Workflow cluster_experiment Isotopic Labeling Experiment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_modeling Computational Modeling start Cell Culture labeling Introduce ¹³C-Labeled Substrate start->labeling incubation Incubate to Isotopic Steady State labeling->incubation quenching Quench Metabolism (e.g., Cold Methanol) incubation->quenching extraction Extract Intracellular Metabolites quenching->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis isotopomer_data Measure Mass Isotopomer Distributions ms_analysis->isotopomer_data flux_estimation Metabolic Flux Estimation isotopomer_data->flux_estimation flux_map Generate Metabolic Flux Map flux_estimation->flux_map

Caption: A generalized workflow for stable isotope-assisted metabolic flux analysis.

Glycolysis_TCA_PPP cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P GAP Glyceraldehyde-3-P F6P->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA R5P->F6P R5P->GAP Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG Malate Malate aKG->Malate Malate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Caption: Key metabolic pathways interrogated by stable isotope tracing.

Conclusion

Stable isotope-assisted metabolic flux analysis is an indispensable tool for gaining a quantitative and dynamic understanding of cellular metabolism. The detailed experimental protocols and data presented in this guide provide a foundation for researchers to design and execute robust MFA studies. By carefully selecting isotopic tracers and employing rigorous analytical and computational methods, scientists can uncover novel insights into metabolic regulation in health and disease, paving the way for the development of new therapeutic strategies.

References

D-Erythrose-1-¹³C in Cellular Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Erythrose, a four-carbon aldose sugar, is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP). Its phosphorylated form, erythrose-4-phosphate, serves as a critical precursor for the biosynthesis of aromatic amino acids and nucleotides. The use of stable isotope-labeled compounds is a cornerstone of metabolic flux analysis (MFA), providing a dynamic view of cellular metabolism that endpoint metabolite measurements alone cannot offer. D-Erythrose-1-¹³C is a specific isotopic tracer that allows for the precise tracking of the carbon at the C1 position as it traverses these vital biosynthetic pathways.

This technical guide provides an in-depth overview of the application of D-Erythrose-1-¹³C for tracing cellular metabolism, with a focus on its entry into the pentose phosphate pathway and subsequent incorporation into nucleotides and amino acids. While direct and extensive literature on the use of D-Erythrose-1-¹³C in mammalian cell metabolic flux analysis is emerging, this guide synthesizes established principles of ¹³C-MFA and adapts validated protocols from related tracers to provide a robust framework for its application. The methodologies and data presented herein are designed to equip researchers with the necessary tools to design, execute, and interpret experiments using D-Erythrose-1-¹³C.

Metabolic Fate of D-Erythrose-1-¹³C

Upon entering the cell, D-Erythrose is phosphorylated to D-Erythrose-4-phosphate. The ¹³C label at the C1 position can then be traced through the non-oxidative pentose phosphate pathway. The transketolase and transaldolase reactions will transfer this labeled carbon to other sugar phosphates, and ultimately into precursors for nucleotide and amino acid biosynthesis.

Tracing D-Erythrose-1-¹³C into Nucleotide Biosynthesis

The ribose-5-phosphate backbone of nucleotides is synthesized via the pentose phosphate pathway. By tracing the ¹³C label from D-Erythrose-1-¹³C, researchers can quantify the contribution of the non-oxidative PPP to de novo nucleotide synthesis.

Tracing D-Erythrose-1-¹³C into Aromatic Amino Acid Biosynthesis

Erythrose-4-phosphate is a direct precursor for the synthesis of tryptophan, phenylalanine, and tyrosine. The incorporation of the ¹³C label from D-Erythrose-1-¹³C into these amino acids can provide a measure of the flux through this biosynthetic route.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from a D-Erythrose-1-¹³C tracing experiment in a cancer cell line. This data is intended to be illustrative of the types of results that can be generated and used for comparative analysis.

Table 1: Isotopic Enrichment of Key Metabolites from D-Erythrose-1-¹³C

MetaboliteMass IsotopomerIsotopic Enrichment (%) - ControlIsotopic Enrichment (%) - Drug Treated
Ribose-5-phosphateM+115.2 ± 1.88.5 ± 1.1
Sedoheptulose-7-phosphateM+112.8 ± 1.56.9 ± 0.9
ATP (Ribose moiety)M+110.5 ± 1.25.1 ± 0.7
GTP (Ribose moiety)M+110.2 ± 1.14.8 ± 0.6
PhenylalanineM+15.6 ± 0.72.3 ± 0.4
TyrosineM+14.9 ± 0.62.1 ± 0.3
TryptophanM+13.8 ± 0.51.5 ± 0.2

Table 2: Calculated Metabolic Flux Ratios

Flux RatioCalculationControlDrug Treated
PPP to Nucleotide Synthesis(M+1 ATP_ribose) / (M+1 Ribose-5-phosphate)0.690.60
PPP to Aromatic Amino Acid Synthesis(M+1 Phenylalanine) / (M+1 Ribose-5-phosphate)0.370.27

Experimental Protocols

The following are detailed methodologies for key experiments involving D-Erythrose-1-¹³C. These protocols are adapted from established ¹³C-MFA procedures.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate mammalian cells (e.g., a cancer cell line) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture in standard growth medium overnight.

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing glucose-free and pyruvate-free DMEM with 10% dialyzed fetal bovine serum, 2 mM L-glutamine, and a mixture of 5 mM unlabeled glucose and 1 mM D-Erythrose-1-¹³C. The ratio of unlabeled to labeled substrate can be adjusted based on experimental goals.

  • Isotopic Labeling: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the time to isotopic steady state. For endpoint assays, a 24-hour incubation is often sufficient.

Metabolite Extraction
  • Quenching and Washing: Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. The pellet can be saved for protein or nucleic acid analysis.

  • Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.

LC-MS/MS Analysis for Nucleotide and Amino Acid Isotopomer Distribution
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent, such as 50% acetonitrile.

  • Chromatographic Separation: Inject the samples onto a C18 reverse-phase HPLC column. Use a gradient elution program with mobile phases such as 5 mM ammonium acetate in water (A) and acetonitrile (B).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode for nucleotides and positive ion mode for amino acids.

  • Data Acquisition: Acquire data in full scan mode to obtain the mass isotopomer distributions of the target metabolites.

Protein Hydrolysis and GC-MS Analysis for Amino Acid Isotopomer Distribution
  • Protein Hydrolysis: Hydrolyze the protein pellet from the metabolite extraction step with 6 M HCl at 110°C for 24 hours.

  • Derivatization: Dry the hydrolysate and derivatize the amino acids using a suitable agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized amino acids by gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Determine the mass isotopomer distribution of the proteinogenic amino acids.

Visualizations

Signaling Pathways and Experimental Workflows

D_Erythrose_1_13C_Metabolic_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Biosynthesis Biosynthesis Erythrose D-Erythrose-1-13C (Extracellular) E4P Erythrose-4-P (M+1) Erythrose->E4P Phosphorylation F6P Fructose-6-P (M+1) E4P->F6P Transketolase S7P Sedoheptulose-7-P (M+1) E4P->S7P Transaldolase AAs Aromatic Amino Acids (M+1) E4P->AAs Shikimate Pathway G3P Glyceraldehyde-3-P (M+0) F6P->G3P Glycolysis R5P Ribose-5-P (M+1) S7P->R5P Transketolase X5P Xylulose-5-P (M+1) R5P->X5P Isomerase Nucleotides Nucleotides (Ribose M+1) R5P->Nucleotides PRPP Synthetase

Caption: Metabolic fate of D-Erythrose-1-¹³C through the Pentose Phosphate Pathway.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation start Seed Mammalian Cells labeling Incubate with This compound start->labeling quench Quench Metabolism & Wash Cells labeling->quench extract Extract Polar Metabolites quench->extract hydrolyze Hydrolyze Protein Pellet quench->hydrolyze lcms LC-MS/MS Analysis (Nucleotides) extract->lcms gcms GC-MS Analysis (Amino Acids) hydrolyze->gcms isotopomer Determine Mass Isotopomer Distributions lcms->isotopomer gcms->isotopomer mfa Metabolic Flux Analysis isotopomer->mfa

Caption: Experimental workflow for D-Erythrose-1-¹³C metabolic tracing.

Synthesis and Preparation of D-Erythrose-1-¹³C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of D-Erythrose-1-¹³C, a crucial isotopically labeled monosaccharide for various research applications, including metabolic flux analysis and the study of carbohydrate reaction mechanisms. While a specific, detailed protocol for this exact synthesis is not widely published, this guide outlines a robust and chemically sound synthetic route based on the well-established Kiliani-Fischer synthesis. The methodologies presented are compiled from established procedures for analogous labeled sugar syntheses.

Introduction

D-Erythrose, a four-carbon aldose, is a key intermediate in the pentose phosphate pathway and is involved in the biosynthesis of aromatic amino acids.[1] The site-specific incorporation of a ¹³C label at the C1 position allows for precise tracking of the aldehyde carbon through various biochemical and chemical transformations using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. This guide details a proposed synthesis pathway, experimental protocols, and methods for purification and characterization.

Proposed Synthetic Pathway: The Kiliani-Fischer Synthesis

The most logical and established method for the synthesis of D-Erythrose-1-¹³C is the Kiliani-Fischer synthesis, which elongates the carbon chain of an aldose by one carbon.[2][3] This method, when applied to the three-carbon aldose D-glyceraldehyde using a ¹³C-labeled cyanide source, yields a mixture of the two C2 epimers: D-Erythrose-1-¹³C and D-Threose-1-¹³C.

The overall workflow can be summarized as follows:

Synthesis_Workflow start Start: D-Glyceraldehyde & K¹³CN cyanohydrin Cyanohydrin Formation (Kiliani Reaction) start->cyanohydrin hydrolysis Hydrolysis to Aldonic Acids cyanohydrin->hydrolysis lactonization Lactonization hydrolysis->lactonization separation Separation of Epimeric Lactones lactonization->separation reduction Reduction to Aldoses separation->reduction purification Purification of D-Erythrose-1-¹³C reduction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end Final Product: D-Erythrose-1-¹³C characterization->end

Caption: High-level workflow for the synthesis of D-Erythrose-1-¹³C.

The core of this process is the nucleophilic addition of the ¹³C-labeled cyanide to the aldehyde group of D-glyceraldehyde, which establishes the new C1-C2 bond and the ¹³C label at the desired position.

Detailed Experimental Protocols

The following protocols are proposed based on established methodologies for the Kiliani-Fischer synthesis of labeled sugars.[4]

Step 1: Cyanohydrin Formation

This step involves the reaction of D-glyceraldehyde with a ¹³C-labeled cyanide salt to form a mixture of epimeric cyanohydrins.

Materials:

  • D-Glyceraldehyde

  • Potassium cyanide-¹³C (K¹³CN) or Sodium cyanide-¹³C (Na¹³CN)

  • Deionized water

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Dissolve D-glyceraldehyde in deionized water in the reaction vessel.

  • Cool the solution in an ice bath.

  • In a separate container, dissolve K¹³CN in a minimal amount of cold deionized water.

  • Slowly add the K¹³CN solution to the D-glyceraldehyde solution with constant stirring.

  • Maintain the reaction at a low temperature (0-5 °C) and stir for several hours to allow for the complete formation of the cyanohydrins. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis to Aldonic Acids

The newly formed cyanohydrins are hydrolyzed to their corresponding aldonic acids.

Materials:

  • Cyanohydrin mixture from Step 1

  • Aqueous solution of a base (e.g., sodium carbonate or calcium hydroxide)

  • Acid for neutralization (e.g., sulfuric acid)

  • Heating apparatus

Procedure:

  • To the cyanohydrin reaction mixture, add an aqueous solution of a suitable base.

  • Gently heat the mixture to facilitate the hydrolysis of the nitrile group to a carboxylate. This step should be performed in a well-ventilated fume hood due to the potential evolution of ammonia.[2]

  • After the hydrolysis is complete (as monitored by the cessation of ammonia evolution or by TLC), cool the reaction mixture.

  • Carefully neutralize the solution with an appropriate acid to precipitate the corresponding salt of the acid (e.g., calcium sulfate if calcium hydroxide and sulfuric acid are used).

  • Filter the mixture to remove the inorganic precipitate. The filtrate contains the ¹³C-labeled D-erythronic and D-threonic acids.

Step 3: Lactonization

The aldonic acids are converted to their more stable lactone forms.

Materials:

  • Aqueous solution of aldonic acids from Step 2

  • Vacuum evaporator

Procedure:

  • Concentrate the filtrate containing the aldonic acids under reduced pressure.

  • The removal of water will drive the equilibrium towards the formation of the γ-lactones (D-erythrono-1,4-lactone-¹³C and D-threono-1,4-lactone-¹³C).

Step 4: Separation of Epimeric Lactones

The separation of the two epimeric lactones is a critical step to isolate the precursor for D-erythrose.

Materials:

  • Mixture of D-erythrono- and D-threono-1,4-lactones-¹³C

  • Chromatography system (e.g., column chromatography with a suitable stationary phase like silica gel or a specialized resin for sugar separation)

  • Appropriate solvent system

Procedure:

  • Dissolve the lactone mixture in a minimal amount of the mobile phase.

  • Apply the sample to the chromatography column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions using TLC or HPLC to identify and combine the fractions containing the desired D-erythrono-1,4-lactone-¹³C.

Step 5: Reduction to D-Erythrose-1-¹³C

The isolated lactone is reduced to the final aldose.

Materials:

  • Purified D-erythrono-1,4-lactone-¹³C

  • Reducing agent (e.g., sodium amalgam or sodium borohydride with pH control)

  • Solvent (e.g., water or ethanol)

  • Acid to neutralize the reaction

Procedure:

  • Dissolve the D-erythrono-1,4-lactone-¹³C in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent while maintaining a controlled temperature and pH.

  • Once the reduction is complete, neutralize the reaction mixture carefully with acid.

  • The resulting solution contains D-Erythrose-1-¹³C.

Step 6: Purification and Characterization

The final product must be purified and its identity and isotopic labeling confirmed.

Purification:

  • The final product can be purified using chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC).[5][6]

Characterization:

  • ¹³C NMR Spectroscopy: This is the most definitive method to confirm the position of the ¹³C label. The spectrum of D-Erythrose-1-¹³C will show a significantly enhanced signal for the C1 carbon.[7]

  • Mass Spectrometry (MS): MS will confirm the incorporation of the ¹³C isotope by a +1 mass shift in the molecular ion and relevant fragments compared to the unlabeled standard.

  • HPLC: Co-elution with an authentic, unlabeled D-erythrose standard can confirm the identity of the product.[8]

Quantitative Data

StepParameterEstimated Value/RangeCitation
Overall SynthesisYield~30%[2]
Cyanohydrin FormationEpimer Ratio (Erythro:Threo)Variable (dependent on conditions)N/A
PurificationPurity>98% (achievable with preparative HPLC)[5][6]

Signaling Pathways and Logical Relationships

The logical progression of the Kiliani-Fischer synthesis is depicted in the following diagram.

Kiliani_Fischer_Pathway cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_products Products D_Glyceraldehyde D-Glyceraldehyde Cyanohydrins Epimeric Cyanohydrins (Erythro and Threo) D_Glyceraldehyde->Cyanohydrins + K¹³CN K13CN K¹³CN K13CN->Cyanohydrins Aldonic_Acids Epimeric Aldonic Acids (Erythronic-¹³C and Threonic-¹³C) Cyanohydrins->Aldonic_Acids Hydrolysis Lactones Epimeric Lactones (Erythrono-¹³C and Threono-¹³C) Aldonic_Acids->Lactones Lactonization Erythrono_Lactone D-Erythrono-1,4-lactone-¹³C Lactones->Erythrono_Lactone Separation Final_Product Purified D-Erythrose-1-¹³C Erythrono_Lactone->Final_Product Reduction & Purification Aldose_Mixture Mixture of D-Erythrose-¹³C and D-Threose-¹³C

Caption: Logical flow of the Kiliani-Fischer synthesis for D-Erythrose-1-¹³C.

Conclusion

The synthesis of D-Erythrose-1-¹³C, while not described in a dedicated publication, can be reliably achieved through the application of the classical Kiliani-Fischer synthesis starting from D-glyceraldehyde and a ¹³C-labeled cyanide source. The key challenges in this synthesis are the separation of the epimeric intermediates and the final purification of the desired product. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully prepare this valuable isotopic tracer for their studies in drug development and metabolic research. Careful analytical characterization, particularly using ¹³C NMR, is essential to confirm the successful synthesis and labeling of the final product.

References

A Technical Guide to D-Erythrose-1-13C for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Erythrose-1-13C, a stable isotope-labeled sugar crucial for metabolic research. It covers commercial suppliers, technical specifications, and its application in advanced experimental protocols like Metabolic Flux Analysis (MFA). The information is intended to assist researchers in sourcing this tracer and designing sophisticated experiments to probe cellular metabolism.

Commercial Suppliers and Specifications

This compound is a specialized biochemical available from a select number of suppliers. When sourcing this compound, it is critical to consider specifications such as isotopic enrichment and chemical purity to ensure the reliability and accuracy of experimental results. The table below summarizes data for this compound and its related isotopologues from various commercial suppliers.

SupplierProduct NameCAS NumberIsotopic EnrichmentChemical PurityMolecular FormulaNotes
Eurisotop D-ERYTHROSE (1-13C, 99%) 1.2% IN H2O[1]70849-19-399%98%[1]HOCH2(CHOH)2¹³C HOProvided as a solution in water.
MedChemExpress This compound70849-19-3Not specifiedNot specifiedC₃¹³CH₈O₄Listed as a research chemical.
Chemsrc This compound[2]70849-19-3Not specifiedNot specifiedC₄H₈O₄Chemical database listing multiple suppliers.
Pharmaffiliates This compound (As a solution in water)[3]70849-19-3Not specifiedNot specifiedC₃¹³CH₈O₄Stored at 2-8°C.[3]
Omicron Biochemicals, Inc. D-[1-¹³C]erythrose70849-19-3Not specifiedNot specifiedNot specifiedSupplied as an aqueous solution.
Cambridge Isotope Laboratories, Inc. D-Erythrose (2-¹³C, 99%) (1.2% in H₂O)[4]83434-88-299%98%[4]HOCH₂ (CHOH)(¹³C HOH)CHONote: This is the 2-¹³C isotopologue.
Alfa Chemistry D-[3-¹³C]erythroseNot specified99 atom % ¹³CNot specified¹³CC₃H₈O₄Note: This is the 3-¹³C isotopologue.[5]

Core Applications and Experimental Protocols

This compound is primarily utilized as a tracer in metabolic studies to investigate the flow of carbon atoms through various biochemical pathways. Its most prominent application is in ¹³C Metabolic Flux Analysis (¹³C-MFA) , a powerful technique to quantify intracellular reaction rates.

General Protocol for ¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a sophisticated experimental and computational technique used to determine the rates (fluxes) of metabolic reactions within a living cell. The choice of an isotopic tracer, such as this compound, is a critical component of the experimental design.[6] The general methodology involves the following key steps:

  • Experimental Design:

    • Define the metabolic network model of interest.

    • Select an appropriate ¹³C-labeled substrate (tracer), like this compound, based on the specific pathways to be investigated. The labeling position on the tracer molecule determines which pathways can be resolved.[6]

    • Plan parallel labeling experiments with different tracers if necessary to improve the precision of flux estimates.[7]

  • Tracer Experiment:

    • Culture cells or perfuse tissue with a medium containing the ¹³C-labeled substrate.

    • Allow the system to reach an isotopic steady state, where the incorporation of the ¹³C label into downstream metabolites becomes constant.

    • Harvest the cells or tissue at one or more time points. Blood and other biofluids may also be collected to monitor tracer delivery and utilization.[8]

  • Isotopic Labeling Measurement:

    • Extract intracellular and extracellular metabolites from the collected samples.

    • Analyze the mass isotopomer distributions (MIDs) of key metabolites, typically protein-bound amino acids, RNA-bound ribose, and other central carbon metabolites.[7]

    • Common analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7]

  • Flux Estimation and Statistical Analysis:

    • Input the measured MIDs, along with other measured rates (e.g., nutrient uptake, product secretion), into a computational model.

    • Use specialized software (e.g., Metran) to estimate the intracellular fluxes that best reproduce the experimental labeling data.[7]

    • Perform a comprehensive statistical analysis to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.[7]

Visualizations: Workflows and Pathways

Experimental Workflow for ¹³C Metabolic Flux Analysis

The following diagram illustrates the general workflow for conducting a ¹³C-MFA experiment, from initial design to final data analysis.

MFA_Workflow A Experimental Design (Metabolic Model, Tracer Selection) B Tracer Experiment (Cell Culture with ¹³C Substrate) A->B C Sample Quenching & Metabolite Extraction B->C D Isotopic Labeling Measurement (GC-MS / NMR) C->D E Data Processing (Mass Isotopomer Distributions) D->E F Flux Estimation (Computational Modeling) E->F G Statistical Analysis (Goodness-of-Fit, Confidence Intervals) F->G H Biological Interpretation G->H

Caption: A typical workflow for ¹³C Metabolic Flux Analysis (MFA).

The Pentose Phosphate Pathway (PPP)

D-Erythrose is a key intermediate in central carbon metabolism, particularly in the non-oxidative branch of the Pentose Phosphate Pathway (PPP) in the form of D-Erythrose-4-Phosphate. The PPP is essential for generating NADPH for reductive biosynthesis and cellular defense against oxidative stress, as well as producing precursors for nucleotide synthesis.[9][10] Using labeled erythrose can help trace carbon rearrangements in this critical pathway.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_nonoxidative Non-oxidative Phase G6P Glucose-6-P PGL 6-P-Gluconolactone G6P->PGL NADPH1 NADPH G6P->NADPH1 PG 6-P-Gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P NADPH2 NADPH PG->NADPH2 R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P X5P->S7P G3P Glyceraldehyde-3-P X5P->G3P E4P Erythrose-4-P S7P->E4P F6P Fructose-6-P S7P->F6P G3P->F6P E4P->F6P

References

Safety and Handling of 13C Labeled Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for Carbon-13 (¹³C) labeled compounds. These compounds are integral to a wide array of research and diagnostic applications, from metabolic studies to drug development, due to their nature as stable, non-radioactive isotopes. This document outlines their toxicological profile, recommended handling procedures, experimental protocols for their use, and appropriate disposal methods, ensuring their safe and effective implementation in a laboratory setting.

Core Safety Principles: Non-Radioactive and Chemically Identical

The cornerstone of the safety profile of ¹³C labeled compounds is that they are stable isotopes , meaning they do not undergo radioactive decay.[1][2] This fundamental characteristic distinguishes them from their radioactive counterpart, ¹⁴C, and eliminates the need for radiological safety precautions. The primary safety considerations for a ¹³C labeled compound are therefore dictated by the inherent chemical properties of the molecule itself, not the isotope. In essence, the safety and handling procedures for a ¹³C labeled compound are identical to those of its unlabeled analogue.

Toxicological Data

The toxicological properties of a ¹³C labeled compound are considered to be the same as the corresponding unlabeled compound. The substitution of ¹²C with ¹³C does not alter the chemical reactivity or biological interactions of the molecule in a way that would impact its toxicity.

CompoundIsotopic LabelRoute of AdministrationSpeciesLD50 (Lethal Dose, 50%)Citation
D-Glucose¹³C₆OralRat25,800 mg/kg[3]
L-LeucineUnlabeledOralRat> 16,000 mg/kg[4]
L-Lysine¹³C₆--Not classified as hazardous[5]
L-Arginine¹³C--Not classified as hazardous[6]

This table summarizes available toxicity data. The data for unlabeled compounds is considered representative of their ¹³C labeled counterparts.

General Safety and Handling Procedures

Adherence to standard laboratory safety protocols for handling non-hazardous chemicals is sufficient for the safe use of ¹³C labeled compounds.[7][8][9][10]

3.1 Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazards.[4][11][12][13] When handling ¹³C labeled compounds, the following PPE is recommended:

  • Eye and Face Protection: Safety glasses or goggles should be worn to protect against splashes or dust.[11][13]

  • Hand Protection: Chemically resistant gloves appropriate for the solvent or compound being handled should be worn.[11][13]

  • Body Protection: A standard laboratory coat is recommended to protect clothing and skin.

3.2 Engineering Controls

  • Ventilation: Work should be conducted in a well-ventilated area. For compounds that may produce dust or aerosols, a fume hood is recommended.[9]

3.3 General Hygiene Practices

  • Avoid eating, drinking, or applying cosmetics in the laboratory.[8][9]

  • Wash hands thoroughly after handling any chemical.[9]

  • Keep work areas clean and uncluttered.[7]

3.4 Storage

Store ¹³C labeled compounds in the same manner as their unlabeled counterparts, following the specific storage conditions recommended on the product's safety data sheet (e.g., temperature, protection from light).

3.5 Disposal

Since ¹³C labeled compounds are not radioactive, they do not require special disposal procedures beyond those for non-hazardous chemical waste.[3][5][14][15][16] Disposal should be in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

¹³C labeled compounds are instrumental in a variety of experimental techniques. Below are detailed protocols for some common applications.

4.1 13C-Urea Breath Test for Helicobacter pylori Detection

This non-invasive diagnostic test utilizes ¹³C-labeled urea to detect the presence of the bacterium H. pylori.[1][5][14][15][17]

Methodology:

  • Baseline Breath Sample: The patient provides a baseline breath sample by exhaling into a collection bag.[1]

  • Ingestion of ¹³C-Urea: The patient ingests a solution containing a specific amount of ¹³C-labeled urea (e.g., 75 mg).[17]

  • Incubation Period: The patient waits for a designated period (e.g., 15-30 minutes) to allow for the metabolic conversion of urea by H. pylori, if present.[1][15]

  • Post-Ingestion Breath Sample: A second breath sample is collected.[1]

  • Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using mass spectrometry. An increase in this ratio in the post-ingestion sample indicates the presence of H. pylori.

4.2 Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that uses ¹³C-labeled amino acids to metabolically label proteins.[17][18][19][20]

Methodology:

  • Cell Culture: Two populations of cells are cultured. One is grown in a "light" medium containing normal amino acids, while the other is grown in a "heavy" medium where one or more amino acids (e.g., L-lysine, L-arginine) are replaced with their ¹³C-labeled counterparts.[18][20] The working concentrations for light arginine and lysine are typically 84 and 146 mg/L, respectively. For heavy labeled amino acids, concentrations are adjusted to be equimolar.[17]

  • Metabolic Incorporation: Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acids into the proteome.[18]

  • Sample Treatment and Lysis: The two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). Following treatment, the cells are harvested and lysed.[18]

  • Protein Digestion: The protein lysates from the "light" and "heavy" populations are combined and digested, typically with trypsin, to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][21][22][23]

    • LC Separation: Peptides are separated based on their physicochemical properties.

    • MS Analysis: The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the incorporated ¹³C atoms.

    • Quantification: The relative abundance of the proteins in the two original cell populations is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[24]

4.3 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a technique used to quantify the rates (fluxes) of metabolic pathways within a cell.[7][10][25][26][27]

Methodology:

  • Cell Culture with ¹³C Tracer: Cells are cultured in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [1,2-¹³C]-glucose.[7][10]

  • Metabolite Extraction: After a period of growth to achieve a metabolic and isotopic steady state, intracellular metabolites are rapidly extracted from the cells.[7]

  • Derivatization (for GC-MS): Metabolites are often chemically modified (derivatized) to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Mass Spectrometry Analysis: The isotopic labeling patterns of the metabolites are determined by MS.[7][8]

  • Computational Flux Analysis: The measured labeling patterns, along with other metabolic data (e.g., substrate uptake and product secretion rates), are used as input for computational models to estimate the intracellular metabolic fluxes.[25]

Visualizations

Glycolysis Pathway with ¹³C Labeling

Glycolysis cluster_Glycolysis Glycolysis with [U-13C]-Glucose Glucose Glucose (6 labeled carbons) G6P Glucose-6-Phosphate (6 labeled carbons) Glucose->G6P F6P Fructose-6-Phosphate (6 labeled carbons) G6P->F6P F16BP Fructose-1,6-Bisphosphate (6 labeled carbons) F6P->F16BP DHAP DHAP (3 labeled carbons) F16BP->DHAP G3P Glyceraldehyde-3-Phosphate (3 labeled carbons) F16BP->G3P DHAP->G3P BPG 1,3-Bisphosphoglycerate (3 labeled carbons) G3P->BPG P3G 3-Phosphoglycerate (3 labeled carbons) BPG->P3G P2G 2-Phosphoglycerate (3 labeled carbons) P3G->P2G PEP Phosphoenolpyruvate (3 labeled carbons) P2G->PEP Pyruvate Pyruvate (3 labeled carbons) PEP->Pyruvate Experimental_Workflow cluster_workflow General Workflow for a 13C Labeling Experiment culture Cell Culture with 13C-Labeled Substrate harvest Cell Harvesting culture->harvest extraction Metabolite or Protein Extraction harvest->extraction preparation Sample Preparation (e.g., Digestion, Derivatization) extraction->preparation analysis LC-MS/MS or GC-MS Analysis preparation->analysis data_processing Data Processing and Quantification analysis->data_processing interpretation Biological Interpretation data_processing->interpretation

References

Methodological & Application

Application Notes and Protocols for D-Erythrose-1-¹³C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions. The use of stable isotope tracers, such as ¹³C, provides a powerful means to track the flow of atoms through metabolic networks.[1][2] D-Erythrose, a four-carbon aldose sugar, is a key intermediate in the pentose phosphate pathway (PPP) as erythrose-4-phosphate (E4P). Using specifically labeled D-Erythrose-1-¹³C allows researchers to probe the activity of the non-oxidative branch of the PPP, a pathway central to nucleotide synthesis, NADPH production for redox balance, and the generation of precursors for aromatic amino acids.[3][4][5]

This document provides a detailed protocol for conducting a ¹³C-metabolic flux analysis experiment using D-Erythrose-1-¹³C as a tracer. The protocol covers cell culture, metabolite extraction, sample analysis by mass spectrometry, and data interpretation, tailored for researchers in metabolic engineering, disease research, and drug development.

Principle of D-Erythrose-1-¹³C Tracing

When cells are supplied with D-Erythrose-1-¹³C, it is taken up and phosphorylated to form Erythrose-4-Phosphate (E4P) with the ¹³C label at the C1 position. E4P is a substrate for the enzyme transketolase in the non-oxidative PPP. Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. The ¹³C label from [1-¹³C]E4P can be traced into downstream metabolites such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP), providing quantitative insights into the flux through these reactions. Analysis of the mass isotopomer distribution (MID) in these metabolites via mass spectrometry allows for the calculation of relative and absolute pathway fluxes.[6][7]

D_Erythrose_Metabolism cluster_Extracellular Extracellular cluster_Intracellular Intracellular Metabolism D-Erythrose-1-13C This compound Erythrose-4-P (1-13C) Erythrose-4-P (1-13C) This compound->Erythrose-4-P (1-13C) Phosphorylation Transketolase Transketolase Erythrose-4-P (1-13C)->Transketolase Aromatic AA Synthesis Aromatic AA Synthesis Erythrose-4-P (1-13C)->Aromatic AA Synthesis Chorismate Pathway Fructose-6-P Fructose-6-P Glycolysis Glycolysis Fructose-6-P->Glycolysis Glyceraldehyde-3-P Glyceraldehyde-3-P Transaldolase Transaldolase Glyceraldehyde-3-P->Transaldolase Glyceraldehyde-3-P->Glycolysis Sedoheptulose-7-P Sedoheptulose-7-P Sedoheptulose-7-P->Transaldolase Ribose-5-P Ribose-5-P Xylulose-5-P Xylulose-5-P Xylulose-5-P->Transketolase Transketolase->Fructose-6-P Transketolase->Glyceraldehyde-3-P Transaldolase->Erythrose-4-P (1-13C) Transaldolase->Fructose-6-P

Caption: Metabolic fate of D-Erythrose-1-¹³C in the Pentose Phosphate Pathway.

Experimental Workflow

The overall workflow for a D-Erythrose-1-¹³C MFA experiment involves several key stages, from initial experimental design to final data analysis and flux calculation. Careful execution of each step is critical for obtaining high-quality, reproducible data.

MFA_Workflow cluster_Design Phase 1: Experimental Design cluster_Experiment Phase 2: Wet Lab Experiment cluster_Analysis Phase 3: Analytical & Computational A 1. Define Biological Question & Select Cell Line B 2. Tracer Selection: This compound A->B C 3. Determine Labeling Duration (Isotopic Steady State) B->C D 4. Cell Culture & Adaptation C->D E 5. Introduce 13C-Tracer D->E F 6. Quench Metabolism & Harvest Cells E->F G 7. Metabolite Extraction F->G H 8. Sample Derivatization (for GC-MS) or Direct Injection (LC-MS) G->H I 9. MS Data Acquisition (LC-MS/MS or GC-MS) H->I J 10. Data Processing: Peak Integration & Natural Abundance Correction I->J K 11. Computational Flux Modeling (e.g., INCA, Metran) J->K L 12. Flux Map & Insights K->L Biological Interpretation

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line being investigated.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow them in standard culture medium until they reach the desired confluency (typically mid-log phase).

  • Medium Adaptation: One day prior to the experiment, switch the cells to a custom formulation of the culture medium that contains a known, limiting concentration of unlabeled glucose and other carbon sources, but lacks erythrose. This ensures that the introduced tracer will be readily metabolized.

  • Tracer Introduction: On the day of the experiment, remove the adaptation medium and replace it with the labeling medium. The labeling medium should be identical to the adaptation medium but supplemented with D-Erythrose-1-¹³C at a predetermined concentration (e.g., 1-5 mM).

  • Incubation: Incubate the cells for a duration sufficient to reach isotopic steady state. This time varies significantly between cell lines and metabolic pathways and should be determined empirically through a time-course experiment (e.g., sampling at 0, 2, 4, 8, 24 hours). For many mammalian cell lines, labeling of central carbon metabolites approaches steady state within 8-24 hours.[8]

Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample collection.

  • Quenching: Aspirate the labeling medium from the culture vessel. Immediately wash the cells once with ice-cold 0.9% NaCl solution to remove extracellular tracer.

  • Metabolism Arrest: Immediately add a sufficient volume of ice-cold extraction solvent to the cells. A commonly used solvent is 80:20 methanol:water (v/v), pre-chilled to -80°C.

  • Cell Lysis and Extraction: Scrape the cells in the extraction solvent using a cell scraper and transfer the entire cell lysate/solvent mixture to a microcentrifuge tube.

  • Incubation: Vortex the tube vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.

  • Clarification: Centrifuge the extract at maximum speed (e.g., >15,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube. The pellet contains proteins, DNA, and other macromolecules.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heating. The dried extract can be stored at -80°C until analysis.

Sample Preparation and Mass Spectrometry Analysis

The analysis of polar metabolites like sugar phosphates is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] LC-MS is often preferred for phosphorylated intermediates.[11][12]

Protocol for LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of LC-MS-grade water or an appropriate buffer compatible with the chromatography method.

  • Chromatography: Separate metabolites using an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column.[13]

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient from high organic to high aqueous to elute polar compounds.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., QqQ or Q-TOF) operating in negative ion mode.

  • Data Acquisition: Use a scheduled Multiple Reaction Monitoring (MRM) method for targeted quantification of expected intermediates (e.g., E4P, F6P, S7P, G3P).[9][14] For each metabolite, monitor the transition of the precursor ion (M-H)⁻ to specific product ions for all possible mass isotopologues.

Data Presentation and Interpretation

The primary data obtained from the MS analysis is the Mass Isotopomer Distribution (MID) for each metabolite of interest. The MID is the fractional abundance of each isotopologue, from M+0 (all ¹²C) to M+n (all ¹³C).[15] This data must be corrected for the natural abundance of ¹³C and other heavy isotopes.

Quantitative Data Summary

The following tables provide an illustrative example of the expected MIDs for key metabolites after labeling with D-Erythrose-1-¹³C, assuming the label has propagated through the PPP. Actual values will depend on the specific cell line and experimental conditions.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of PPP Intermediates

Metabolite Formula M+0 M+1 M+2 M+3 M+4 ... M+n
Erythrose-4-P C₄H₉O₇P 0.15 0.82 0.02 0.01 0.00 ... 0.00
Fructose-6-P C₆H₁₃O₉P 0.45 0.48 0.05 0.01 0.01 ... 0.00
Sedoheptulose-7-P C₇H₁₅O₁₀P 0.30 0.55 0.12 0.02 0.01 ... 0.00
Glyceraldehyde-3-P C₃H₇O₆P 0.75 0.22 0.02 0.01 - ... -
Ribose-5-P C₅H₁₁O₈P 0.60 0.35 0.04 0.01 0.00 ... 0.00

Note: Values are fractional abundances after correction for natural isotope abundance. The dominant M+1 peak in E4P, F6P, and S7P reflects the incorporation of a single ¹³C atom from the tracer.

Flux Calculation

The corrected MIDs, along with a stoichiometric model of the metabolic network and measured substrate uptake/product secretion rates, are used as inputs for computational software (e.g., INCA, Metran, WUFlux) to estimate intracellular fluxes.[16][17] The software uses iterative algorithms to find the set of fluxes that best reproduces the experimentally measured MIDs. The output is a quantitative flux map that shows the rate of every reaction in the model.

Applications and Significance

  • Quantifying Pentose Phosphate Pathway Activity: This method provides a direct way to measure flux through the non-oxidative PPP, which is difficult to assess using glucose tracers alone.[18]

  • Studying Aromatic Amino Acid Synthesis: E4P is a direct precursor for the synthesis of tryptophan, tyrosine, and phenylalanine.[19] This protocol can be used to quantify the flux towards this important biosynthetic pathway.

  • Cancer Metabolism Research: Many cancer cells exhibit altered PPP flux to support rapid proliferation and manage oxidative stress. D-Erythrose-1-¹³C can be a valuable tool to probe these alterations.[17]

  • Drug Development: The protocol can be used to assess the metabolic effects of drugs that target the PPP or related pathways, providing crucial information on their mechanism of action.

The D-Erythrose-1-¹³C metabolic flux analysis protocol is a specialized and powerful tool for dissecting the complexities of the pentose phosphate pathway and connected metabolic routes. By providing a direct tracer for a key node in the non-oxidative PPP, it offers a higher resolution of flux distribution than can be achieved with more common tracers like glucose. Careful experimental design, precise analytical measurements, and robust computational modeling are essential for leveraging this technique to gain novel insights into cellular physiology in health and disease.

References

Application Notes and Protocols for NMR Spectroscopy of D-Erythrose-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of carbohydrates. This document provides a detailed protocol for the analysis of D-Erythrose specifically labeled with Carbon-13 at the C1 position (D-Erythrose-1-13C). The use of a 13C-labeled compound significantly enhances the signal-to-noise ratio for the labeled carbon, facilitating quantitative analysis and the study of its chemical environment. D-Erythrose, a four-carbon aldose, exists in solution as an equilibrium of several tautomers, including furanose and pyranose cyclic forms, as well as the open-chain aldehyde and its hydrate. Quantitative 13C NMR allows for the precise determination of the relative concentrations of these forms.

Quantitative Data Summary

In aqueous solution, this compound exists as a mixture of tautomers. The following table summarizes the key quantitative NMR data for the major forms. Chemical shifts are referenced to an external standard.

TautomerCarbonChemical Shift (ppm)¹J(C,H) (Hz)
α-ErythrofuranoseC1~95.5~170
β-ErythrofuranoseC1~95.2~160
HydrateC1~90.5Not Applicable

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, temperature, and pH. The values presented are typical for aqueous solutions at room temperature. The ¹J(C,H) coupling constants are estimates based on typical values for anomeric carbons in furanose rings, with α-anomers generally having a larger coupling constant than β-anomers.

Experimental Protocol

This protocol outlines the necessary steps for preparing a sample of this compound and acquiring a quantitative 13C NMR spectrum.

1. Sample Preparation

  • Materials:

    • This compound (10-50 mg)

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • High-quality 5 mm NMR tubes

    • Internal standard (optional, e.g., DSS, TMSP)

    • Paramagnetic relaxation agent (optional, e.g., Cr(acac)₃)

  • Procedure:

    • Accurately weigh 10-50 mg of this compound and transfer it to a clean, dry vial.

    • Add 0.6-0.7 mL of D₂O to the vial.

    • Gently vortex or shake the vial until the sample is completely dissolved.

    • If an internal standard is required for absolute quantification, add a known concentration.

    • For quantitative analysis where long relaxation delays are a concern, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to a final concentration of approximately 10-20 mM to shorten the T1 relaxation times of the carbon nuclei.[1]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Software: Standard NMR acquisition software (e.g., TopSpin, VnmrJ).

  • Key Acquisition Parameters for Quantitative Analysis:

    • Experiment: 1D 13C NMR with inverse-gated proton decoupling. This pulse sequence ensures that the proton decoupler is on only during the acquisition of the FID, suppressing C-H coupling while minimizing the Nuclear Overhauser Effect (NOE), which can lead to inaccurate quantification.

    • Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.

    • Relaxation Delay (d1): This is a critical parameter for quantitative NMR. The delay should be at least 5 times the longest T1 relaxation time of the carbons being quantified to ensure full relaxation. For 13C-labeled sugars, T1 values can be several seconds. If a relaxation agent is not used, a d1 of 30-60 seconds may be necessary. If a relaxation agent is used, d1 can be significantly shorter (e.g., 2-5 seconds).

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio for the signals of interest. This will depend on the sample concentration and the isotopic enrichment.

    • Temperature: Maintain a constant temperature, e.g., 298 K (25 °C), as chemical shifts of carbohydrates are sensitive to temperature changes.

3. Data Processing

  • Software: Standard NMR processing software (e.g., TopSpin, Mnova).

  • Procedure:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate the signals corresponding to the C1 of the different tautomers of D-Erythrose. The relative area of each integral corresponds to the molar ratio of that tautomer in the mixture.

    • Reference the spectrum using the internal standard or an external reference.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound NMR Analysis cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh this compound dissolve Dissolve in D2O weigh->dissolve add_std Add Internal Standard (Optional) dissolve->add_std add_relax Add Relaxation Agent (Optional) add_std->add_relax filter Filter into NMR Tube add_relax->filter setup Set up 1D 13C Experiment (Inverse-gated decoupling) filter->setup set_params Set Quantitative Parameters (d1, pulse angle, ns) setup->set_params acquire Acquire Data set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate C1 Signals baseline->integrate quantify Quantify Tautomer Ratios integrate->quantify tautomerization Tautomerization of D-Erythrose in Solution open_chain Open-Chain (Aldehyde) hydrate Hydrate open_chain->hydrate alpha_furanose α-Erythrofuranose open_chain->alpha_furanose beta_furanose β-Erythrofuranose open_chain->beta_furanose

References

Application Notes and Protocols for 13C NMR Sample Preparation of Erythrose Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrose and its phosphorylated derivative, erythrose-4-phosphate, are key intermediates in central carbon metabolism, particularly the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route for the production of NADPH, which provides reducing power for biosynthesis and antioxidant defense, and for the synthesis of precursors for nucleotides and aromatic amino acids. The study of erythrose metabolite flux is therefore of significant interest in various fields, including metabolic engineering, drug development, and cancer research.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using 13C isotope labeling, is a powerful technique for elucidating metabolic pathways and quantifying metabolite fluxes.[1] By supplying cells with 13C-labeled substrates, such as [U-13C]-glucose or specifically labeled erythrose, the fate of the labeled carbons can be traced through the metabolic network. 13C NMR offers the advantage of directly detecting the carbon backbone of metabolites, providing rich structural and quantitative information with minimal sample derivatization.

This document provides detailed application notes and protocols for the preparation of samples for 13C NMR analysis of erythrose metabolites from cell cultures. It covers cell culturing and labeling, metabolite quenching and extraction, and sample preparation for NMR analysis.

Experimental Protocols

Cell Culture and 13C Labeling

This protocol is a general guideline and should be adapted for the specific cell line and experimental goals.

Materials:

  • Cell line of interest (e.g., E. coli, HeLa, etc.)

  • Appropriate culture medium

  • 13C-labeled glucose (e.g., [U-13C]-glucose or specifically labeled glucose)

  • Sterile culture flasks or plates

  • Incubator with appropriate temperature and CO2 control

Procedure:

  • Culture cells to the desired cell density (typically mid-exponential phase) in standard culture medium.

  • To initiate labeling, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash once with a pre-warmed, carbon-free version of the culture medium.

  • Resuspend the cell pellet in the culture medium containing the 13C-labeled glucose at a known concentration. The concentration will depend on the specific experiment and cell line.

  • Incubate the cells for a predetermined period to allow for the uptake and metabolism of the 13C-labeled substrate. The incubation time is a critical parameter and may need to be optimized.

Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing. This is followed by efficient extraction of intracellular metabolites. The following protocol is a widely used method for polar metabolites like sugar phosphates.

Materials:

  • Quenching solution: 60% methanol in water, pre-chilled to -40°C

  • Extraction solvent: 75% ethanol in water, pre-chilled to -20°C

  • Liquid nitrogen

  • Centrifuge capable of reaching low temperatures

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching:

    • Rapidly transfer the cell culture from the incubator to a bath of liquid nitrogen to flash-freeze the cells and halt metabolism.

    • Alternatively, for adherent cells, aspirate the medium and immediately add the ice-cold quenching solution. For suspension cultures, rapidly mix the cell suspension with an equal volume of the cold quenching solution.

  • Cell Lysis and Extraction:

    • Scrape the frozen cell pellet or the quenched adherent cells into a pre-chilled tube containing the cold extraction solvent.

    • For suspension cells, pellet the quenched cells by centrifugation at low temperature (e.g., 1000 x g for 3 minutes at -20°C) and resuspend the pellet in the cold extraction solvent.

    • Thoroughly vortex the cell suspension to ensure complete lysis and extraction.

    • Incubate the mixture on ice for 10-15 minutes.

  • Removal of Cell Debris:

    • Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris and precipitated proteins.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until NMR analysis.

NMR Sample Preparation

Materials:

  • Deuterated water (D2O)

  • NMR tubes (5 mm)

  • pH meter or pH strips

  • Internal standard (optional, e.g., DSS or TSP)

Procedure:

  • Resuspend the dried metabolite extract in a precise volume of D2O (e.g., 600 µL).

  • Vortex the sample thoroughly to ensure complete dissolution.

  • Centrifuge the sample at high speed (e.g., 14,000 x g for 5 minutes) to pellet any insoluble material.

  • Transfer the clear supernatant to a 5 mm NMR tube.

  • If desired, add a known concentration of an internal standard for quantification.

  • Measure and adjust the pH of the sample if necessary, as chemical shifts of phosphorylated metabolites are pH-dependent. A neutral pH is generally preferred.

Data Presentation

The following table provides approximate intracellular concentrations of some central carbon metabolism intermediates in E. coli grown on glucose. These values can serve as a rough guide for expected metabolite levels. Note that concentrations can vary significantly depending on the organism, growth conditions, and analytical method.

MetaboliteIntracellular Concentration (mM)
Glucose-6-phosphate1.5 - 4.8
Fructose-6-phosphate0.3 - 1.2
Ribose-5-phosphate0.5 - 2.0
Erythrose-4-phosphate 0.1 - 0.3
Sedoheptulose-7-phosphate0.2 - 0.5
Glyceraldehyde-3-phosphate0.1 - 0.4
Phosphoenolpyruvate0.2 - 0.8

Data compiled from various sources reporting on E. coli metabolomics.[2][3]

13C NMR Data Acquisition

The following are general recommendations for acquiring 1D 13C NMR spectra of erythrose metabolites. Specific parameters should be optimized for the available instrument and sample concentration.

  • Spectrometer: 500 MHz or higher for better sensitivity and resolution.

  • Pulse Program: A standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 to 4096 or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts to an internal standard or an external reference.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Labeling cluster_prep Sample Preparation cluster_nmr NMR Analysis cell_culture 1. Cell Culture c13_labeling 2. 13C Substrate Labeling cell_culture->c13_labeling quenching 3. Quenching Metabolism (Liquid Nitrogen / Cold Methanol) c13_labeling->quenching extraction 4. Metabolite Extraction (Cold Ethanol) quenching->extraction drying 5. Sample Drying (Lyophilization) extraction->drying reconstitution 6. Reconstitution in D2O drying->reconstitution nmr_acquisition 7. 13C NMR Data Acquisition reconstitution->nmr_acquisition data_analysis 8. Data Analysis nmr_acquisition->data_analysis

Caption: Experimental workflow for 13C NMR analysis of erythrose metabolites.

Pentose Phosphate Pathway

Caption: The Pentose Phosphate Pathway highlighting Erythrose-4-Phosphate.

Troubleshooting

  • Low NMR Signal:

    • Cause: Low metabolite concentration.

    • Solution: Increase the number of cells, optimize the extraction protocol for higher yield, or increase the number of NMR scans. Using 13C-enriched substrates is essential.

  • Broad NMR Peaks:

    • Cause: Presence of paramagnetic ions, high sample viscosity, or protein contamination.

    • Solution: Ensure complete removal of cell debris and proteins. If paramagnetic ions are suspected, adding a chelating agent like EDTA might help.

  • Inconsistent Results:

    • Cause: Incomplete or slow quenching of metabolism, leading to changes in metabolite levels during sample preparation.

    • Solution: Ensure rapid and effective quenching. Standardize the timing of each step in the protocol.

  • Contamination with Extracellular Metabolites:

    • Cause: Incomplete removal of the culture medium.

    • Solution: Wash the cells quickly with a cold, isotonic solution before quenching. However, be aware that washing can also lead to leakage of intracellular metabolites.

By following these detailed protocols and considering the potential challenges, researchers can successfully prepare high-quality samples for the 13C NMR analysis of erythrose metabolites, enabling deeper insights into the dynamics of the pentose phosphate pathway and central carbon metabolism.

References

Application Notes & Protocols for Quantifying D-Erythrose-1-13C Incorporation in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing with compounds like D-Erythrose-1-13C is a powerful technique to investigate cellular metabolism. D-Erythrose is a four-carbon sugar that serves as a precursor for the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides, and for the production of aromatic amino acids.[1][2][3] By tracing the incorporation of the 13C label from this compound into downstream metabolites, researchers can elucidate pathway activity, determine metabolic fluxes, and understand how these processes are altered in various physiological and pathological states. These application notes provide detailed protocols for cell labeling, metabolite extraction, and analysis, along with guidance on data interpretation.

Signaling Pathway: Pentose Phosphate Pathway

D-Erythrose-4-phosphate, derived from D-Erythrose, is a key intermediate in the non-oxidative branch of the pentose phosphate pathway. The diagram below illustrates the entry of this compound into this pathway and its subsequent conversion into other key metabolic intermediates.

PentosePhosphatePathway cluster_PPP Non-Oxidative Pentose Phosphate Pathway DErythrose13C This compound E4P13C Erythrose-4-Phosphate-1-13C DErythrose13C->E4P13C Kinase S7P Sedoheptulose-7-Phosphate E4P13C->S7P Transketolase AromaticAA Aromatic Amino Acid Synthesis E4P13C->AromaticAA F6P Fructose-6-Phosphate Glycolysis Glycolysis / Gluconeogenesis F6P->Glycolysis G3P Glyceraldehyde-3-Phosphate G3P->S7P G3P->Glycolysis S7P->F6P R5P Ribose-5-Phosphate S7P->R5P Transaldolase Xu5P Xylulose-5-Phosphate R5P->Xu5P Isomerase Nucleotide Nucleotide Synthesis R5P->Nucleotide Xu5P->F6P Xu5P->G3P Transketolase invis1 invis2 invis3

Pentose Phosphate Pathway showing this compound entry.

Experimental Workflow

The overall experimental workflow for quantifying this compound incorporation is depicted below. This process involves cell culture and labeling, quenching of metabolic activity, extraction of metabolites, and subsequent analysis by mass spectrometry.

ExperimentalWorkflow CellCulture 1. Cell Culture (e.g., in 6-well plates) Labeling 2. Labeling (Incubate with this compound) CellCulture->Labeling Quenching 3. Quenching (e.g., Liquid Nitrogen) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., Cold Methanol) Quenching->Extraction Centrifugation 5. Centrifugation (Separate extract from cell debris) Extraction->Centrifugation Drying 6. Drying (Evaporate solvent) Centrifugation->Drying Reconstitution 7. Reconstitution (In appropriate solvent for analysis) Drying->Reconstitution Analysis 8. LC-MS/MS or GC-MS Analysis Reconstitution->Analysis DataProcessing 9. Data Processing (Peak integration, isotopologue distribution) Analysis->DataProcessing Interpretation 10. Biological Interpretation (Metabolic flux analysis) DataProcessing->Interpretation

General experimental workflow for 13C labeling studies.

Experimental Protocols

Protocol 1: Cell Culture and Labeling with this compound
  • Cell Seeding: Seed cells (e.g., HCT 116 human colon carcinoma cells) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting.[4] Culture in appropriate growth medium overnight.

  • Labeling Medium Preparation: Prepare fresh growth medium lacking unlabeled glucose and supplement with this compound at a final concentration of 1-2 g/L.[1] The optimal concentration may need to be determined empirically for your cell line. Unlabeled glucose can also be added to the medium.[1]

  • Labeling: Remove the standard growth medium from the cells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The time required to reach isotopic steady state will vary depending on the metabolic pathway and the specific metabolites of interest.[5] A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism: After the labeling period, rapidly aspirate the labeling medium. To quench metabolic activity, immediately place the 6-well plate on dry ice or add liquid nitrogen directly to the wells to flash-freeze the cells.[4][6]

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.[4]

  • Cell Lysis and Collection: Place the plate on a rocker at 4°C for 10-15 minutes to ensure complete cell lysis and extraction of metabolites. Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Solvent Evaporation: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for the intended analytical method (e.g., 50% acetonitrile for HILIC-MS or water for RP-MS).[4]

Protocol 3: Mass Spectrometry Analysis and Data Processing
  • Instrumentation: Analyze the reconstituted samples using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography (LC) system.[4]

  • Chromatography: Employ a chromatographic method suitable for separating polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography.

  • Mass Spectrometry: Operate the mass spectrometer in negative or positive ion mode, depending on the metabolites of interest, and acquire data in full scan mode to detect all isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to the metabolites of interest based on their accurate mass and retention time.

    • Extract the mass isotopomer distributions (MIDs) for each metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[7]

    • Correct the raw MIDs for the natural abundance of 13C and other isotopes.[5]

    • The corrected MIDs can then be used to calculate the fractional contribution of this compound to the synthesis of each metabolite.

Data Presentation

The quantitative data from this compound incorporation experiments should be summarized in a clear and structured manner to facilitate comparison between different experimental conditions.

MetabolitePathwayIsotopologueFractional Abundance (Control)Fractional Abundance (Treatment)Fold Changep-value
Ribose-5-PhosphatePentose Phosphate PathwayM+10.05 ± 0.010.25 ± 0.035.0<0.01
M+20.01 ± 0.000.05 ± 0.015.0<0.01
Sedoheptulose-7-PhosphatePentose Phosphate PathwayM+10.08 ± 0.020.30 ± 0.043.75<0.01
M+20.02 ± 0.000.08 ± 0.014.0<0.01
PhenylalanineAromatic Amino Acid SynthesisM+10.03 ± 0.010.15 ± 0.025.0<0.01
TyrosineAromatic Amino Acid SynthesisM+10.04 ± 0.010.18 ± 0.034.5<0.01

Table 1: Example of quantitative data summary for this compound incorporation. Data are presented as mean ± standard deviation. M+1, M+2, etc. refer to the mass isotopologues with one, two, etc. 13C atoms incorporated from the tracer.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for conducting and analyzing this compound incorporation experiments in cells. By carefully designing experiments, meticulously preparing samples, and employing high-resolution analytical techniques, researchers can gain valuable insights into the dynamics of the pentose phosphate pathway and related metabolic routes. This approach is instrumental in advancing our understanding of cellular metabolism in health and disease and can aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols: D-Erythrose-1-13C Labeling in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique for elucidating the activity of metabolic pathways in mammalian cells.[1][2] While [U-¹³C]-glucose and various other labeled glucose isotopologues are commonly used to probe central carbon metabolism, the use of more specific tracers can provide deeper insights into particular pathways.[3][4][5] D-Erythrose, a four-carbon sugar, is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway (PPP) in its phosphorylated form, D-Erythrose-4-phosphate (E4P).[6] E4P, along with phosphoenolpyruvate, is also a precursor for the biosynthesis of aromatic amino acids via the shikimate pathway.[6]

This document provides detailed application notes and a generalized protocol for the use of D-Erythrose-1-¹³C as a metabolic tracer in mammalian cell culture. The primary application of this tracer is to specifically investigate the flux through the non-oxidative PPP, potentially bypassing the initial oxidative phase, and to trace the contribution of erythrose to the biosynthesis of other metabolites.

Metabolic Fate of D-Erythrose-1-¹³C

Upon entering the cell, D-Erythrose is expected to be phosphorylated to D-Erythrose-4-phosphate (E4P). The ¹³C label at the C1 position of erythrose will be retained in E4P. This labeled E4P can then enter the non-oxidative PPP. The key reactions involving E4P in the PPP are catalyzed by transketolase and transaldolase.[6][7]

  • Transketolase: D-Erythrose-4-phosphate + Xylulose-5-phosphate ↔ Fructose-6-phosphate + Glyceraldehyde-3-phosphate

  • Transaldolase: D-Erythrose-4-phosphate + Sedoheptulose-7-phosphate ↔ Fructose-6-phosphate + Glyceraldehyde-3-phosphate

By tracking the ¹³C label from D-Erythrose-1-¹³C into these downstream metabolites, researchers can quantify the flux through these reactions.

Experimental Workflow

The general workflow for a D-Erythrose-1-¹³C labeling experiment in mammalian cells involves several key steps, from cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Mammalian Cell Culture (to desired confluency) media_prep Prepare Labeling Medium (with D-Erythrose-1-13C) media_change Switch to Labeling Medium media_prep->media_change incubation Incubate for Time Course (e.g., 0, 2, 4, 8, 24h) media_change->incubation quenching Rapidly Quench Metabolism (e.g., with cold methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak integration, Isotopologue distribution) lcms->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

Figure 1: Experimental workflow for D-Erythrose-1-¹³C labeling.

Protocols

Protocol 1: D-Erythrose-1-¹³C Labeling in Adherent Mammalian Cells

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Labeling medium: Glucose-free and serum-free medium supplemented with dialyzed FBS (if necessary), other essential nutrients, and D-Erythrose-1-¹³C at a desired concentration (e.g., 5-10 mM).

  • Quenching solution: 80% Methanol (-80°C)

  • Scraping solution: 80% Methanol (on dry ice)

  • Extraction solvent: 80% Methanol

  • Cell scrapers

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of the experiment.

  • Preparation for Labeling: On the day of the experiment, aspirate the standard culture medium. Wash the cells once with pre-warmed, serum-free medium to remove residual unlabeled metabolites.

  • Initiate Labeling: Add the pre-warmed labeling medium containing D-Erythrose-1-¹³C to the cells.

  • Time Course Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours). The zero time point represents cells immediately after the addition of the labeling medium.

  • Quenching Metabolism: To stop enzymatic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.

  • Metabolite Extraction:

    • Incubate the plates at -80°C for at least 15 minutes.

    • Scrape the cells in the cold methanol using a cell scraper.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

    • Vortex the tubes thoroughly.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Materials:

  • Metabolite extracts from Protocol 1

  • Speed-Vac or nitrogen evaporator

  • LC-MS grade water

  • LC-MS grade organic solvent (e.g., acetonitrile)

  • Autosampler vials

Procedure:

  • Solvent Evaporation: Dry the metabolite extracts completely using a Speed-Vac or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a solvent mixture compatible with your chromatography method.

  • Clarification: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Data Presentation

The primary data output from this experiment will be the mass isotopologue distribution (MID) for key metabolites. This data can be presented in tabular format for clear comparison across different time points.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) in Key Metabolites Following D-Erythrose-1-¹³C Labeling

MetaboliteTime PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
Erythrose-4-phosphate 0 hr100.00.00.00.00.0
4 hr20.579.50.00.00.0
24 hr5.294.80.00.00.0
Sedoheptulose-7-phosphate 0 hr100.00.00.00.00.0
4 hr85.114.90.00.00.0
24 hr60.338.51.20.00.0
Fructose-6-phosphate 0 hr100.00.00.00.00.0
4 hr92.77.30.00.00.0
24 hr75.423.11.50.00.0
Glyceraldehyde-3-phosphate 0 hr100.00.00.00.00.0
4 hr95.84.20.00.00.0
24 hr80.119.60.30.00.0

Note: The presented data is hypothetical and for illustrative purposes only. Actual MIDs will depend on the cell line, experimental conditions, and metabolic state.

Signaling and Metabolic Pathway Visualization

The metabolism of D-Erythrose-1-¹³C primarily involves the non-oxidative branch of the Pentose Phosphate Pathway.

G Erythrose This compound E4P D-Erythrose-4-phosphate (M+1) Erythrose->E4P Phosphorylation F6P_from_TKT Fructose-6-phosphate (M+1) E4P->F6P_from_TKT Transketolase G3P_from_TKT Glyceraldehyde-3-phosphate F6P_from_TALDO Fructose-6-phosphate G3P_from_TALDO Glyceraldehyde-3-phosphate (M+1) E4P->G3P_from_TALDO AAB Aromatic Amino Acid Biosynthesis E4P->AAB X5P Xylulose-5-phosphate S7P Sedoheptulose-7-phosphate (M+1) X5P->S7P Transketolase X5P->F6P_from_TKT X5P->G3P_from_TKT Transketolase S7P->F6P_from_TALDO S7P->G3P_from_TALDO Transaldolase Glycolysis Glycolysis F6P_from_TKT->Glycolysis G3P_from_TALDO->Glycolysis R5P Ribose-5-phosphate R5P->X5P R5P->S7P

Figure 2: Metabolic fate of D-Erythrose-1-¹³C in the Pentose Phosphate Pathway.

Conclusion

The use of D-Erythrose-1-¹³C as a metabolic tracer offers a targeted approach to study the non-oxidative Pentose Phosphate Pathway in mammalian cells. By following the provided protocols and adapting them to specific experimental systems, researchers can gain valuable insights into the regulation and dynamics of this crucial metabolic route. The analysis of mass isotopologue distributions in downstream metabolites will provide quantitative data on the metabolic flux, contributing to a more comprehensive understanding of cellular metabolism.

References

Application Notes and Protocol for Tracing Glycolysis with D-Erythrose-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate the activity of metabolic pathways in living cells. While [U-13C]-glucose is a common tracer for central carbon metabolism, the use of more specific labeled substrates can provide nuanced insights into the interconnectivity of pathways such as glycolysis and the Pentose Phosphate Pathway (PPP). D-Erythrose is a four-carbon sugar that, as D-Erythrose-4-phosphate, is a key intermediate in the non-oxidative branch of the PPP. This document provides a detailed protocol for using D-Erythrose-1-13C to trace carbon flux from the PPP into the glycolytic pathway.

This compound enters the cell and is phosphorylated to D-Erythrose-4-phosphate-1-13C (E4P). Within the non-oxidative PPP, the enzyme transketolase catalyzes the transfer of a two-carbon unit from a donor ketose (e.g., xylulose-5-phosphate) to E4P. This reaction yields the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP). By tracking the incorporation of the 13C label from this compound into these and subsequent glycolytic metabolites, researchers can probe the activity of the non-oxidative PPP and its contribution to glycolytic flux.

Metabolic Pathway of this compound into Glycolysis

The central reaction enabling the tracing of glycolysis with this compound is catalyzed by transketolase. The 13C label at the first carbon of erythrose is predicted to be incorporated into the third carbon of fructose-6-phosphate. This F6P-3-13C then proceeds through the downstream reactions of glycolysis.

cluster_PPP Non-Oxidative Pentose Phosphate Pathway cluster_Glycolysis Glycolysis This compound This compound E4P-1-13C D-Erythrose-4-phosphate-1-13C This compound->E4P-1-13C Phosphorylation Transketolase Transketolase E4P-1-13C->Transketolase X5P Xylulose-5-phosphate X5P->Transketolase F6P-3-13C Fructose-6-phosphate-3-13C Transketolase->F6P-3-13C GAP Glyceraldehyde-3-phosphate Transketolase->GAP FBP-3-13C Fructose-1,6-bisphosphate-3-13C F6P-3-13C->FBP-3-13C DHAP-3-13C DHAP-3-13C FBP-3-13C->DHAP-3-13C Aldolase FBP-3-13C->GAP Aldolase GAP-3-13C Glyceraldehyde-3-phosphate-3-13C DHAP-3-13C->GAP-3-13C TPI Pyruvate-3-13C Pyruvate-3-13C GAP-3-13C->Pyruvate-3-13C Lower Glycolysis Lactate-3-13C Lactate-3-13C Pyruvate-3-13C->Lactate-3-13C Cell_Seeding 1. Seed cells and allow to attach overnight Medium_Change 2. Replace with glucose-free medium containing this compound Cell_Seeding->Medium_Change Incubation 3. Incubate for a defined time course (e.g., 0, 1, 4, 8, 24 hours) Medium_Change->Incubation Quenching 4. Quench metabolism by washing with ice-cold PBS Incubation->Quenching Extraction 5. Extract metabolites with cold 80% methanol Quenching->Extraction Harvesting 6. Scrape and collect cell lysate Extraction->Harvesting Centrifugation 7. Centrifuge to pellet debris Harvesting->Centrifugation Supernatant_Collection 8. Collect supernatant containing metabolites Centrifugation->Supernatant_Collection LCMS_Analysis 9. Analyze by LC-MS/MS Supernatant_Collection->LCMS_Analysis Data_Analysis 10. Determine isotopologue distribution LCMS_Analysis->Data_Analysis

Application Notes & Protocols: D-Erythrose-1-¹³C as a Precursor for Selective Amino Acid Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing D-Erythrose-1-¹³C as a metabolic precursor for the site-selective isotopic labeling of amino acids in proteins, particularly for nuclear magnetic resonance (NMR) spectroscopy studies.

Introduction

Site-selective isotopic labeling of proteins is a powerful technique for studying protein structure, dynamics, and interactions at an atomic level.[1][2] While uniformly labeled proteins provide global information, selectively labeled samples are often essential for simplifying complex NMR spectra and for detailed analysis of specific regions, such as active sites or interaction interfaces.[3] D-Erythrose, a four-carbon sugar, serves as a key precursor in the biosynthesis of aromatic amino acids—phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[1][4] By using specifically labeled D-Erythrose, such as D-Erythrose-1-¹³C, researchers can achieve highly selective ¹³C incorporation into these and other amino acids.

Erythrose enters the metabolic pathways closer to the synthesis of aromatic amino acids compared to glucose, which is a more common carbon source for isotopic labeling.[1] This proximity in the metabolic pathway results in more specific and efficient labeling of the aromatic rings, offering advantages over traditional glucose-based labeling methods.[1][2] This approach can lead to significantly higher ¹³C incorporation in tryptophan and enables the labeling of specific positions in phenylalanine and tyrosine that are not accessible with glucose-based methods.[1][2] Furthermore, the use of labeled erythrose can result in isolated ¹³C labels in certain aliphatic amino acids, such as isoleucine (Ile) and histidine (His), making these sites amenable to dynamics studies.[1][2]

Metabolic Pathway

The biosynthetic pathway for aromatic amino acids begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This is the first committed step in the shikimate pathway, which ultimately leads to the synthesis of chorismate, a common precursor for Phe, Tyr, and Trp. When D-Erythrose-1-¹³C is supplied to the cell culture, the ¹³C label is incorporated into the E4P pool and subsequently into the aromatic amino acids.

metabolic_pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP Erythrose D-Erythrose-1-13C E4P Erythrose-4-phosphate (E4P) Erythrose->E4P E4P->DAHP Shikimate Shikimate Pathway DAHP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp

Biosynthetic pathway of aromatic amino acids from D-Erythrose-1-¹³C.

Experimental Workflow

The general workflow for selective amino acid labeling using D-Erythrose-1-¹³C involves protein expression in a minimal medium supplemented with the labeled precursor, followed by protein purification and analysis.

experimental_workflow Culture Prepare Minimal Medium (e.g., M9 medium) Supplement Supplement with This compound & Unlabeled Glucose Culture->Supplement Inoculation Inoculate with E. coli expressing the target protein Supplement->Inoculation Induction Induce Protein Expression (e.g., with IPTG) Inoculation->Induction Harvest Harvest Cells Induction->Harvest Purification Purify Protein (e.g., His-trap chromatography) Harvest->Purification Analysis Analyze Labeling (e.g., NMR, Mass Spectrometry) Purification->Analysis

References

Troubleshooting & Optimization

Technical Support Center: D-Erythrose-1-13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of D-Erythrose-1-13C in their metabolic labeling experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it metabolized?

A1: this compound is a stable isotope-labeled four-carbon sugar (a tetrose). In biological systems, it is primarily metabolized through the pentose phosphate pathway (PPP). Specifically, it enters the PPP as erythrose-4-phosphate, a key intermediate in the non-oxidative branch of this pathway. Erythrose-4-phosphate serves as a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and is interconnected with glycolysis and other central metabolic routes.

Q2: What are the common applications of this compound labeling?

A2: this compound is used as a tracer in metabolic flux analysis (MFA) to investigate the activity of the pentose phosphate pathway and the biosynthesis of aromatic amino acids. It helps in understanding how cells utilize different carbon sources and how metabolic pathways are regulated under various conditions.

Q3: What are the potential reasons for low incorporation of this compound?

A3: Low incorporation can stem from several factors, including inefficient cellular uptake, competition with other sugars for transport, slow metabolic conversion, or issues with the experimental setup. A detailed troubleshooting guide is provided below to address these potential issues.

Q4: Is this compound toxic to cells?

A4: While high concentrations of any sugar can alter cellular metabolism, there is no widespread evidence to suggest that this compound is cytotoxic at typical concentrations used in labeling experiments. However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Troubleshooting Guide for Low this compound Incorporation

Low incorporation of this compound can be a significant hurdle in metabolic labeling studies. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Inefficient Cellular Uptake

Possible Causes:

  • Lack of specific transporters: The expression levels of transporters capable of importing erythrose may be low in the cell type being studied. While glucose transporters (GLUTs) are known to transport various monosaccharides, the specific affinity of these transporters for erythrose is not well-characterized for all cell types.

  • Competition with other sugars: The presence of high concentrations of other sugars, particularly glucose, in the culture medium can competitively inhibit the uptake of D-Erythrose.[1][2]

  • Suboptimal culture conditions: Factors such as cell density, pH of the medium, and temperature can influence transporter activity and overall cellular uptake.

Solutions:

  • Optimize Tracer Concentration: Determine the optimal this compound concentration through a dose-response experiment. Start with a range of concentrations and measure both incorporation and cell viability.

  • Reduce Competing Sugars: If possible, reduce or transiently remove glucose from the culture medium during the labeling period. If glucose is essential, use a minimal concentration required for cell health.

  • Optimize Cell Culture Conditions: Ensure cells are in the exponential growth phase and at an appropriate density. Maintain optimal pH and temperature of the culture medium.

  • Characterize Transporter Expression: If feasible, analyze the expression of known monosaccharide transporters (e.g., GLUT family members) in your cell line.

Problem 2: Slow or Inefficient Metabolism

Possible Causes:

  • Low activity of the Pentose Phosphate Pathway (PPP): The metabolic flux through the PPP might be low in your specific cell type or under the experimental conditions used.

  • Metabolic state of the cells: The overall metabolic state of the cells (e.g., quiescent vs. proliferating) will significantly impact the activity of biosynthetic pathways like the PPP.

  • Insufficient labeling time: The time allowed for the tracer to be incorporated into downstream metabolites may be too short to detect significant labeling.

Solutions:

  • Optimize Labeling Duration: Perform a time-course experiment to determine the optimal labeling duration. Collect samples at multiple time points to track the incorporation of the 13C label over time.

  • Stimulate the PPP: If experimentally relevant, consider using agents that are known to increase flux through the PPP.

  • Ensure Cells are Metabolically Active: Use cells in their logarithmic growth phase for labeling experiments, as they are typically more metabolically active.

Problem 3: Experimental and Analytical Issues

Possible Causes:

  • Improper sample quenching and metabolite extraction: Incomplete quenching of metabolic activity or inefficient extraction of metabolites can lead to inaccurate measurements.

  • Low sensitivity of the analytical method: The analytical technique used (e.g., GC-MS, LC-MS) may not be sensitive enough to detect low levels of 13C incorporation.

  • Incorrect data analysis: Inaccurate correction for the natural abundance of 13C can lead to misinterpretation of labeling data.

Solutions:

  • Optimize Sample Preparation: Use rapid and effective quenching methods (e.g., cold methanol) to halt metabolic activity instantly. Validate your metabolite extraction protocol for the metabolites of interest.

  • Enhance Analytical Sensitivity: Optimize your mass spectrometry method for the detection of erythrose-derived metabolites. This may include derivatization to improve chromatographic separation and ionization efficiency.

  • Use Appropriate Data Correction: Employ established algorithms and software to correct for the natural abundance of stable isotopes in your mass spectrometry data.

Quantitative Data Summary

Direct quantitative data on expected incorporation rates for this compound are limited in the literature. Therefore, we provide data for 13C-glucose incorporation in common research models as a reference point. The principles of achieving high incorporation rates are transferable.

Table 1: Example Incorporation Rates of 13C-Glucose in Different Cell Lines

Cell Line13C-Glucose ConcentrationLabeling TimeKey MetaboliteApproximate 13C IncorporationReference
E. coli2 g/LExponential PhaseProteinogenic Amino Acids>95%[3][4]
Human Lung Carcinoma (A549)12.5 mM6 hoursLactate~50%[5]
Human Breast Cancer (MCF-7)10 mM24 hoursCitrate>90%N/A

Note: These values are illustrative and can vary significantly based on experimental conditions.

Detailed Experimental Protocol: 13C Labeling with this compound in Cultured Mammalian Cells

This protocol provides a general framework for a stable isotope labeling experiment using this compound. Optimization will be required for specific cell lines and research questions.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Glucose-free and serum-free medium

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Phosphate-buffered saline (PBS), sterile

  • Cold methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in complete medium overnight.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with dialyzed FBS and the desired concentration of this compound. If glucose is required, add the minimal necessary concentration.

  • Labeling:

    • Aspirate the complete medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for the desired labeling period (determined from a time-course experiment).

  • Metabolite Quenching and Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench metabolism.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Freeze the samples in liquid nitrogen and store at -80°C until analysis.

  • Sample Processing for Mass Spectrometry:

    • Thaw the samples on ice.

    • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the metabolites) to a new tube.

    • Dry the metabolite extract using a vacuum concentrator.

    • The dried extract can then be derivatized (for GC-MS) or reconstituted in an appropriate solvent (for LC-MS) for analysis.

  • Data Analysis:

    • Acquire mass spectrometry data.

    • Use appropriate software to identify metabolites and determine their mass isotopomer distributions.

    • Correct the data for the natural abundance of 13C.

    • Calculate the fractional contribution of this compound to the metabolites of interest.

Visualizations

D-Erythrose Metabolism and Entry into the Pentose Phosphate Pathway

Erythrose_Metabolism This compound This compound Erythrose Transporter Erythrose Transporter This compound->Erythrose Transporter Uptake Cell Membrane Cell Membrane Intracellular this compound Intracellular this compound Erythrose Transporter->Intracellular this compound Phosphorylation Phosphorylation Intracellular this compound->Phosphorylation Erythrose-4-Phosphate-1-13C Erythrose-4-Phosphate-1-13C Phosphorylation->Erythrose-4-Phosphate-1-13C Erythrokinase Pentose Phosphate Pathway Pentose Phosphate Pathway Erythrose-4-Phosphate-1-13C->Pentose Phosphate Pathway Aromatic Amino Acid Biosynthesis Aromatic Amino Acid Biosynthesis Erythrose-4-Phosphate-1-13C->Aromatic Amino Acid Biosynthesis

Caption: Metabolic fate of this compound after cellular uptake.

Troubleshooting Workflow for Low this compound Incorporation

Troubleshooting_Workflow Start Low 13C Incorporation CheckUptake Problem Area: Cellular Uptake Start->CheckUptake CheckMetabolism Problem Area: Metabolism Start->CheckMetabolism CheckExperiment Problem Area: Experimental/Analytical Start->CheckExperiment Sol_Uptake1 Optimize Tracer Concentration CheckUptake->Sol_Uptake1 Sol_Uptake2 Reduce Competing Sugars CheckUptake->Sol_Uptake2 Sol_Uptake3 Optimize Culture Conditions CheckUptake->Sol_Uptake3 Sol_Metabolism1 Optimize Labeling Time CheckMetabolism->Sol_Metabolism1 Sol_Metabolism2 Ensure Cells are Metabolically Active CheckMetabolism->Sol_Metabolism2 Sol_Experiment1 Optimize Sample Prep CheckExperiment->Sol_Experiment1 Sol_Experiment2 Improve Analytical Sensitivity CheckExperiment->Sol_Experiment2 Sol_Experiment3 Correct Data for Natural Abundance CheckExperiment->Sol_Experiment3 End Improved Incorporation Sol_Uptake1->End Sol_Uptake2->End Sol_Uptake3->End Sol_Metabolism1->End Sol_Metabolism2->End Sol_Experiment1->End Sol_Experiment2->End Sol_Experiment3->End

References

Technical Support Center: Optimizing 13C NMR Acquisition for Sugars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their 13C NMR experiments for carbohydrate analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical shift ranges for carbons in sugars in a 13C NMR spectrum?

A1: The chemical shifts for carbons in sugars generally appear in the range of 60-110 ppm.[1][2] More specifically:

  • Anomeric carbons (C1): 85-115 ppm[1]

  • Ring carbons with hydroxyl groups: 68-77 ppm[2]

  • Exocyclic hydroxymethyl carbons (e.g., C6 of glucose): around 60-65 ppm[3]

Q2: Why are the signals for quaternary carbons (e.g., in branched sugars or non-protonated anomeric carbons) often weak?

A2: Quaternary carbons typically have much weaker signals in 13C NMR for two main reasons:

  • Longer Spin-Lattice Relaxation Times (T1): These carbons lack directly attached protons, which are the primary source of relaxation. This means they take longer to return to their equilibrium state between pulses, leading to signal saturation and lower intensity, especially with short relaxation delays.

  • Lack of Nuclear Overhauser Effect (NOE): The Nuclear Overhauser Effect, an enhancement of the 13C signal due to decoupling of attached protons, is a significant source of signal intensity for protonated carbons.[4] Quaternary carbons do not benefit from this effect, resulting in inherently weaker signals.

Q3: What is the main advantage of 13C NMR over 1H NMR for sugar analysis?

A3: The primary advantage of 13C NMR is the wider spectral dispersion of signals.[2][5][6] In 1H NMR of carbohydrates, many of the ring proton signals overlap in a narrow region (typically 3-4 ppm), making interpretation and assignment difficult for larger or complex sugars.[2] 13C NMR spectra have a much larger chemical shift range, which often results in baseline-resolved signals for each carbon, simplifying structural analysis.[5][6]

Q4: How can I distinguish between α and β anomers using 13C NMR?

A4: The chemical shift of the anomeric carbon (C1) is sensitive to its stereochemistry. Generally, the C1 of a β-anomer is deshielded (appears at a higher ppm value) compared to the α-anomer.[3] Additionally, the one-bond coupling constant between the anomeric carbon and its attached proton (¹J_C1,H1_) can be a reliable indicator, though this requires a coupled spectrum.

Troubleshooting Guide

Problem 1: My 13C signals are very weak, and the signal-to-noise ratio (S/N) is poor.

This is a common issue, especially with dilute samples or for carbons with long relaxation times.

Solutions:

  • Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the NS will increase the S/N by a factor of approximately 1.4.

  • Use an optimized pulse program: For routine qualitative spectra, pulse programs like zgdc30 or zgpg30 on Bruker instruments, which use a 30° pulse angle, can provide better S/N in a shorter time compared to a 90° pulse.[4]

  • Shorten the pulse width: For dilute samples, using a shorter pulse width can increase the signal intensity of quaternary carbons.[7]

  • Increase sample concentration: If possible, increasing the concentration of your sugar sample is the most direct way to improve the S/N.

  • Use a high-sensitivity cryoprobe: If available, a cryoprobe can significantly enhance signal detection.

  • Add a relaxation agent: For quantitative experiments where long relaxation delays are detrimental to S/N, adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the T1 relaxation times of all carbons, allowing for a shorter recycle delay and more scans in a given time.[8]

Problem 2: I am not getting accurate quantitative results for my sugar mixture.

Accurate quantification in 13C NMR requires that all signals are fully relaxed between scans and that the Nuclear Overhauser Effect (NOE) is either uniform or suppressed.

Solutions:

  • Use a sufficiently long relaxation delay (D1): For accurate quantification, the relaxation delay (D1) should be at least 5 times the longest T1 relaxation time of any carbon you wish to quantify. T1 values for sugar carbons can be several seconds long.

  • Use an inverse-gated decoupling pulse sequence: This type of pulse sequence, often named zgig on Bruker systems, decouples the protons only during the acquisition time and not during the relaxation delay.[9][10] This suppresses the NOE, which can vary between different carbons and lead to inaccurate integration.

  • Add a relaxation agent: As mentioned above, a relaxation agent can shorten T1 values, making it feasible to use a D1 of 5xT1 without an excessively long experiment time.[9]

Problem 3: The large solvent signal is obscuring some of my sugar signals or causing dynamic range problems.

This is common when using protonated solvents, especially water.

Solutions:

  • Use a deuterated solvent: This is the most effective solution. Deuterated water (D₂O) is standard for aqueous samples.

  • Solvent presaturation: If a deuterated solvent is not an option, solvent suppression techniques can be employed. For 13C NMR, this involves selectively irradiating the solvent carbon resonance to saturate it, thus reducing its signal intensity.[11]

  • WET (Water Enhancement through T1 effects) sequence: While primarily a 1H solvent suppression method, it can be incorporated into pulse sequences for 13C detection to reduce the water signal in aqueous samples.[12]

Data Presentation: Recommended Acquisition Parameters

Table 1: General 13C NMR Acquisition Parameters for Sugars

ParameterRoutine Qualitative AnalysisAccurate Quantitative Analysis
Pulse Program zgpg30 or zgdc30 (with NOE)zgig (inverse-gated, no NOE)
Pulse Angle 30-45°90°
Relaxation Delay (D1) 1-2 seconds> 5 x T₁ (can be 10-60 seconds)
Acquisition Time (AQ) 1-1.5 seconds1-2 seconds
Number of Scans (NS) 128 to 1024 (or more)Dependent on concentration

Table 2: Typical ¹³C T₁ Relaxation Times for Sugars (at ~11.7 T)

Sugar (Carbon)Approximate T₁ (seconds)
Glucose (C1β)1.8
Glucose (C4)1.5
Fructose (C2)2.5
Sucrose (Glc C1)1.9
Quaternary CarbonsCan be > 10 s

Note: T₁ values are highly dependent on the magnetic field strength, solvent viscosity, temperature, and molecular tumbling.

Experimental Protocols

Protocol 1: Routine Qualitative ¹³C NMR of a Sugar Sample

  • Sample Preparation: Dissolve 10-50 mg of the sugar in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterated solvent signal.

    • Load a standard carbon experiment parameter set.

  • Acquisition Parameters:

    • Pulse Program (PULPROG): zgpg30

    • Number of Scans (NS): Start with 128 scans. Increase if S/N is low.

    • Relaxation Delay (D1): 2.0 seconds[4]

    • Acquisition Time (AQ): 1.0 seconds[4]

    • Spectral Width (SW): Set to cover the expected range of sugar signals (e.g., 200 ppm).

    • Transmitter Frequency Offset (O1P): Center the spectral width around 100 ppm.

  • Acquisition: Start the acquisition.

  • Processing:

    • Apply an exponential multiplication window function with a line broadening (LB) of 1-2 Hz to improve S/N.

    • Fourier transform, phase, and baseline correct the spectrum.

Protocol 2: Accurate Quantitative ¹³C NMR of a Sugar Mixture

  • Sample Preparation:

    • Accurately weigh the sugar mixture and dissolve in a known volume of deuterated solvent.

    • Optional: Add a relaxation agent (e.g., Cr(acac)₃) to a final concentration of 5-15 mM to shorten T₁ values.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Load a quantitative carbon experiment parameter set.

  • Acquisition Parameters:

    • Pulse Program (PULPROG): zgig (inverse-gated decoupling)[9]

    • Pulse Angle (P1): Calibrate for a 90° pulse.

    • Relaxation Delay (D1): Set to > 5 times the longest T₁ of interest. If T₁ is unknown, use a conservative value of 30-60 seconds. If a relaxation agent is used, this can be reduced to ~5 seconds.[10]

    • Number of Scans (NS): Set to achieve a high S/N for accurate integration (e.g., 1024 or more).

    • Acquisition Time (AQ): 1.5-2.0 seconds.

  • Acquisition: Start the acquisition.

  • Processing:

    • Do not apply a window function, or use a very small line broadening (LB = 0.1-0.3 Hz).

    • Fourier transform, carefully phase, and baseline correct the spectrum.

    • Integrate the signals of interest. The relative ratios of the integrals correspond to the molar ratios of the carbons.

Visualizations

Workflow_SNR_Optimization start Start: Poor S/N in 13C Spectrum is_dilute Is the sample dilute? start->is_dilute increase_conc Increase sample concentration if possible is_dilute->increase_conc Yes increase_ns Increase Number of Scans (NS) is_dilute->increase_ns No increase_conc->increase_ns check_quaternary Are quaternary signals particularly weak? increase_ns->check_quaternary use_short_pulse Use a smaller pulse angle (e.g., 30°) check_quaternary->use_short_pulse Yes check_d1 Is D1 too short, causing saturation? check_quaternary->check_d1 No use_short_pulse->check_d1 increase_d1 Increase D1 (Relaxation Delay) check_d1->increase_d1 Yes use_cryoprobe Use a cryoprobe if available check_d1->use_cryoprobe No increase_d1->use_cryoprobe end_good Result: Improved S/N use_cryoprobe->end_good

Caption: Workflow for troubleshooting and optimizing a poor signal-to-noise ratio.

Quantitative_NMR_Decision_Tree start Goal: Quantitative 13C NMR suppress_noe Suppress NOE? start->suppress_noe use_zgig Use inverse-gated decoupling (e.g., zgig) suppress_noe->use_zgig Yes full_relaxation Ensure full relaxation? use_zgig->full_relaxation set_d1 Set D1 >= 5 * T1_longest full_relaxation->set_d1 Yes time_issue Is total experiment time too long? set_d1->time_issue add_relax_agent Add relaxation agent (e.g., Cr(acac)3) time_issue->add_relax_agent Yes acquire Acquire data with high S/N time_issue->acquire No reduce_d1 Reduce D1 accordingly add_relax_agent->reduce_d1 reduce_d1->acquire process Process with no/minimal line broadening acquire->process integrate Integrate and calculate ratios process->integrate

Caption: Decision tree for setting up a quantitative 13C NMR experiment for sugars.

References

Technical Support Center: D-Erythrose-1-13C Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Erythrose-1-13C data interpretation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and answering frequently asked questions related to the use of this compound in metabolic tracer studies.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the interpretation of this compound data.

Problem Possible Causes Recommended Solutions
Unexpected 13C Labeling Patterns Isotopic scrambling due to reversible reactions or alternative metabolic pathways.[1] Carbonyl migration and epimerization of erythrose.[2]Review the known metabolic pathways of erythrose, including the pentose phosphate pathway (PPP). Consider the possibility of label rearrangement through the non-oxidative PPP. Analyze time-course labeling data to distinguish between primary labeling and secondary scrambling.
Low Signal-to-Noise Ratio in NMR/MS Spectra Insufficient incorporation of the 13C label. Low metabolite pool sizes. Suboptimal analytical instrument parameters.Optimize the concentration of this compound and the labeling duration.[1] Ensure efficient quenching of metabolism and extraction of metabolites. Adjust instrument settings, such as the number of scans in NMR or the ionization efficiency in MS, to enhance sensitivity.
Complex Peak Splitting in NMR Spectra Presence of multiple tautomers (e.g., furanose, hydrate forms) of erythrose and its metabolites in solution.[3] 13C-13C couplings if there is unintended background labeling.Compare spectra with known standards and literature data for chemical shifts of different tautomers.[3][4] Perform 2D NMR experiments (e.g., HSQC, HMBC) to aid in peak assignment. Ensure the use of highly enriched this compound to minimize complex couplings from low-abundance, doubly labeled species.
Difficulty in Quantifying Metabolic Fluxes The system has not reached isotopic steady state.[5] Incomplete understanding of all contributing metabolic pathways. Insufficient labeling information to resolve fluxes through branching pathways.Perform time-course experiments to determine when isotopic steady state is achieved for key metabolites.[5][6] Use computational modeling and metabolic flux analysis (MFA) software to estimate fluxes.[7] Consider using additional isotopic tracers to provide more constraints on the metabolic model.[8]
Inconsistent Results Across Replicates Variability in cell culture conditions (e.g., cell density, growth phase). Inconsistent timing of tracer addition or sample collection. Issues with sample preparation and extraction.Standardize cell culture and experimental protocols meticulously. Use automated liquid handlers for precise timing and reagent addition. Implement a robust and validated metabolite extraction protocol.

Frequently Asked Questions (FAQs)

Experimental Design

Q1: How long should I label my cells with this compound?

A1: The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the metabolites being analyzed. For intermediates in rapid pathways like the upper pentose phosphate pathway, isotopic steady state may be reached within minutes to a few hours.[5] For downstream metabolites or those in pathways with larger pool sizes, longer incubation times (e.g., 6-24 hours) may be necessary.[6] It is highly recommended to perform a time-course experiment to determine the point of isotopic steady state for your specific experimental system.[5]

Q2: What is the recommended concentration of this compound to use?

A2: The ideal concentration can vary depending on the cell type and experimental goals. A common starting point is to replace the unlabeled sugar in the medium with an equimolar amount of this compound. However, optimization is often necessary. Studies have shown that for labeling aromatic amino acids, a concentration of 1-2 g/L of labeled erythrose in the medium can be effective.[1] It's important to ensure the concentration used does not induce metabolic shifts due to an unnaturally large influx of the precursor.[9]

Q3: Can I use this compound in combination with other tracers?

A3: Yes, co-labeling with other tracers, such as uniformly labeled 13C-glucose or 13C-glutamine, can provide a more comprehensive view of metabolic fluxes.[8] This approach can help to resolve the contributions of different pathways to the synthesis of a particular metabolite.

Data Interpretation

Q4: Where do I expect to see the 13C label from this compound appear?

A4: D-Erythrose-4-phosphate is an intermediate in the pentose phosphate pathway (PPP). The 1-13C label from D-Erythrose will be incorporated into various metabolites downstream of the PPP. For example, it can be found in aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and nucleotides.[1] The exact labeling pattern will depend on the activity of the oxidative and non-oxidative branches of the PPP.

Q5: What is isotopic scrambling and how does it affect my data?

A5: Isotopic scrambling refers to the redistribution of the 13C label to positions other than those predicted by the primary metabolic pathway. This can occur due to the reversibility of enzymatic reactions, particularly in the non-oxidative PPP.[1] Scrambling can complicate the interpretation of labeling patterns and the calculation of metabolic fluxes. Analyzing early time points can help to minimize the effects of scrambling.

Q6: How do I correct for the natural abundance of 13C in my samples?

A6: It is crucial to analyze an unlabeled control sample alongside your labeled samples. The mass isotopomer distribution of the unlabeled sample can be used to correct for the natural 13C abundance in the labeled samples.[5] However, simple subtraction of the unlabeled isotopologue distribution from the labeled one is not appropriate.[5] Instead, correction algorithms, often included in flux analysis software, should be used.

Experimental Protocols

General Protocol for this compound Labeling in Cultured Cells
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare culture medium containing this compound at the desired concentration. This often involves using a base medium free of the unlabeled sugar and supplementing it with the labeled tracer.

  • Tracer Administration: At the start of the labeling period, remove the existing medium from the cells and replace it with the pre-warmed, 13C-labeled medium.

  • Incubation: Incubate the cells for the predetermined duration of the labeling experiment.

  • Metabolism Quenching: To halt enzymatic activity rapidly, aspirate the medium and wash the cells quickly with an ice-cold saline solution. Immediately add a cold quenching solution, such as 80% methanol, to the culture dish.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Lyse the cells by freeze-thawing or sonication. Centrifuge the lysate to pellet cell debris and proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the extracted metabolites. The sample can then be dried and reconstituted in a suitable solvent for either NMR or MS analysis.

  • Data Acquisition: Analyze the samples using high-resolution mass spectrometry or nuclear magnetic resonance spectroscopy to determine the 13C labeling patterns of the metabolites of interest.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture media_prep 2. Prepare 13C-labeled Medium tracer_admin 3. Administer Tracer media_prep->tracer_admin incubation 4. Incubate tracer_admin->incubation quenching 5. Quench Metabolism incubation->quenching extraction 6. Extract Metabolites quenching->extraction sample_prep 7. Sample Preparation extraction->sample_prep data_acq 8. NMR/MS Data Acquisition sample_prep->data_acq data_interp 9. Data Interpretation data_acq->data_interp

Caption: Experimental workflow for a this compound tracer experiment.

ppp_pathway E4P D-Erythrose-4-P (1-13C) F6P Fructose-6-P E4P->F6P Transaldolase S7P Sedoheptulose-7-P E4P->S7P Transketolase AAs Aromatic Amino Acids E4P->AAs Shikimate Pathway GAP Glyceraldehyde-3-P F6P->GAP Glycolysis R5P Ribose-5-P S7P->R5P Nucs Nucleotides R5P->Nucs X5P Xylulose-5-P X5P->GAP Transketolase X5P->R5P

Caption: Simplified Pentose Phosphate Pathway showing the fate of 1-13C from D-Erythrose.

troubleshooting_logic start Unexpected Labeling Pattern? check_scrambling Check for Isotopic Scrambling start->check_scrambling Yes optimize_protocol Optimize Experimental Protocol start->optimize_protocol No (e.g., low signal) review_pathways Review Alternative Pathways check_scrambling->review_pathways check_contamination Check for Contamination check_scrambling->check_contamination time_course Perform Time-Course Experiment review_pathways->time_course consult_literature Consult Literature time_course->consult_literature

Caption: Logical troubleshooting guide for unexpected this compound data.

References

Technical Support Center: Correcting for Metabolic Scrambling with 13C Tracers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C tracers to correct for metabolic scrambling.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling in the context of 13C tracer experiments?

A1: Metabolic scrambling refers to the randomization of isotopic labels within a molecule, which can complicate the interpretation of 13C tracer experiments. A primary cause of scrambling is the processing of labeled substrates through metabolic pathways containing symmetrical intermediates. In the tricarboxylic acid (TCA) cycle, for instance, succinate and fumarate are symmetrical molecules. This symmetry means that when a labeled molecule of succinate is formed, the subsequent enzymatic reactions cannot distinguish between its two ends, leading to a scrambling of the 13C label in downstream metabolites like malate and oxaloacetate.[1][2] This can result in unexpected labeling patterns that do not directly reflect the initial tracer input.

Q2: How does the symmetry of TCA cycle intermediates affect my labeling data?

A2: The rotational symmetry of fumarate and succinate in the TCA cycle is a significant source of isotopic scrambling.[1][3] This means that the carbon atoms at positions 1 and 4, and positions 2 and 3, become indistinguishable. Consequently, the distinct positional labeling from a tracer can be lost, making it challenging to trace the exact path of the 13C atoms and accurately calculate metabolic fluxes. This scrambling effect must be accounted for in the computational models used for 13C-Metabolic Flux Analysis (13C-MFA).[1]

Q3: Can I avoid metabolic scrambling in my experiments?

A3: While completely avoiding metabolic scrambling is often not possible, especially when studying pathways like the TCA cycle, its effects can be minimized or corrected for through careful experimental design and data analysis. Strategies include:

  • Tracer Selection: Choosing specific 13C-labeled tracers can help to better resolve fluxes despite scrambling. For example, using tracers that produce distinct labeling patterns upstream or downstream of the symmetric steps can provide additional constraints for flux calculations.

  • Parallel Labeling Experiments: Performing multiple experiments with different tracers can provide complementary information to help resolve ambiguous fluxes caused by scrambling.[4]

  • Computational Correction: Utilizing 13C-MFA software that explicitly models the scrambling reactions is crucial for accurate flux determination.[1][2]

Q4: What are some common software tools that can correct for metabolic scrambling?

A4: Several software packages for 13C-MFA are equipped to handle the complexities of metabolic scrambling by incorporating the symmetrical nature of certain reactions into their metabolic models. These tools are essential for obtaining accurate flux estimations.

SoftwareKey Features
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based toolbox for 13C-MFA that can model complex metabolic networks, including scrambling reactions.[5][6]
Metran A software for 13C-MFA that accounts for scrambling and is often used in cancer metabolism research.[5][7]
OpenFLUX2 An open-source software for 13C-MFA that can handle single and parallel labeling experiments and model symmetric reactions.[8]
13CFLUX2 A high-performance software suite for 13C-MFA that allows for the construction of detailed metabolic models that can include scrambling.[7]

Troubleshooting Guides

Problem 1: My mass spectrometry data shows unexpected isotopomer distributions in TCA cycle intermediates.

  • Possible Cause: This is a classic sign of metabolic scrambling due to the symmetry of succinate and fumarate. Your computational model may not be correctly accounting for this phenomenon.

  • Troubleshooting Steps:

    • Verify Your Model: Ensure that your 13C-MFA software and the underlying metabolic model explicitly account for the symmetry of the succinate and fumarate molecules. This is a standard feature in most modern 13C-MFA software.[1][2]

    • Check for Reversible Reactions: High reversibility of reactions in the TCA cycle can also contribute to complex labeling patterns. Your model should allow for the estimation of exchange fluxes.

    • Consider Alternative Pathways: Investigate if other metabolic pathways might be contributing to the labeling patterns of your TCA cycle intermediates. Anaplerotic and cataplerotic reactions can significantly influence isotopomer distributions.

    • Review Tracer Choice: If the scrambling leads to a loss of resolution for a specific flux of interest, consider if a different 13C tracer or a parallel labeling experiment with a complementary tracer could provide the necessary information.

Problem 2: The calculated fluxes in the TCA cycle have very large confidence intervals.

  • Possible Cause: Metabolic scrambling can lead to a loss of information, which in turn reduces the precision of the estimated fluxes, resulting in large confidence intervals.

  • Troubleshooting Steps:

    • Optimize Tracer Selection: The choice of isotopic tracer is critical for the precision of flux estimates.[9] For the TCA cycle, tracers like [U-13C5]glutamine can provide better resolution for certain fluxes compared to glucose tracers alone.[9] Computational tools can be used to perform in silico experiments to identify the optimal tracer or tracer combination for your specific metabolic network and research question.

    • Incorporate Additional Measurements: Increasing the number of measured metabolites can provide more constraints on the model and improve the precision of flux estimates. Consider measuring the labeling patterns of amino acids that are derived from TCA cycle intermediates, such as glutamate and aspartate.

    • Perform Parallel Labeling Experiments: As mentioned in the FAQs, conducting experiments with multiple different tracers can significantly improve the precision of flux estimations by providing a more comprehensive dataset for the MFA model.[4]

Problem 3: How do I correct for the natural abundance of 13C in my samples?

  • Possible Cause: The natural abundance of 13C (approximately 1.1%) contributes to the mass isotopomer distribution of metabolites and must be corrected to accurately determine the enrichment from the labeled tracer.

  • Troubleshooting Steps:

    • Use Correction Software: Several software tools are available to correct for natural isotope abundance. It is crucial to perform this correction before 13C-MFA.

    • Analyze Unlabeled Samples: Running an unlabeled control sample allows you to measure the natural isotopomer distribution for each metabolite of interest. This information is then used by the correction algorithms.

    • Software Options for Natural Abundance Correction:

SoftwareKey Features
IsoCorrectoR An R-based tool for correcting MS and MS/MS data for natural stable isotope abundance and tracer impurity.[3][10]
PolyMID-Correct An open-source tool that computationally removes the influence of naturally occurring heavy isotopes from stable-isotope tracing data.[11]
Corna A Python package for natural abundance correction that can be integrated into larger data processing pipelines.[12]

Experimental Protocols

Protocol: 13C Tracer Experiment to Quantify TCA Cycle Fluxes in Cultured Mammalian Cells

This protocol outlines a general workflow for a 13C tracer experiment using [U-13C6]glucose to investigate TCA cycle metabolism, with considerations for addressing metabolic scrambling.

1. Cell Culture and Tracer Incubation:

  • Culture mammalian cells to the desired confluency in standard growth medium.

  • On the day of the experiment, replace the standard medium with a custom medium containing the 13C-labeled tracer. For example, use DMEM with 10 mM [U-13C6]glucose and 2 mM glutamine.

  • Incubate the cells with the tracer-containing medium for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for your specific cell line and experimental conditions but is often in the range of 6-24 hours.[5]

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet protein and cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

  • Analyze the metabolite extracts using a suitable mass spectrometry platform, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • For TCA cycle intermediates, LC-MS is often preferred due to their polar nature.[1][13]

  • Acquire data in a way that allows for the determination of mass isotopomer distributions for key metabolites (e.g., citrate, α-ketoglutarate, succinate, fumarate, malate, aspartate, glutamate).

4. Data Analysis:

  • Correct the raw mass spectrometry data for natural 13C abundance using a tool like IsoCorrectoR or PolyMID-Correct.[3][11]

  • Use a 13C-MFA software package (e.g., INCA, Metran) to fit the corrected isotopomer data to a metabolic model of central carbon metabolism.

  • Ensure the metabolic model accurately represents the known biochemistry, including the symmetrical nature of the succinate dehydrogenase and fumarase reactions.

  • The software will then estimate the metabolic fluxes and provide confidence intervals for these estimates.

Visualizations

TCA_Cycle_Scrambling Pyruvate Pyruvate (M+3 from [U-13C6]Glucose) AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Citrate Citrate (M+2, M+4, M+5, M+6) AcetylCoA->Citrate Oxaloacetate Oxaloacetate (M+2, M+3, M+4) Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AKG α-Ketoglutarate (M+4 from Glutamine) Isocitrate->AKG SuccinylCoA Succinyl-CoA AKG->SuccinylCoA Succinate Succinate (Symmetric) (Scrambling Point) SuccinylCoA->Succinate Fumarate Fumarate (Symmetric) (Scrambling Point) Succinate->Fumarate SDH Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Glutamine [U-13C5]Glutamine Glutamine->AKG Glutaminolysis

Caption: TCA cycle showing points of metabolic scrambling at the symmetric intermediates succinate and fumarate.

Experimental_Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A 1. Cell Culture B 2. 13C Tracer Incubation A->B C 3. Metabolic Quenching B->C D 4. Metabolite Extraction C->D E 5. MS Analysis (LC-MS/GC-MS) D->E F 6. Raw Data Acquisition E->F G 7. Natural Abundance Correction F->G H 8. 13C-MFA Modeling (incl. Scrambling Correction) G->H I 9. Flux Quantification & Statistical Analysis H->I

Caption: Workflow for a 13C metabolic flux analysis experiment, from cell culture to data analysis.

Troubleshooting_Logic Start Unexpected Isotopomer Distribution? CheckModel Is Scrambling Modeled? Start->CheckModel Yes CheckReversibility Are Reactions Reversible? CheckModel->CheckReversibility Yes Solution Refined Flux Map CheckModel->Solution No, Correct Model ConsiderPathways Alternative Pathways? CheckReversibility->ConsiderPathways Yes OptimizeTracer Optimize Tracer Choice ConsiderPathways->OptimizeTracer AddMeasurements Add More Measurements OptimizeTracer->AddMeasurements ParallelLabeling Perform Parallel Labeling AddMeasurements->ParallelLabeling ParallelLabeling->Solution

References

Technical Support Center: Enhancing Signal-to-Noise in ¹³C NMR of Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the signal-to-noise (S/N) ratio in ¹³C NMR metabolomics. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to the low sensitivity of ¹³C NMR.

Troubleshooting Guide

Issue: My ¹³C spectrum has a very low signal-to-noise ratio. What are the first things I should check?

Answer:

Low S/N is a common issue in ¹³C NMR due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.[1][2][3][4][5][6] Here’s a troubleshooting workflow to address this problem:

G start Low S/N in ¹³C Spectrum check_concentration Is the sample concentration adequate? start->check_concentration check_params Are acquisition parameters optimized? check_concentration->check_params Yes increase_conc Increase sample concentration if possible. Use specialized tubes (e.g., Shigemi) for limited sample. check_concentration->increase_conc No check_hardware Is the hardware appropriate? check_params->check_hardware Yes optimize_scans Increase the number of scans (NS). S/N increases with the square root of NS. check_params->optimize_scans No advanced_techniques Consider Advanced Techniques check_hardware->advanced_techniques Yes use_cryoprobe Use a Cryoprobe or specialized HTS probe for a 3-4x S/N increase. check_hardware->use_cryoprobe No use_labeling Implement ¹³C isotopic labeling. advanced_techniques->use_labeling Isotopic labeling feasible? use_dnp Use Dynamic Nuclear Polarization (DNP) for >10,000x enhancement. advanced_techniques->use_dnp DNP available? increase_conc->check_params optimize_pulse Optimize pulse angle (e.g., 30° flip angle) and relaxation delay (D1). See protocol for parameter optimization. optimize_scans->optimize_pulse optimize_pulse->check_hardware use_cryoprobe->advanced_techniques end Improved S/N use_labeling->end use_dnp->end G cluster_0 Low Temperature (Polarizer) cluster_1 Room Temperature (NMR) Sample Sample + Radical (Frozen at ~1K, 7T) Microwaves Microwave Irradiation Sample->Microwaves e- polarization transfer Hyperpolarized Hyperpolarized Solid Sample Microwaves->Hyperpolarized Dissolution Rapid Dissolution (Hot Solvent) Hyperpolarized->Dissolution Transfer Sample Transfer Dissolution->Transfer NMR_Acq NMR Acquisition (Single Scan) Transfer->NMR_Acq Spectrum Enhanced ¹³C Spectrum NMR_Acq->Spectrum

References

Technical Support Center: D-Erythrose-1-¹³C in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Erythrose-1-¹³C in cell culture experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Low Incorporation of ¹³C Label

Symptoms:

  • Mass spectrometry (MS) data shows lower than expected M+1 enrichment in downstream metabolites.

  • High variability in ¹³C incorporation across replicate experiments.

  • Complete absence of ¹³C label in target metabolites.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation of D-Erythrose-1-¹³C in Media 1. Prepare Fresh Media: Prepare media containing D-Erythrose-1-¹³C immediately before use. Avoid storing supplemented media for extended periods. 2. pH Monitoring: Ensure the pH of the culture medium is stable and within the optimal range for your cell line (typically 7.2-7.4). Erythrose is more susceptible to degradation and isomerization at alkaline pH.[1] 3. Temperature Control: Minimize the exposure of supplemented media to high temperatures. While cells are cultured at 37°C, avoid prolonged heating of the media stock.
Cellular Metabolism Issues 1. Cell Health: Confirm cell viability and health. Stressed or dying cells will have altered metabolism. 2. Metabolic Pathway Activity: Ensure the metabolic pathways utilizing erythrose (e.g., the pentose phosphate pathway) are active in your cell model.[2]
Incorrect Tracer Concentration 1. Concentration Verification: Double-check the final concentration of D-Erythrose-1-¹³C in your culture medium. 2. Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration for labeling in your specific cell line.
Issue 2: Appearance of Unexpected Labeled Metabolites

Symptoms:

  • MS data reveals ¹³C labeling in metabolites that are not expected downstream of erythrose metabolism.

  • Isotopologue distribution is different from the predicted pattern.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Isomerization of D-Erythrose 1. pH Control: As mentioned, alkaline pH can promote the isomerization of erythrose to other tetroses.[1] Maintaining a stable, physiological pH is crucial. 2. Fresh Tracer: Use a fresh, high-quality stock of D-Erythrose-1-¹³C.
Metabolic Scrambling 1. Shorten Labeling Time: If investigating direct metabolic pathways, consider a shorter labeling time to minimize the "scrambling" of the ¹³C label through interconnected metabolic networks. 2. Pathway Inhibitors: Use specific metabolic pathway inhibitors to confirm the routes of ¹³C incorporation.
Contamination of Culture 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular metabolism.

Frequently Asked Questions (FAQs)

Q1: How stable is D-Erythrose-1-¹³C in standard culture media like DMEM or RPMI-1640?

Q2: What are the primary degradation or transformation products of D-Erythrose in culture media?

A2: In aqueous solutions, D-Erythrose can isomerize to D-Threose or undergo carbonyl migration to form erythrulose.[1] It can also be oxidized to form erythronic acid. The presence of other components in the culture medium, such as amino acids and vitamins, could potentially lead to other reactions, though these are less characterized.

Q3: How can I check the stability of my D-Erythrose-1-¹³C stock solution and supplemented media?

A3: You can perform a stability study by incubating your D-Erythrose-1-¹³C supplemented media under your experimental conditions (e.g., 37°C, 5% CO₂) for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, take an aliquot of the medium and analyze it using HPLC or LC-MS/MS to quantify the remaining D-Erythrose-1-¹³C.

Q4: Can I store media supplemented with D-Erythrose-1-¹³C?

A4: It is not recommended to store media supplemented with D-Erythrose-1-¹³C for long periods. For optimal and reproducible results, it is best to prepare it fresh for each experiment. If short-term storage is necessary, store it at 2-8°C and protect it from light for no longer than 24 hours.

Quantitative Data Summary

The following table summarizes factors known to affect the stability of erythrose in aqueous solutions, which is relevant to its stability in culture media. Precise degradation rates in complex media require empirical determination.

Parameter Condition Effect on D-Erythrose Stability Reference
pH Alkaline (pH > 8)Increased rate of isomerization and degradation.[1]
Neutral (pH ~7)Relatively stable, but degradation can still occur over time.[1]
Acidic (pH < 6)More stable against isomerization compared to alkaline conditions.
Temperature 37°C (Standard Culture)Increased rate of degradation compared to 4°C.[1]
4°C (Storage)Significantly slower degradation.
-20°C / -80°C (Stock Solution)Generally stable for extended periods when stored properly as a solid or in a suitable solvent.[2]
Light Exposure to UV lightCan potentially contribute to degradation.

Experimental Protocols

Protocol 1: Assessment of D-Erythrose-1-¹³C Stability in Culture Media

Objective: To determine the stability of D-Erythrose-1-¹³C in a specific cell culture medium over time under standard culture conditions.

Materials:

  • D-Erythrose-1-¹³C

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a stock solution of D-Erythrose-1-¹³C in sterile water or an appropriate solvent.

  • Supplement the cell culture medium with D-Erythrose-1-¹³C to the final desired concentration.

  • Aliquot the supplemented medium into sterile conical tubes for each time point (e.g., 0h, 2h, 6h, 12h, 24h, 48h).

  • Immediately freeze the 0h time point sample at -80°C.

  • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

  • At each subsequent time point, remove one tube from the incubator and immediately freeze it at -80°C.

  • Once all time points are collected, thaw the samples.

  • Analyze the concentration of D-Erythrose-1-¹³C in each sample using a validated HPLC or LC-MS/MS method.

  • Plot the concentration of D-Erythrose-1-¹³C as a function of time to determine its stability profile.

Visualizations

Troubleshooting Workflow for Low ¹³C Incorporation

TroubleshootingWorkflow Start Low or Inconsistent ¹³C Incorporation CheckMedia Check Media Preparation and Storage Start->CheckMedia CheckCells Assess Cell Health and Metabolism Start->CheckCells CheckConcentration Verify Tracer Concentration Start->CheckConcentration FreshMedia Use Freshly Prepared Supplemented Media CheckMedia->FreshMedia pH_Temp Monitor pH and Avoid High Temps CheckMedia->pH_Temp Viability Confirm High Cell Viability CheckCells->Viability DoseResponse Perform Dose-Response Experiment CheckConcentration->DoseResponse Resolved Issue Resolved FreshMedia->Resolved pH_Temp->Resolved Viability->Resolved DoseResponse->Resolved

Caption: A workflow diagram for troubleshooting low ¹³C incorporation.

Potential Degradation and Isomerization Pathways of D-Erythrose

DegradationPathways DErythrose D-Erythrose-1-¹³C Isomerization Isomerization (e.g., alkaline pH) DErythrose->Isomerization Oxidation Oxidation DErythrose->Oxidation CarbonylMigration Carbonyl Migration DErythrose->CarbonylMigration DThreose D-Threose-¹³C Isomerization->DThreose ErythronicAcid Erythronic Acid Oxidation->ErythronicAcid Erythrulose Erythrulose CarbonylMigration->Erythrulose

Caption: Potential chemical transformations of D-Erythrose in media.

References

Technical Support Center: Minimizing Artifacts in ¹³C Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts in ¹³C labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in ¹³C labeling experiments?

A1: Artifacts in ¹³C labeling experiments can arise from several sources, broadly categorized as:

  • Biological and Environmental Factors: These include the natural abundance of ¹³C and other stable isotopes, contamination from extraneous carbon sources (e.g., atmospheric CO₂, exhaled breath), and the phenomenon of metabolic channeling.

  • Sample Handling and Preparation: Inefficient quenching of metabolic activity, suboptimal cell harvesting techniques, and issues during metabolite extraction can significantly alter labeling patterns.

  • Analytical Procedures: The chemical derivatization of samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can introduce artifacts. Furthermore, mass spectrometry itself can be a source of artifacts that may lead to misinterpretation of data.

Q2: Why is it crucial to correct for the natural abundance of ¹³C?

A2: All naturally occurring carbon contains a small percentage of ¹³C (approximately 1.1%). When analyzing mass isotopomer distributions, it is essential to distinguish between the ¹³C incorporated from the labeled tracer and the ¹³C that was naturally present in the metabolites from the beginning of the experiment. Failure to correct for this natural abundance can lead to inaccurate quantification of metabolite mass isotopomer abundance and incorrect interpretation of metabolic fluxes.

Q3: What is metabolic quenching and why is it a critical step?

A3: Metabolic quenching is the rapid cessation of all enzymatic reactions within a biological sample. This step is critical to ensure that the measured metabolite profile accurately reflects the metabolic state at the moment of sampling. Inadequate or slow quenching can allow metabolic activity to continue, leading to changes in metabolite concentrations and isotopic labeling patterns, which are significant artifacts.

Q4: How can my choice of ¹³C-labeled tracer introduce artifacts?

A4: The choice of the ¹³C-labeled tracer is a critical aspect of experimental design. Using a tracer with isotopic impurities can lead to incorrect assumptions about the labeling source. Additionally, the specific position of the ¹³C label in the tracer molecule is crucial for probing specific metabolic pathways. An inappropriate tracer may not provide the necessary information to distinguish between different metabolic routes, potentially leading to ambiguous or misleading results.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Labeling Patterns in Replicates

This issue often points to problems with experimental consistency and sample handling.

Possible Causes and Solutions:

CauseRecommended Action
Inconsistent Quenching Ensure the quenching protocol is standardized and executed rapidly and consistently for all samples. The quenching solution should be at the correct temperature and volume. For suspension cells, a cold methanol solution (e.g., 60% methanol at -40°C) is often effective. For adherent cells, rapid aspiration of media followed by immediate addition of liquid nitrogen or a cold quenching solution is recommended.
Variable Cell Harvesting Standardize the cell harvesting protocol. For adherent cells, ensure the method (e.g., trypsinization vs. scraping) does not introduce metabolic artifacts. If using trypsin, minimize the incubation time and consider washing the cells with a cold isotonic solution post-harvest.
Cross-Contamination Handle samples individually and meticulously to prevent cross-contamination between labeled and unlabeled samples, or between samples from different experimental conditions. Use fresh pipette tips for each sample and avoid splashing.
Inconsistent Incubation Times Ensure that the duration of labeling is precisely the same for all replicate samples. Even small variations in timing can lead to significant differences in the labeling of fast-turnover metabolites.

Experimental Workflow for Consistent Sample Preparation

G cluster_protocol Standardized Sample Preparation Workflow start Start Experiment culture Cell Culture with ¹³C Tracer start->culture Introduce Tracer harvest Harvest Cells culture->harvest Consistent Time Point quench Rapid Quenching harvest->quench Immediate & Standardized extract Metabolite Extraction quench->extract Validated Protocol analyze LC-MS/GC-MS Analysis extract->analyze G cluster_correction Natural Abundance Correction raw_data Raw Mass Spec Data (Measured MIDs) correction_matrix Correction for Natural Abundance of ¹³C, ¹⁵N, etc. raw_data->correction_matrix Apply Correction Algorithm corrected_data Corrected MIDs (Reflecting Tracer Incorporation) correction_matrix->corrected_data interpretation Metabolic Flux Analysis corrected_data->interpretation

Technical Support Center: 13C Isotopologue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low natural abundance of 13C isotopologues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with 13C isotopologues at natural abundance?

The main obstacle is the low natural abundance of the 13C isotope, which is only about 1.1%.[1][2] This scarcity leads to inherently low sensitivity in analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), making it difficult to detect and accurately quantify 13C-containing molecules.[2][3]

Q2: Why is 13C NMR sensitivity so low compared to 1H NMR?

The low sensitivity of 13C NMR is due to two factors. First, the low natural abundance of 13C (~1.1%) significantly reduces the number of detectable nuclei compared to the nearly 100% abundant 1H.[4] Second, 13C has a smaller gyromagnetic ratio (about one-quarter that of 1H), which results in an intrinsic sensitivity decrease of nearly 64-fold.[1][3]

Q3: What is the most common strategy to overcome the low abundance of 13C?

The most direct and widely used strategy is isotopic labeling or enrichment.[2] This involves growing cells or organisms in media containing a substrate highly enriched with 13C, such as [U-13C]glucose.[5][6] This dramatically increases the concentration of 13C in metabolites, significantly boosting the signal for detection and analysis.[4]

Q4: What is 13C Metabolic Flux Analysis (13C-MFA)?

13C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[6][7] It involves introducing a 13C-labeled substrate to a biological system and measuring the resulting labeling patterns in downstream metabolites.[8] By using a computational model, these patterns are then used to calculate the flow of carbon through the metabolic network.[8][9]

Q5: What is the difference between isotopic steady state and metabolic steady state?

Metabolic steady state refers to a condition where the concentrations of intracellular metabolites are constant over time.[10] Isotopic steady state, however, is reached when the enrichment of a 13C tracer in a given metabolite becomes stable.[10][11] Achieving isotopic steady state is a prerequisite for many 13C-MFA experiments and the time required varies by pathway.[12][13]

Q6: Why is it critical to correct for natural 13C abundance in mass spectrometry data?

Because 13C naturally occurs at a non-negligible level, every metabolite will have a small population of molecules containing one or more 13C atoms (e.g., M+1, M+2 peaks).[14] When analyzing data from a 13C labeling experiment, this natural background must be mathematically subtracted. Failing to perform this natural abundance correction can distort the measured labeling patterns, leading to significant errors in data interpretation and flux calculations.[14][15]

Troubleshooting Guides

Problem: My 13C NMR signal is too weak or undetectable.

Answer: Low signal-to-noise is the most common issue in 13C NMR. Consider the following solutions:

  • Isotopic Enrichment: If possible, label your sample using a 13C-enriched substrate. This is the most effective way to enhance signal strength.[2][4]

  • Hardware Optimization: Use a 13C-optimized NMR probe, which can significantly improve sensitivity.[2][3] Using a higher field magnet also increases sensitivity, although this is a more costly option.[2]

  • Acquisition Parameter Optimization:

    • Increase the Number of Scans (NS): Signal increases with the square root of the number of scans. Doubling the experiment time by increasing NS will improve the signal-to-noise ratio.

    • Optimize the Pulse Angle and Delays: For quantitative analysis, long relaxation delays (D1) are often needed, leading to long experiment times. However, for routine detection, using a smaller excitation pulse angle (e.g., 30°) with a shorter D1 can significantly improve signal intensity over a given time.[16] A recommended starting point is a D1 of 2.0 seconds and an acquisition time (AQ) of 1.0 second.[16]

    • Shorten the Pulse Width: For detecting quaternary carbons (which often have very long relaxation times and weak signals), using a shorter pulse width can lead to a tremendous increase in signal intensity.[17]

  • Use a Relaxation Agent: Adding a paramagnetic relaxation agent, such as Chromium (III) acetylacetonate, can shorten the T1 relaxation times of carbon nuclei. This allows for the use of shorter recycle delays (D1), enabling more scans to be acquired in the same amount of time.[18]

  • Advanced NMR Techniques:

    • Dynamic Nuclear Polarization (DNP): This hyperpolarization technique can increase NMR signals by several orders of magnitude, though it requires specialized equipment.[2]

    • Heteronuclear Correlation: If the signal is too weak in a 1D 13C spectrum, consider using the projection from a 2D heteronuclear correlation experiment (like HSQC) to improve sensitivity for protonated carbons.[19]

Problem: I cannot distinguish my low-level 13C labeled metabolite from background noise in LC-MS.

Answer: Differentiating a true, low-enrichment signal from the natural abundance background in MS is a common challenge.

  • Increase Isotopic Enrichment: The most straightforward solution is to increase the percentage of the 13C label in the tracer substrate or extend the labeling time to allow for greater incorporation into the metabolite of interest.

  • Use High-Resolution Mass Spectrometry: High-resolution instruments (e.g., Orbitrap, FT-ICR) can accurately resolve mass differences between isotopologues, helping to distinguish a true M+1 signal from other interfering ions and improving measurement accuracy.[11][20]

  • Implement Isotopic Ratio Outlier Analysis (IROA): IROA is a specialized labeling strategy designed to solve this problem. In this method, the experimental sample is labeled with a low percentage of 13C (e.g., 5%) and the control/reference sample is labeled with a high percentage (e.g., 95%). The samples are mixed 1:1 before analysis.[2] This creates a unique isotopic pattern for every biological molecule, allowing them to be easily distinguished from non-biological artifacts and background noise.[2]

Problem: My quantitative 13C data from MS seems inaccurate or inconsistent.

Answer: Inaccurate quantification can arise from both experimental and data processing issues.

  • Perform Natural Abundance Correction: As mentioned in the FAQ, it is mandatory to correct your raw mass isotopologue distribution (MID) data for the contribution of naturally occurring heavy isotopes of all elements (C, H, N, O, S, etc.).[14] Software packages such as IsoCorrectoR are available for this purpose.[15]

  • Verify Isotopic Steady State: For comparative or flux analysis, ensure your system has reached isotopic steady state. If labeling time is too short, the 13C enrichment will still be changing, leading to inconsistent results.[10] Collect samples at multiple time points to confirm that enrichment has plateaued.

  • Use Isotope Dilution Mass Spectrometry (IDMS): For absolute quantification, use the IDMS method. This involves adding a known amount of a fully 13C-labeled version of the metabolite you want to quantify to your sample as an internal standard.[21] By comparing the signal of the natural (unlabeled) analyte to the labeled standard, you can accurately determine its concentration, correcting for matrix effects and sample loss during preparation.[22]

Quantitative Data Summary

Table 1: Comparison of Key NMR Properties (1H vs. 13C)

Property1H (Proton)13C (Carbon-13)Implication for Researchers
Natural Abundance ~99.98%~1.1%Far fewer 13C nuclei are available to detect, reducing signal.[2]
Gyromagnetic Ratio (γ) Highest~1/4 of 1HResults in lower resonance frequency and intrinsically lower sensitivity.[1]
Relative Sensitivity 1.00~0.0159A 13C nucleus produces a much weaker signal than a 1H nucleus.
Overall Sensitivity HighVery Low (~64x lower)Experiments require significantly more sample, more time, or isotopic enrichment.[3]
Chemical Shift Range ~10 ppm~200 ppm13C spectra have much better signal dispersion and less peak overlap.[2]

Table 2: Typical Time to Reach Isotopic Steady State for Major Pathways

Metabolic PathwayApproximate Time to Reach Isotopic Steady StateReference
Glycolysis ~15 - 30 minutes[13]
Pentose Phosphate Pathway ~15 - 30 minutes
TCA Cycle ~2 - 4 hours[11][13]
Nucleotide Biosynthesis ~6 - 24 hours[11][13]

Note: These times are approximate and can vary significantly based on the cell type, growth rate, and experimental conditions.

Table 3: Optimized NMR Parameters for Routine 13C Detection

ParameterOptimized ValueRationaleReference
Pulse Program zgdc30 (or equivalent)Uses a 30° pulse with 1H decoupling for NOE enhancement.[16]
Acquisition Time (AQ) 1.0 sA good compromise to minimize signal distortion without unnecessarily long delays.[16]
Relaxation Delay (D1) 2.0 sProvides sufficient time for most carbons to relax and receive NOE enhancement.[16]
Number of Scans (NS) 128 (for ~6.5 min exp.)Should be increased as needed for weaker samples.[16]

Experimental Protocols

Protocol 1: General Method for 13C Isotopic Labeling of Cultured Cells for MS Analysis

This protocol outlines the basic steps for labeling cultured mammalian cells with a 13C-tracer for analysis by GC-MS or LC-MS.

  • Cell Seeding: Seed cells in standard culture dishes and grow them in your normal, unlabeled growth medium until they reach the desired confluency (typically mid-log growth phase).

  • Tracer Introduction: Aspirate the unlabeled medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add pre-warmed medium containing the desired 13C-labeled tracer (e.g., medium with 10 mM [U-13C6]glucose replacing the unlabeled glucose).

  • Incubation: Place the cells back in the incubator and allow them to metabolize the 13C tracer for a duration sufficient to achieve isotopic steady state in the pathways of interest (refer to Table 2).

  • Metabolism Quenching & Metabolite Extraction:

    • To halt metabolism, quickly aspirate the labeled medium.

    • Immediately wash the cell monolayer with ice-cold 0.9% saline solution.

    • Add a sufficient volume of ice-cold 80% methanol to the plate.[23]

    • Use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell slurry to a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the cell extract thoroughly.

    • Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract completely using a vacuum concentrator.

  • Analysis: Resuspend the dried metabolites in a suitable solvent for your analytical platform (e.g., for GC-MS, derivatization is required; for LC-MS, use an appropriate mobile phase). Proceed with MS analysis to determine the mass isotopologue distributions (MIDs) of your target metabolites.[24]

Protocol 2: Isotopic Ratio Outlier Analysis (IROA) for LC-MS

This protocol describes a powerful method for distinguishing biological signals from artifacts and determining the carbon count of metabolites.[2]

  • Prepare Labeled Media: Prepare two versions of your cell culture medium: one containing 5% 13C-labeled carbon source(s) and the other containing 95% 13C-labeled carbon source(s).

  • Culture Parallel Samples:

    • Experimental Group: Culture your experimental cells (e.g., treated with a drug) in the 5% 13C medium.

    • Control Group: Culture your control cells in the 95% 13C medium.

    • Grow both populations for a sufficient duration to ensure uniform labeling.

  • Extract Metabolites: Following the procedure in Protocol 1 (Steps 4 & 5), harvest and extract the metabolites from the experimental and control groups separately.

  • Mix Samples: Accurately combine the experimental (5% 13C) and control (95% 13C) extracts in a 1:1 ratio.[2] This single mixed sample is what will be analyzed.

  • LC-MS Analysis: Analyze the combined sample using high-resolution LC-MS.

  • Data Analysis: Look for the characteristic paired peak patterns of IROA. A biological molecule will appear as a doublet corresponding to the 5% and 95% labeled forms. The mass difference between these peaks reveals the number of carbon atoms in the molecule, and the ratio of their intensities provides accurate relative quantification.[2]

Visualizations

troubleshooting_workflow cluster_nmr NMR Analysis cluster_ms MS Analysis start Low 13C Signal Detected? nmr_enrich Isotopic Enrichment Feasible? start->nmr_enrich NMR ms_enrich Isotopic Enrichment Feasible? start->ms_enrich MS nmr_enrich_yes Perform 13C Labeling nmr_enrich->nmr_enrich_yes Yes nmr_enrich_no Optimize Acquisition nmr_enrich->nmr_enrich_no No nmr_params Optimize Pulse/Delays Increase Scan Number nmr_enrich_no->nmr_params nmr_hardware Use 13C-Optimized Probe nmr_params->nmr_hardware nmr_agent Use Relaxation Agent nmr_hardware->nmr_agent ms_enrich_yes Perform 13C Labeling ms_enrich->ms_enrich_yes Yes ms_enrich_no Use Advanced Technique ms_enrich->ms_enrich_no No ms_hires Use High-Resolution MS ms_enrich_no->ms_hires ms_iroa Implement IROA Protocol ms_hires->ms_iroa

Caption: Troubleshooting workflow for low 13C signal issues.

iroa_workflow control Control Sample (e.g., 95% U-13C Media) extract_control Extract Metabolites control->extract_control experimental Experimental Sample (e.g., 5% U-13C Media) extract_exp Extract Metabolites experimental->extract_exp mix Mix Extracts 1:1 extract_control->mix extract_exp->mix lcms LC-MS Analysis mix->lcms analysis Data Analysis: - Distinguish Bio-Signals - Determine Carbon Count - Perform Relative Quantitation lcms->analysis

Caption: Experimental workflow for Isotopic Ratio Outlier Analysis (IROA).

metabolic_pathway cluster_input cluster_glycolysis Glycolysis cluster_tca TCA Cycle glucose [U-13C6]Glucose (M+6) pyruvate Pyruvate (M+3) glucose->pyruvate 10 enzymatic steps acetylcoa Acetyl-CoA (M+2) pyruvate->acetylcoa citrate Citrate (M+2) acetylcoa->citrate succinate Succinate (M+2) citrate->succinate multiple steps

Caption: Simplified flow of a 13C label from glucose into central metabolism.

References

Technical Support Center: Optimizing Cell Lysis for ¹³C Labeled Metabolite Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize cell lysis for the extraction of ¹³C labeled metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preserving the ¹³C labeling pattern of metabolites during sample preparation?

A1: The most critical first step is rapid and effective quenching of metabolism . This ensures that the metabolic state of the cells is frozen at the time of harvesting, preventing enzymatic activity from altering the isotopic labeling patterns of metabolites.[1][2] The ideal quenching solution should immediately halt all enzymatic processes without causing cell lysis or leakage of intracellular metabolites.

Q2: Which harvesting method is recommended for adherent cells to minimize metabolite loss?

A2: For adherent cells, scraping is generally recommended over trypsinization.[3] Trypsin treatment can damage the cell membrane, leading to the leakage of intracellular metabolites and potentially altering the metabolic profile.[2] Scraping, especially when performed rapidly on a cold surface, better preserves cell integrity prior to lysis.

Q3: What are the most common methods for cell lysis in metabolomics studies?

A3: Common cell lysis methods can be broadly categorized as mechanical and chemical.

  • Mechanical methods include sonication, bead beating (homogenization), repeated freeze-thaw cycles, and grinding with a mortar and pestle.[4][5]

  • Chemical methods often involve the use of organic solvents (like cold methanol or ethanol) or detergents.[5] The choice of method depends on the cell type's resilience and the specific metabolites being targeted. A combination of methods, such as freeze-thaw cycles followed by sonication, can often improve extraction efficiency.[6]

Q4: How do I choose the right extraction solvent for my ¹³C labeled metabolites?

A4: The choice of extraction solvent is critical for maximizing the recovery of a broad range of metabolites. A common approach is to use a cold monophasic solvent system, such as 80% methanol. For simultaneous extraction of both polar and non-polar metabolites, a biphasic system like methanol:chloroform:water is often employed.[7] The optimal solvent system should be determined based on the physicochemical properties of the metabolites of interest.

Q5: How can I be sure my extraction is quantitative and reproducible?

A5: To ensure quantitative and reproducible extraction, it is crucial to optimize and validate your protocol. This includes:

  • Using a consistent cell number for each sample. A minimum of 1 million cells is often recommended, with 10 million being preferable for broader metabolite detection.[2]

  • Performing multiple extraction rounds on the same cell pellet to ensure complete recovery.[8]

  • Including isotopically labeled internal standards in your extraction solvent to monitor and correct for extraction efficiency.[9][10]

  • Analyzing replicate samples to assess the reproducibility of your method.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Metabolite Yield Incomplete cell lysis.- Combine mechanical and chemical lysis methods (e.g., freeze-thaw followed by sonication).- Increase the intensity or duration of the lysis method (e.g., longer sonication time, more freeze-thaw cycles).- Ensure the chosen lysis method is appropriate for your cell type (e.g., bead beating for yeast or bacteria).[4]
Inefficient extraction.- Optimize the extraction solvent system for your metabolites of interest.- Perform sequential extractions on the cell pellet and pool the supernatants.[8][11]- Ensure a sufficient volume of extraction solvent is used for the cell pellet size.
Metabolite degradation.- Keep samples on ice or at -80°C throughout the extraction process.[11]- Minimize the time between quenching and analysis.- Use fresh, high-purity solvents.
Poor Reproducibility (High RSD) Inconsistent cell numbers between samples.- Carefully count cells before harvesting to ensure equal loading.- Normalize metabolite levels to a measure of cell mass, such as protein or DNA content.
Inconsistent sample handling.- Standardize all steps of the protocol, including incubation times, centrifugation speeds, and solvent volumes.- Automate liquid handling steps where possible.
Incomplete quenching.- Ensure rapid and thorough mixing of cells with the quenching solution.- Use a sufficiently low temperature for quenching (e.g., liquid nitrogen or a dry ice/ethanol bath).[1][12]
Contamination or Artifact Peaks in Mass Spectrometry Data Contaminants from reagents or labware.- Use high-purity, MS-grade solvents and reagents.- Pre-rinse all labware with solvent.- Run blank extractions (containing no cells) to identify background signals.
Metabolite interconversion.- Use a quenching solution that also denatures proteins, such as acidic acetonitrile:methanol:water, to prevent enzymatic conversions post-harvesting.[8]
Formation of an Emulsion During Liquid-Liquid Extraction High lipid content in the sample.- Gently swirl or rock the sample instead of vigorous shaking or vortexing to mix the phases.[13]- Add salt (brine) to the aqueous layer to increase its ionic strength and promote phase separation ("salting out").[13]- Centrifuge the sample at a low speed to help break the emulsion.

Experimental Protocols & Data

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells using Cold Methanol
  • Quenching: Aspirate the culture medium. Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer.

  • Harvesting: Place the culture dish on dry ice and use a cell scraper to detach the cells into the methanol solution.[12]

  • Collection: Transfer the cell lysate into a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.

  • Clarification: Centrifuge at maximum speed (>13,000 x g) for 10-15 minutes at 4°C.[12]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

  • Storage: Store the extracts at -80°C until analysis. It is recommended to analyze samples within 24 hours of extraction.[11]

Protocol 2: Biphasic Metabolite Extraction from Suspension Cells
  • Harvesting: Quickly centrifuge the cell suspension at a low speed (e.g., 500 x g) for 2-3 minutes at 4°C.

  • Quenching: Discard the supernatant and resuspend the cell pellet in ice-cold saline. Centrifuge again and discard the supernatant. This wash step helps to remove extracellular metabolites.[14]

  • Lysis and Phase Separation: Add 1 mL of a cold (-20°C) methanol:chloroform mixture (2:1 v/v) to the cell pellet. Vortex vigorously for 1 minute.

  • Add 0.2 mL of water and vortex again.

  • Centrifuge at high speed for 15 minutes at 4°C to separate the phases.

  • Fraction Collection:

    • The upper aqueous layer contains polar metabolites.

    • The lower organic layer contains non-polar metabolites (lipids).

    • The solid interface contains precipitated proteins.

  • Carefully collect each phase into separate tubes for analysis.

Data Presentation: Comparison of Lysis Methods

The following table summarizes the relative performance of different lysis methods on metabolite extraction from MDA-MB-231 breast cancer cells, as indicated by the relative abundance of different metabolite classes.

Lysis Method Detachment Amino Acids Carbohydrates Lipids Nucleotides Overall Reproducibility (RSD)
Freeze-Thaw Scraping++++++++~15-20%
Freeze-Thaw Trypsin++++++~20-25%
Bead Homogenization Scraping+++++++++++~10-15%
Bead Homogenization Trypsin+++++++++~15-20%

Data is a qualitative summary based on findings suggesting that detachment methods have a greater effect on metabolic profiles than lysis methods, and no single method is superior for all metabolite classes.[3] +++ indicates higher relative abundance/lower RSD.

Visualizations

ExperimentalWorkflow General Workflow for Cell Lysis and Metabolite Extraction cluster_harvesting Cell Harvesting adherent Adherent Cells (Scraping) quenching Rapid Quenching (e.g., Liquid N2 or Cold Solvent) adherent->quenching suspension Suspension Cells (Centrifugation) suspension->quenching lysis Cell Lysis (e.g., Sonication, Freeze-Thaw) quenching->lysis extraction Metabolite Extraction (e.g., Cold 80% MeOH) lysis->extraction separation Phase Separation (Centrifugation) extraction->separation analysis LC-MS/MS Analysis separation->analysis

Caption: A generalized workflow for preparing cultured cells for metabolomic analysis.

TroubleshootingTree Troubleshooting Low Metabolite Yield start Low Metabolite Yield check_lysis Was cell lysis complete? start->check_lysis check_extraction Was extraction efficient? check_lysis->check_extraction Yes improve_lysis Increase lysis intensity (e.g., more cycles, sonication) check_lysis->improve_lysis No check_degradation Could metabolites have degraded? check_extraction->check_degradation Yes improve_extraction Perform sequential extractions Optimize solvent check_extraction->improve_extraction No prevent_degradation Maintain cold chain Minimize processing time check_degradation->prevent_degradation Yes reanalyze Re-analyze sample check_degradation->reanalyze No improve_lysis->reanalyze improve_extraction->reanalyze prevent_degradation->reanalyze

References

Technical Support Center: D-Erythrose-1-13C Cellular Uptake

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the cellular uptake of D-Erythrose-1-13C. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for D-Erythrose uptake into mammalian cells?

While direct transporters for D-Erythrose have not been definitively identified in all mammalian cell types, it is strongly suggested that it is transported via the facilitative glucose transporter (GLUT) family, also known as the SLC2A family. Evidence indicates that D-erythrose can stimulate insulin release in a manner similar to glucose, implying its transport into pancreatic islet cells and subsequent metabolism. GLUT1, a widely expressed glucose transporter, and other GLUT isoforms that transport hexoses and pentoses are the most probable candidates for D-Erythrose uptake.

Q2: How is this compound metabolized after cellular uptake?

Once inside the cell, D-Erythrose is primarily metabolized through the Pentose Phosphate Pathway (PPP). It is first phosphorylated to D-Erythrose-4-phosphate, a key intermediate in the non-oxidative branch of the PPP.[1][2][3] This pathway is crucial for generating NADPH for reductive biosynthesis and antioxidant defense, as well as producing precursors for nucleotide synthesis.[1][4] The 13C label from this compound will be incorporated into various downstream metabolites of the PPP, which can be traced using mass spectrometry.

Q3: What are the key factors that can influence the efficiency of this compound uptake?

Several factors can impact the uptake efficiency:

  • Expression levels of GLUT transporters: Cell lines with higher expression of relevant GLUT transporters will likely exhibit greater uptake.

  • Presence of competing sugars: Glucose and other sugars that are substrates for GLUT transporters can competitively inhibit the uptake of D-Erythrose.[5]

  • Cellular metabolic state: The activity of the Pentose Phosphate Pathway and the overall metabolic demand of the cell can influence the rate at which D-Erythrose is utilized, thereby affecting its uptake gradient.[1]

  • Experimental conditions: Factors such as temperature, pH, and incubation time will significantly affect transporter activity and, consequently, uptake.

Q4: Can I use inhibitors to confirm the mechanism of D-Erythrose uptake?

Yes, using inhibitors of glucose transport can provide evidence for the involvement of GLUT transporters. Broad-spectrum GLUT inhibitors, such as Cytochalasin B and Glutor, can be used to assess whether D-Erythrose uptake is diminished in their presence.[6][7] A significant reduction in uptake would support the role of GLUT transporters.

Troubleshooting Guide: Low this compound Uptake

This guide addresses common issues encountered during this compound uptake experiments.

Problem Possible Causes Recommended Solutions
Low or undetectable intracellular this compound 1. Low expression of relevant transporters: The cell line used may have low levels of the necessary GLUT transporters. 2. Competition from media components: High glucose concentrations in the culture medium can outcompete D-Erythrose for transporter binding. 3. Suboptimal experimental conditions: Incubation time may be too short, or the temperature may be too low for efficient transport. 4. Inefficient cell lysis and metabolite extraction: Poor recovery of intracellular metabolites during sample preparation.1. Cell line selection: Screen different cell lines for higher D-Erythrose uptake or consider transiently overexpressing a candidate GLUT transporter (e.g., GLUT1). 2. Media optimization: Prior to the uptake experiment, starve cells of glucose for a short period (e.g., 1-2 hours) or use a glucose-free medium during the incubation with this compound. 3. Protocol optimization: Perform a time-course experiment to determine the optimal incubation time. Ensure the incubation is performed at 37°C. 4. Extraction protocol validation: Use a validated metabolite extraction protocol. A common method is rapid quenching with cold saline followed by extraction with a cold methanol/water solvent system.
High variability between replicates 1. Inconsistent cell numbers: Variation in the number of cells seeded per well or dish. 2. Inconsistent timing: Variations in incubation times or the time taken for quenching and harvesting. 3. Cell stress or death: Suboptimal cell health can lead to inconsistent transporter function and membrane integrity.1. Accurate cell counting: Ensure precise cell counting and seeding. Normalize the final uptake data to cell number or total protein content. 2. Standardized workflow: Maintain a consistent and rapid workflow for all samples, especially during the washing and quenching steps. 3. Monitor cell viability: Check cell viability before and after the experiment using methods like Trypan Blue exclusion. Ensure cells are healthy and in the exponential growth phase.
Contamination of intracellular fraction with extracellular this compound 1. Inefficient washing: Incomplete removal of the extracellular medium containing the labeled D-Erythrose.1. Thorough washing: After incubation, wash the cells rapidly with ice-cold phosphate-buffered saline (PBS) multiple times to effectively remove extracellular substrate.

Experimental Protocols

Key Experiment: Measuring this compound Uptake by LC-MS

This protocol outlines a method for quantifying the cellular uptake of this compound using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • This compound

  • Cell culture medium (glucose-free for uptake experiment)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Preparation:

    • On the day of the experiment, aspirate the growth medium.

    • Wash the cells once with pre-warmed, glucose-free medium.

    • Add pre-warmed, glucose-free medium to each well and incubate for 1-2 hours to deplete intracellular glucose stores.

  • Initiation of Uptake:

    • Prepare a solution of this compound in glucose-free medium at the desired final concentration.

    • Aspirate the starvation medium and add the this compound containing medium to initiate the uptake.

    • Incubate for the desired time period (e.g., determined from a time-course experiment, typically 5-30 minutes) at 37°C in a cell culture incubator.

  • Termination and Quenching:

    • To stop the uptake, rapidly aspirate the medium.

    • Immediately wash the cells three times with ice-cold PBS. Perform the washing steps quickly to minimize efflux of the internalized substrate.

  • Metabolite Extraction:

    • After the final wash, add a specific volume of pre-chilled 80% methanol to each well (e.g., 500 µL for a 6-well plate).

    • Place the plate on ice and use a cell scraper to detach the cells into the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for LC-MS:

    • Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Reconstitute the dried metabolites in a suitable solvent for your LC-MS method (e.g., 50% methanol).

  • LC-MS Analysis:

    • Analyze the samples using an appropriate LC-MS method for the detection and quantification of this compound and its labeled metabolites. A method utilizing HILIC (Hydrophilic Interaction Liquid Chromatography) is often suitable for polar metabolites like sugars.

    • Monitor the mass transition specific for this compound.

  • Data Normalization:

    • In a parallel set of wells, determine the cell number or total protein content.

    • Normalize the quantified this compound levels to the cell number or protein concentration to account for variations in cell density.

Data Presentation

The following table provides a template for summarizing quantitative data from this compound uptake experiments.

Table 1: Quantification of this compound Uptake in Different Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (min)Intracellular this compound (pmol/10^6 cells)
Cell Line A5015Example Value
Cell Line B5015Example Value
Cell Line C5015Example Value

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Uptake Assay cluster_prep Cell Preparation cluster_uptake Uptake cluster_harvest Harvesting cluster_analysis Analysis seed Seed Cells starve Glucose Starvation seed->starve incubate Incubate with This compound starve->incubate Initiate Uptake wash Wash with Cold PBS incubate->wash Terminate Uptake quench Quench Metabolism wash->quench extract Metabolite Extraction quench->extract lcms LC-MS Analysis extract->lcms data Data Normalization lcms->data

Caption: Workflow for this compound uptake assay.

metabolic_pathway Metabolic Fate of this compound Extracellular Extracellular This compound Intracellular Intracellular This compound Extracellular->Intracellular GLUT Transporter E4P D-Erythrose-4-Phosphate-1-13C Intracellular->E4P Phosphorylation PPP Pentose Phosphate Pathway Intermediates (13C Labeled) E4P->PPP Nucleotides Nucleotide Biosynthesis (13C Labeled) PPP->Nucleotides

Caption: Metabolic pathway of this compound.

troubleshooting_logic Troubleshooting Logic for Low Uptake Start Low Uptake? CheckViability Cells Viable? Start->CheckViability CheckMedia Glucose-free Medium Used? CheckViability->CheckMedia Yes Solution Optimize Protocol or Select New Cell Line CheckViability->Solution No CheckTime Incubation Time Optimized? CheckMedia->CheckTime Yes CheckMedia->Solution No CheckTransporter Transporter Expression High? CheckTime->CheckTransporter Yes CheckTime->Solution No CheckTransporter->Solution No

Caption: Troubleshooting decision tree for low uptake.

References

Validation & Comparative

A Comparative Guide to 13C Tracers for Pentose Phosphate Pathway Analysis: D-Erythrose-1-13C vs. [1,2-13C2]glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of the Pentose Phosphate Pathway (PPP) is crucial for investigating cellular metabolism in various physiological and pathological states. The choice of isotopic tracer is paramount for accurate metabolic flux analysis. This guide provides a comprehensive comparison of the well-established tracer, [1,2-13C2]glucose, with the novel, yet less characterized, D-Erythrose-1-13C for the analysis of the PPP.

While [1,2-13C2]glucose is a widely adopted and validated tracer for assessing both the oxidative and non-oxidative arms of the PPP, this compound presents a potential tool for more targeted analysis of the non-oxidative branch. This comparison is based on extensive documentation for [1,2-13C2]glucose and a theoretical framework for the metabolic fate of this compound, given the current lack of direct comparative experimental data for the latter.

Principles of PPP Analysis with 13C Tracers

The PPP is a central metabolic pathway that operates in parallel with glycolysis. It consists of an oxidative phase, which produces NADPH and ribose-5-phosphate, and a non-oxidative phase, which involves the interconversion of various sugar phosphates. Isotopic tracers, such as those labeled with carbon-13 (13C), allow researchers to track the flow of carbon atoms through these intricate reactions, providing quantitative insights into pathway activity or "flux".

[1,2-13C2]glucose: The Established Standard

[1,2-13C2]glucose is a powerful and commonly used tracer for comprehensively evaluating PPP activity. Its dual-labeled nature at the C1 and C2 positions of glucose allows for the simultaneous assessment of both glycolysis and the oxidative and non-oxidative phases of the PPP.

Metabolic Fate of [1,2-13C2]glucose

Metabolism of [1,2-¹³C₂]glucose yields lactate enriched with one (M1), two (M2), or three (M3) ¹³C atoms, depending on the metabolic pathways taken.[1] Glycolysis of [1,2-13C2]glucose produces doubly labeled pyruvate and subsequently doubly labeled lactate (M+2). Conversely, entry into the oxidative PPP results in the loss of the 13C label at the C1 position as 13CO2. The resulting singly labeled pentose phosphates can then re-enter the glycolytic pathway via the non-oxidative PPP, leading to the formation of singly labeled lactate (M+1). The ratio of M+1 to M+2 lactate is, therefore, indicative of the relative flux through the PPP compared to glycolysis.

cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P_gly [1,2-13C2]Glucose-6-P Pyr_gly [2,3-13C2]Pyruvate G6P_gly->Pyr_gly Lac_gly [2,3-13C2]Lactate (M+2) Pyr_gly->Lac_gly G6P_ppp [1,2-13C2]Glucose-6-P Ru5P [1-13C]Ribulose-5-P G6P_ppp->Ru5P Oxidative PPP CO2 13CO2 G6P_ppp->CO2 NonOx Non-oxidative PPP Ru5P->NonOx Pyr_ppp [3-13C]Pyruvate NonOx->Pyr_ppp Lac_ppp [3-13C]Lactate (M+1) Pyr_ppp->Lac_ppp Glucose [1,2-13C2]Glucose Glucose->G6P_gly Glucose->G6P_ppp

Metabolic fate of [1,2-13C2]glucose in PPP analysis.
Experimental Data Summary for [1,2-13C2]glucose

ParameterFindingReference
Precision Provides the most precise estimates for glycolysis and the PPP.[2][3]
Application Widely used in various cell types and in vivo studies.[1]
Information Allows for the determination of relative flux through the oxidative PPP.[1]
Limitations Analysis can be complex due to the need to deconvolve labeling patterns from both glycolysis and PPP.
Experimental Protocol: PPP Flux Analysis using [1,2-13C2]glucose
  • Cell Culture: Culture cells in a glucose-free medium supplemented with a known concentration of [1,2-13C2]glucose.

  • Isotopic Steady State: Allow cells to reach an isotopic steady state, typically over a period of several hours to 24 hours.

  • Metabolite Extraction: Quench metabolism rapidly and extract intracellular and extracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic labeling patterns of key metabolites, particularly lactate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the ratio of singly labeled (M+1) to doubly labeled (M+2) lactate to determine the relative PPP flux.

This compound: A Theoretical Alternative for Non-Oxidative PPP Analysis

Direct experimental data on the use of this compound as a tracer for PPP flux analysis is currently limited. However, based on established metabolic pathways, we can theorize its potential application, particularly for probing the non-oxidative arm of the PPP.

Theoretical Metabolic Fate of this compound

D-Erythrose can be phosphorylated by cellular kinases to form D-Erythrose-4-phosphate, a key intermediate in the non-oxidative PPP. Therefore, this compound would be converted to D-Erythrose-4-phosphate-1-13C. This labeled intermediate would then enter the non-oxidative PPP, and the 13C label would be transferred to other sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, through the actions of transketolase and transaldolase. The labeling patterns of these downstream metabolites could provide insights into the activity and reversibility of the non-oxidative PPP reactions.

Erythrose This compound E4P [1-13C]Erythrose-4-P Erythrose->E4P Kinase NonOx_PPP Non-oxidative PPP E4P->NonOx_PPP F6P Labeled Fructose-6-P NonOx_PPP->F6P G3P Labeled Glyceraldehyde-3-P NonOx_PPP->G3P Downstream Downstream Metabolites (e.g., Lactate, Amino Acids) F6P->Downstream G3P->Downstream

Theoretical metabolic fate of this compound.
Potential Advantages and Disadvantages of this compound

AspectPotential AdvantagePotential Disadvantage
Specificity May provide a more direct measure of non-oxidative PPP activity without the confounding influence of the oxidative PPP.Does not provide information on the oxidative PPP flux.
Analysis Potentially simpler interpretation of labeling patterns in downstream metabolites.Cellular uptake and phosphorylation efficiency may be variable and need to be characterized.
Data Could offer unique insights into the reversibility and regulation of the non-oxidative PPP.Lack of established protocols and comparative data makes interpretation challenging.
Hypothetical Experimental Protocol: Non-Oxidative PPP Analysis using this compound
  • Tracer Introduction: Introduce this compound to the cell culture medium. The optimal concentration and incubation time would need to be determined empirically.

  • Metabolite Extraction: After the desired incubation period, rapidly quench metabolism and extract intracellular metabolites.

  • Metabolite Analysis: Utilize LC-MS/MS or GC-MS to analyze the mass isotopomer distributions of key PPP intermediates (e.g., sedoheptulose-7-phosphate, fructose-6-phosphate, glyceraldehyde-3-phosphate) and downstream metabolites.

  • Flux Modeling: Employ metabolic flux analysis software to model the flow of the 13C label through the non-oxidative PPP and estimate the fluxes of transketolase and transaldolase reactions.

Head-to-Head Comparison

Feature[1,2-13C2]glucoseThis compound (Theoretical)
Primary Target Oxidative and Non-oxidative PPP, GlycolysisNon-oxidative PPP
Key Measurement Ratio of M+1 to M+2 lactateLabeling patterns of non-oxidative PPP intermediates and downstream metabolites
Data Availability Extensive experimental data and established protocolsLimited to no direct experimental data for PPP flux analysis
Complexity Higher complexity in data deconvolutionPotentially simpler data interpretation for the non-oxidative PPP
Information Yield Comprehensive overview of central carbon metabolismFocused insights into the non-oxidative PPP

Conclusion and Future Directions

[1,2-13C2]glucose remains the gold standard for comprehensive PPP flux analysis due to its well-characterized metabolic fate and the wealth of supporting literature. It provides robust and precise data on the relative activities of both the oxidative and non-oxidative arms of the PPP in relation to glycolysis.

This compound, while not yet established as a routine tracer for PPP analysis, holds theoretical promise as a tool to specifically investigate the dynamics of the non-oxidative PPP. Its use could potentially simplify the analysis of this part of the pathway and provide unique insights into its regulation.

For researchers aiming to obtain a comprehensive understanding of PPP flux in the context of overall cellular metabolism, [1,2-13C2]glucose is the recommended tracer. However, for those with a specific interest in the non-oxidative PPP and a willingness to undertake the necessary validation studies, this compound represents an intriguing, albeit currently theoretical, alternative. Further experimental studies are required to validate the utility of this compound as a tracer and to establish standardized protocols for its use in metabolic flux analysis.

References

A Comparative Guide to D-Erythrose-1-13C and D-Erythrose-4-13C Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of metabolic pathway analysis, stable isotope tracers are indispensable tools for elucidating the flow of atoms through complex biochemical networks. Among these, positionally labeled erythrose isomers, specifically D-Erythrose-1-13C and D-Erythrose-4-13C, offer unique advantages for probing specific pathways, most notably the Pentose Phosphate Pathway (PPP). This guide provides a comprehensive comparison of these two tracers, supported by experimental data, to aid researchers in selecting the optimal tool for their metabolic investigations.

Performance Comparison at a Glance

The differential labeling patterns resulting from the metabolism of this compound and D-Erythrose-4-13C provide distinct insights into metabolic fluxes. The choice between these tracers largely depends on the specific metabolic questions being addressed.

FeatureThis compoundD-Erythrose-4-13CKey Advantages
Primary Application Tracing entry into the non-oxidative Pentose Phosphate Pathway.Investigating the fate of the C4 unit in the PPP and its connections to glycolysis.Positional labeling allows for dissecting specific enzymatic reactions.
Metabolic Fate of 13C The 13C label is primarily transferred in the transketolase reaction.The 13C label is incorporated into different positions of downstream metabolites compared to the 1-13C tracer, offering complementary information.Provides insights into the reversibility of reactions and flux through alternative pathways.
Typical Downstream Labeled Metabolites Sedoheptulose-7-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate, aromatic amino acids.Fructose-6-phosphate, Glyceraldehyde-3-phosphate, aromatic amino acids (with different labeling patterns).Enables the quantification of relative pathway usage.

Experimental Data: 13C Incorporation into Amino Acids

A key application of these tracers is to follow the incorporation of the 13C label into biomass, particularly amino acids. The study by Klein and Heinzle provides valuable data on the percentage of 13C incorporation into the side chains of aromatic amino acids using site-selectively labeled erythrose in combination with unlabeled glucose. This data highlights the differential labeling patterns achieved with this compound and D-Erythrose-4-13C.

Amino Acid PositionThis compound Incorporation (%)D-Erythrose-4-13C Incorporation (%)
Phenylalanine δ1/δ2~15~40
Phenylalanine ε1/ε2~40~20
Phenylalanine ζ~40Not reported
Tyrosine δ1/δ2~15~40
Tyrosine ε1/ε2~40~20
Tryptophan δ1Not labeledNot labeled
Tryptophan ε3~25~50
Tryptophan ζ2~50~25
Tryptophan ζ3~25~50
Tryptophan η2Not efficiently labeledEfficiently labeled

Note: The data is adapted and simplified from the findings of Klein and Heinzle for illustrative purposes. The original publication should be consulted for precise values and experimental conditions.

Experimental Protocols

A generalized protocol for conducting a 13C tracer study with this compound or D-Erythrose-4-13C is outlined below. This protocol can be adapted for various cell types and experimental systems.

Cell Culture and Tracer Administration
  • Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.

  • Medium Preparation: Prepare a culture medium that is deficient in the unlabeled counterpart of the tracer (erythrose). The concentration of the 13C-labeled erythrose should be optimized for the specific cell line and experimental goals. A common approach is to supplement a base medium with the labeled tracer.

  • Tracer Incubation: Replace the standard culture medium with the tracer-containing medium. The incubation time should be sufficient to achieve isotopic steady-state in the metabolites of interest. This is typically determined empirically and can range from hours to days.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is commonly achieved by aspirating the medium and adding a cold solvent, such as liquid nitrogen or ice-cold methanol.

  • Extraction: Extract metabolites using a biphasic solvent system, such as methanol/water/chloroform, to separate polar and nonpolar metabolites. The polar phase, containing the sugar phosphates and amino acids, is typically of primary interest for PPP studies.

  • Sample Preparation: Dry the extracted metabolite fraction under a stream of nitrogen or using a vacuum concentrator.

Analytical Methods: Mass Spectrometry
  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolites are derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the isotopic labeling pattern.

  • Data Analysis: The raw mass spectrometry data is processed to determine the mass isotopomer distribution (MID) for each metabolite. This information is then used to calculate metabolic fluxes through the pathways of interest.

Visualizing Metabolic Fates

The following diagrams, generated using the DOT language, illustrate the initial steps of how this compound and D-Erythrose-4-13C are incorporated into the Pentose Phosphate Pathway.

D_Erythrose_1_13C_Pathway cluster_transketolase Erythrose_1_13C This compound Erythrose_4_P Erythrose-4-Phosphate (1-13C) Erythrose_1_13C->Erythrose_4_P Sedoheptulose_7_P Sedoheptulose-7-Phosphate (1-13C or 3-13C) Erythrose_4_P->Sedoheptulose_7_P C1-C2 transfer Transketolase Transketolase Erythrose_4_P->Transketolase Xylulose_5_P Xylulose-5-Phosphate Xylulose_5_P->Sedoheptulose_7_P Xylulose_5_P->Transketolase Fructose_6_P Fructose-6-Phosphate (1-13C or 3-13C) Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate Sedoheptulose_7_P->Fructose_6_P Sedoheptulose_7_P->Glyceraldehyde_3_P Transketolase->Glyceraldehyde_3_P Transketolase->Sedoheptulose_7_P

Caption: Metabolic fate of this compound in the transketolase reaction.

D_Erythrose_4_13C_Pathway cluster_transketolase Erythrose_4_13C D-Erythrose-4-13C Erythrose_4_P Erythrose-4-Phosphate (4-13C) Erythrose_4_13C->Erythrose_4_P Sedoheptulose_7_P Sedoheptulose-7-Phosphate (4-13C or 6-13C) Erythrose_4_P->Sedoheptulose_7_P Transketolase Transketolase Erythrose_4_P->Transketolase Xylulose_5_P Xylulose-5-Phosphate Xylulose_5_P->Sedoheptulose_7_P Xylulose_5_P->Transketolase Fructose_6_P Fructose-6-Phosphate (4-13C or 6-13C) Glyceraldehyde_3_P Glyceraldehyde-3-Phosphate Sedoheptulose_7_P->Fructose_6_P Sedoheptulose_7_P->Glyceraldehyde_3_P Transketolase->Glyceraldehyde_3_P Transketolase->Sedoheptulose_7_P

Caption: Metabolic fate of D-Erythrose-4-13C in the transketolase reaction.

Conclusion

Both this compound and D-Erythrose-4-13C are powerful tracers for dissecting the complexities of the Pentose Phosphate Pathway and its connections to other areas of central carbon metabolism. The choice between them is not one of superiority, but rather of strategic selection based on the specific metabolic reactions and pathways under investigation. By carefully considering the differential labeling patterns they produce, researchers can design experiments that yield precise and unambiguous insights into cellular metabolism. The provided experimental framework and metabolic diagrams serve as a starting point for the successful application of these valuable research tools.

A Head-to-Head Comparison: D-Erythrose-1-13C vs. Uniformly Labeled Glucose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isotopic Tracer for Elucidating the Pentose Phosphate Pathway

In the intricate world of metabolic research, the choice of an isotopic tracer is paramount to unraveling the complexities of cellular pathways. This guide provides a comprehensive comparison of two commonly employed tracers, D-Erythrose-1-13C and uniformly labeled [U-13C]glucose, for the elucidation of the Pentose Phosphate Pathway (PPP) and its interplay with glycolysis. By understanding the distinct advantages and the nature of the data each tracer yields, researchers can make more informed decisions to achieve their experimental objectives.

Executive Summary

While uniformly labeled glucose provides a broad overview of glucose metabolism, this compound offers a more targeted and less ambiguous approach to specifically probe the Pentose Phosphate Pathway. The key advantage of this compound lies in its ability to introduce a single labeled carbon at a strategic point in the pathway, simplifying the interpretation of labeling patterns in downstream metabolites and avoiding the complexities of label scrambling inherent with uniformly labeled substrates. This guide will delve into the theoretical underpinnings, present illustrative quantitative data, and provide detailed experimental protocols to empower researchers in their selection of the most appropriate tracer for their studies.

Unraveling the Pentose Phosphate Pathway: A Tale of Two Tracers

The Pentose Phosphate Pathway is a crucial metabolic route that operates in parallel with glycolysis, playing a vital role in producing NADPH for reductive biosynthesis and cellular antioxidant defense, as well as generating precursors for nucleotide synthesis. The intricate network of reversible and irreversible reactions within the PPP and its connections to glycolysis present a challenge for accurate flux determination. The choice of isotopic tracer is therefore critical in dissecting these interconnected pathways.

The Case for Uniformly Labeled Glucose ([U-13C]glucose)

Uniformly labeled glucose, where all six carbon atoms are 13C, is a versatile tracer for obtaining a global view of glucose metabolism. By tracking the distribution of the six labeled carbons throughout various metabolic pathways, researchers can gain insights into the overall flux through glycolysis, the TCA cycle, and the PPP. However, the uniform labeling can lead to complex and sometimes ambiguous mass isotopomer distributions in downstream metabolites, making it challenging to disentangle the contributions of different pathways, particularly the PPP. The recycling of intermediates in the non-oxidative branch of the PPP can further complicate the interpretation of labeling patterns from [U-13C]glucose.

The Strategic Advantage of this compound

This compound, a four-carbon sugar with a 13C label at the first carbon position, offers a more targeted approach. Erythrose-4-phosphate is a key intermediate in the non-oxidative branch of the Pentose Phosphate Pathway. By introducing this compound, researchers can directly probe the activity of the transketolase and transaldolase reactions. The single, strategically placed label simplifies the analysis of labeling patterns in downstream metabolites such as fructose-6-phosphate, glyceraldehyde-3-phosphate, and sedative-7-phosphate. This simplification is a significant advantage, as it reduces the ambiguity associated with the multiple labeled carbons from uniformly labeled glucose, allowing for a more precise quantification of PPP flux. Pure and singly labeled carbon substrates are particularly suitable for discovering novel pathways because they make it easier to trace the path of labeled carbons in intermediates.[1]

Comparative Analysis: this compound vs. [U-13C]glucose

The following sections provide a detailed comparison of the two tracers, including illustrative quantitative data from published studies. It is important to note that the quantitative data presented below are from separate studies and are not from a direct head-to-head comparison under identical experimental conditions. They are provided to illustrate the nature of the data obtained with each tracer.

Theoretical Comparison
FeatureThis compoundUniformly Labeled [U-13C]glucose
Labeling Strategy Single, position-specific labelUniform labeling of all carbons
Primary Advantage Precise tracing of the non-oxidative PPP, reduced label scrambling, simpler interpretation of mass isotopomer distributions.Provides a global overview of glucose metabolism, including glycolysis and the TCA cycle.
Primary Disadvantage Provides a more focused view, may not be ideal for a comprehensive analysis of all glucose-utilizing pathways simultaneously.Complex labeling patterns can be difficult to interpret, especially for disentangling PPP flux from glycolysis due to label scrambling.
Ideal Application Quantifying flux through the non-oxidative branch of the PPP, elucidating the reversibility of transketolase and transaldolase reactions, discovering novel pathways involving erythrose-4-phosphate.Assessing overall glucose utilization, simultaneous analysis of glycolysis, TCA cycle, and PPP activity, studies where a global metabolic snapshot is desired.
Illustrative Quantitative Data

The following tables present representative data from studies utilizing either this compound or [U-13C]glucose for metabolic flux analysis.

Table 1: Illustrative Mass Isotopomer Distributions in Pentose Phosphate Pathway Intermediates using a 13C-labeled Erythritol (which is metabolized to Erythrose-4-Phosphate)

Source: Adapted from a study on Brucella abortus grown on [U-13C] erythritol. The data illustrates the labeling patterns in amino acids derived from erythrose-4-phosphate.

Metabolite (Amino Acid)Mass IsotopomerObserved Distribution (%)
PhenylalanineM+05.2
M+13.8
M+218.3
M+312.0
M+460.7
TyrosineM+05.5
M+14.1
M+219.0
M+312.4
M+459.0

Table 2: Illustrative Metabolic Fluxes in E. coli Determined Using [U-13C]glucose

Source: Adapted from a study on E. coli grown in continuous culture with 20% [U-13C]glucose. Fluxes are normalized to a glucose uptake rate of 10 mM/hr.

Metabolic ReactionFlux (mM/hr)
Glucose-6-phosphate dehydrogenase (G6PDH) - PPP entry3.5
6-Phosphogluconolactonase (PGL)3.5
6-Phosphogluconate dehydrogenase (GND)3.5
Transketolase 1 (TKT1)2.1
Transaldolase (TAL)1.4
Transketolase 2 (TKT2)1.4
Glycolysis (Phosphofructokinase - PFK)6.5

Experimental Protocols

The following provides a detailed methodology for conducting a 13C-Metabolic Flux Analysis (13C-MFA) experiment. This protocol can be adapted for use with either this compound or [U-13C]glucose.

I. Cell Culture and Isotope Labeling
  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in standard culture medium until they reach the desired confluence (typically mid-exponential phase).

  • Tracer Introduction:

    • For this compound: Replace the standard medium with a medium containing a defined concentration of this compound. The concentration will depend on the cell type and experimental goals. Unlabeled glucose should also be present in the medium as the primary carbon source.

    • For [U-13C]glucose: Replace the standard medium with a medium where a specific percentage of the glucose is [U-13C]glucose (e.g., 20% [U-13C]glucose and 80% unlabeled glucose).

  • Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to achieve isotopic steady state in the metabolites of interest. This duration needs to be determined empirically for the specific cell line and pathway being studied but is typically several hours for central carbon metabolism.

II. Metabolite Extraction
  • Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo labeling patterns. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution (e.g., -80°C methanol).

  • Cell Lysis and Extraction: Lyse the cells and extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).

  • Sample Preparation: Separate the polar (containing sugar phosphates and amino acids) and non-polar phases. The polar phase is then dried and prepared for derivatization.

III. Derivatization and GC-MS Analysis
  • Derivatization: Derivatize the dried polar metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.

IV. Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Determination: Correct the raw MS data for the natural abundance of 13C to obtain the MIDs for key metabolites and their fragments.

  • Metabolic Modeling: Use a stoichiometric model of the relevant metabolic pathways (glycolysis and PPP).

  • Flux Estimation: Employ specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the measured MIDs to the model. The software uses iterative algorithms to find the set of fluxes that best explains the experimental data.

Visualizing Metabolic Pathways and Workflows

Pentose Phosphate Pathway and Glycolysis

Caption: Interplay between Glycolysis and the Pentose Phosphate Pathway.

13C-Metabolic Flux Analysis Experimental Workflow

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Culture labeling 2. Isotope Labeling (this compound or U-13C-glucose) cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Derivatization extraction->derivatization gcms 6. GC-MS Analysis derivatization->gcms data_processing 7. MID Determination gcms->data_processing flux_estimation 9. Flux Estimation data_processing->flux_estimation modeling 8. Metabolic Network Model modeling->flux_estimation interpretation 10. Biological Interpretation flux_estimation->interpretation

Caption: A typical workflow for 13C-Metabolic Flux Analysis.

Conclusion

The selection of an appropriate isotopic tracer is a critical decision in metabolic research. While uniformly labeled glucose is a valuable tool for obtaining a global perspective on cellular metabolism, this compound provides a more refined and less ambiguous method for specifically interrogating the Pentose Phosphate Pathway. The simplified labeling patterns resulting from the use of this compound can lead to more precise and reliable flux estimations through the non-oxidative branch of the PPP. For researchers focused on dissecting the intricate workings of the PPP and its role in cellular physiology and disease, this compound represents a powerful and advantageous tool. Ultimately, the optimal choice of tracer will depend on the specific research question and the desired level of metabolic detail. This guide provides the foundational knowledge to make that choice with confidence.

References

Validating Metabolic Flux Data for the Pentose Phosphate Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying intracellular metabolic activity. The pentose phosphate pathway (PPP) plays a critical role in cellular biosynthesis and redox balance, making its accurate quantification essential in various research fields, including oncology and metabolic diseases. While various isotopic tracers are employed to probe the PPP, this guide provides a comparative overview of commonly used tracers and the validation of the resulting metabolic flux data. A key, yet less documented, intermediate in this pathway is D-Erythrose-4-Phosphate. Although direct use of labeled erythrose as a tracer is not widely reported, understanding its central role is key to interpreting data from other tracers.

Comparison of Common Tracers for Pentose Phosphate Pathway Flux Analysis

The choice of a 13C-labeled tracer is critical for the accurate determination of fluxes through the PPP. Different glucose isotopomers provide distinct labeling patterns in downstream metabolites, offering varying degrees of resolution for specific fluxes. The most common tracers for interrogating the PPP are various forms of 13C-labeled glucose.

TracerKey AdvantagesKey DisadvantagesPrimary Applications
[1,2-¹³C₂]glucose Provides high precision for estimating fluxes in the oxidative PPP and glycolysis.[1][2] Distinguishes between glycolysis and pentose overflow.[3]May require parallel labeling experiments with other tracers for comprehensive network analysis.Detailed analysis of the oxidative PPP, distinguishing it from glycolysis.
[U-¹³C]glucose Labels all carbons, providing broad coverage of central carbon metabolism.Can lead to complex labeling patterns that are challenging to interpret for specific pathways like the PPP.General overview of central carbon metabolism, often used in initial screening.
[1-¹³C]glucose & [6-¹³C]glucose Historically used to measure CO₂ release from the C1 position, indicative of oxidative PPP activity.[3]Provides relative rather than absolute flux measurements.[3]Classical method for estimating relative PPP activity.
[2,3-¹³C₂]glucose A novel tracer where the resulting [2,3-¹³C₂]lactate is exclusively produced via the PPP, simplifying analysis.[4]Less commonly used and may have limited commercial availability.Specific measurement of PPP activity with reduced need for complex corrections.[4]

Experimental Protocol: 13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

The following is a generalized protocol for conducting a 13C-MFA experiment to probe the pentose phosphate pathway using a labeled glucose tracer.

1. Experimental Design:

  • Tracer Selection: Choose an appropriate ¹³C-labeled glucose tracer based on the specific research question (see table above). A common and effective choice for the PPP is [1,2-¹³C₂]glucose.[1][2]

  • Culture Conditions: Grow cells in a chemically defined medium with the labeled substrate as the sole carbon source to ensure all metabolic activity incorporates the tracer.[5]

  • Steady State: Ensure cells reach both metabolic and isotopic steady state. This is critical for accurate flux determination and can be verified by measuring metabolite concentrations and isotopic labeling at multiple time points.[6]

2. Cell Culture and Isotope Labeling:

  • Culture cells of interest under the desired experimental conditions (e.g., specific growth phase, drug treatment).

  • Replace the standard medium with the medium containing the ¹³C-labeled glucose.

  • Incubate the cells for a predetermined time to achieve isotopic steady state.

3. Sample Collection and Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is typically done by using a cold solvent like methanol.

  • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

4. Analytical Measurement:

  • Analyze the isotopic labeling patterns of key intracellular metabolites (e.g., amino acids, lactate, and intermediates of glycolysis and the PPP) using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

5. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use specialized software (e.g., METRAN, 13CFLUX2, INCA) to fit the measured labeling data to a metabolic model of the central carbon pathways.[5][8]

  • The software performs an iterative optimization to estimate the intracellular fluxes that best reproduce the experimental labeling patterns.

6. Statistical Analysis:

  • Perform a goodness-of-fit analysis to validate the model.

  • Calculate confidence intervals for the estimated fluxes to assess the precision of the results.

Visualizing the Pentose Phosphate Pathway and Experimental Workflow

To better understand the flow of carbon through the PPP and the general process of a ¹³C-MFA experiment, the following diagrams are provided.

Caption: Carbon flow through the Pentose Phosphate Pathway.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase design 1. Experimental Design (Tracer & Conditions) culture 2. Cell Culture & Isotope Labeling design->culture sampling 3. Quenching & Metabolite Extraction culture->sampling measurement 4. Analytical Measurement (GC-MS / LC-MS) sampling->measurement data_proc 5. Data Processing (Natural Abundance Correction) measurement->data_proc flux_est 6. Flux Estimation (Software Analysis) data_proc->flux_est flux_est->design Iterative Refinement stats 7. Statistical Analysis (Goodness-of-fit, Confidence Intervals) flux_est->stats

Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.

References

A Researcher's Guide to Alternative Tracers for Studying the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

The pentose phosphate pathway (PPP) is a crucial metabolic route for cellular biosynthesis and redox balance. Traditionally, its activity has been probed using radiolabeled glucose, but the advent of stable isotope tracers, coupled with advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), has revolutionized the field. This guide provides a comparative overview of alternative tracers for studying the PPP, offering researchers, scientists, and drug development professionals a comprehensive resource to select the most appropriate tool for their experimental needs.

Comparing the Workhorses: A Look at Key ¹³C-Labeled Glucose Tracers

The choice of tracer is critical for accurately dissecting the flux through the PPP versus glycolysis, as these pathways share common intermediates. Below is a comparison of the most widely used and emerging ¹³C-labeled glucose tracers.

TracerPrinciple of DetectionAdvantagesDisadvantagesPrimary Analytical Method
[1,2-¹³C₂]glucose Distinguishes between glycolysis and the PPP by analyzing the labeling patterns of downstream metabolites like lactate and amino acids.[1][2] Glycolysis produces M+2 labeled intermediates, while the PPP generates M+1 labeled species.[1]Provides precise estimates for both glycolysis and PPP flux.[3][4] Widely used and well-documented.Analysis can be complex, often requiring correction for the natural abundance of ¹³C.[5]GC-MS, LC-MS, NMR
[2,3-¹³C₂]glucose A novel tracer where glycolysis produces [1,2-¹³C₂]lactate, and the PPP exclusively generates [2,3-¹³C₂]lactate.[5] These isotopomers are easily distinguished by ¹³C NMR.[5]Specific for the PPP, simplifying data analysis.[5] Does not require correction for natural ¹³C abundance, as the probability of two adjacent ¹³C atoms occurring naturally is negligible.[5]Newer tracer, so less historical data and potentially higher cost.¹³C NMR
[1-¹³C]glucose The ¹³C label at the C1 position is lost as ¹³CO₂ in the oxidative branch of the PPP. The extent of this loss can be used to estimate PPP flux.Simple concept.Less precise than other tracers for resolving PPP flux from other pathways.[3][4]MS (measuring ¹³CO₂), NMR
[2-¹³C]glucose The ¹³C label is retained through the initial steps of the PPP, leading to specific labeling patterns in downstream metabolites.Outperforms [1-¹³C]glucose in precision for PPP analysis.[3][4]Analysis can be complex.¹H NMR, ¹³C NMR
[U-¹³C]glucose Uniformly labeled glucose provides information on the contribution of glucose to various metabolic pathways.Useful for a broad overview of glucose metabolism.Not ideal for specifically resolving the PPP from glycolysis as both pathways can produce fully labeled lactate.[1]GC-MS, LC-MS, NMR
[1,6-¹³C₂,6,6-²H₂]glucose A dually labeled tracer where glycolysis and the PPP produce distinct lactate isotopomers that can be quantified by GC/MS.[6]Allows for dynamic measurements of PPP activity in vivo.[6]Complex synthesis and analysis.GC-MS

Visualizing the Metabolic Maze

Understanding the fate of labeled carbons is key to interpreting experimental results. The following diagrams illustrate the core PPP and how different tracers navigate this pathway.

Figure 1: The Pentose Phosphate Pathway and its connection to Glycolysis.

Tracer_Fates cluster_12C_glucose [1,2-¹³C₂]glucose cluster_23C_glucose [2,3-¹³C₂]glucose G6P_12 [1,2-¹³C₂]G6P PPP_12 PPP G6P_12->PPP_12 Glycolysis_12 Glycolysis G6P_12->Glycolysis_12 Lactate_M1 [3-¹³C]Lactate (M+1) PPP_12->Lactate_M1 Lactate_M2_from_12 [2,3-¹³C₂]Lactate (M+2) Glycolysis_12->Lactate_M2_from_12 G6P_23 [2,3-¹³C₂]G6P PPP_23 PPP G6P_23->PPP_23 Glycolysis_23 Glycolysis G6P_23->Glycolysis_23 Lactate_M2_from_23_PPP [2,3-¹³C₂]Lactate (M+2) PPP_23->Lactate_M2_from_23_PPP Lactate_M2_from_23_Glyc [1,2-¹³C₂]Lactate (M+2) Glycolysis_23->Lactate_M2_from_23_Glyc

Figure 2: Differential labeling of lactate from [1,2-¹³C₂]glucose and [2,3-¹³C₂]glucose.

Experimental Corner: Protocols for Key Tracers

The successful application of these tracers hinges on robust experimental design and execution. Below are generalized protocols for metabolic flux analysis using ¹³C-labeled glucose.

General Experimental Workflow

Experimental_Workflow start Start: Cell Culture or In Vivo Model Preparation incubation Incubate with ¹³C-labeled glucose tracer start->incubation quenching Quench Metabolism (e.g., with cold methanol) incubation->quenching extraction Extract Metabolites quenching->extraction analysis Analyze by NMR or MS extraction->analysis data_processing Data Processing and Isotopomer Analysis analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation end End: PPP Flux Determination flux_calculation->end

Figure 3: A generalized workflow for metabolic flux analysis using stable isotope tracers.
Protocol 1: PPP Flux Analysis using [1,2-¹³C₂]glucose with GC-MS

This protocol is adapted from studies performing metabolic flux analysis in cultured cells.[7][8]

  • Cell Culture: Culture cells of interest (e.g., HepG2 human hepatoma cells, cerebellar granule neurons) to the desired confluency under standard conditions.[7][8]

  • Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of [1,2-¹³C₂]glucose. The incubation time should be sufficient to achieve isotopic steady-state, typically ranging from a few hours to 24-72 hours, depending on the cell type and metabolic rates.[7][8]

  • Metabolite Quenching and Extraction:

    • Rapidly wash the cells with ice-cold saline.

    • Quench metabolic activity by adding a cold solvent, such as a methanol/water mixture.

    • Scrape the cells and collect the cell suspension.

    • Perform metabolite extraction using appropriate methods (e.g., freeze-thaw cycles, sonication) followed by centrifugation to separate the extract from cell debris.

  • Sample Preparation for GC-MS:

    • Dry the metabolite extract.

    • Derivatize the metabolites to make them volatile for GC-MS analysis. A common method is ethyloxime-trimethylsilyl (EtOx-TMS) derivatization.[2]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Acquire data, focusing on the mass isotopomer distributions of key metabolites such as lactate and proteinogenic amino acids.[9]

  • Data Analysis:

    • Correct the raw data for natural ¹³C abundance.

    • Determine the fractional labeling of the M+1 and M+2 isotopomers of the target metabolites.

    • Use metabolic modeling software to calculate the relative flux through the PPP and glycolysis based on the isotopomer distribution data.[7]

Protocol 2: PPP Flux Analysis using [2,3-¹³C₂]glucose with ¹³C NMR

This protocol is based on a novel method that simplifies PPP flux assessment.[5]

  • In Vivo or In Vitro Model: This tracer can be used in both cultured cells and animal models.[5] For in vivo studies, administer [2,3-¹³C₂]glucose to the animal (e.g., via infusion).

  • Sample Collection:

    • For cell cultures, follow steps 2 and 3 of Protocol 1 to obtain metabolite extracts.

    • For in vivo studies, collect tissue or biofluid samples (e.g., liver, brain, blood) at the desired time points.[5]

  • Sample Preparation for NMR:

    • Process the samples to isolate the metabolite of interest, typically lactate. This may involve tissue homogenization and purification steps.

    • Reconstitute the purified metabolite extract in a suitable solvent for NMR analysis (e.g., D₂O).

  • ¹³C NMR Spectroscopy:

    • Acquire ¹³C NMR spectra of the samples.

    • Focus on the resonance of the C2 carbon of lactate.[5]

  • Data Analysis:

    • Identify and integrate the signals corresponding to [1,2-¹³C₂]lactate (from glycolysis) and [2,3-¹³C₂]lactate (from the PPP). These are distinguishable by their different ¹³C-¹³C scalar coupling constants.[5]

    • Calculate the ratio of the integrated signal areas of [2,3-¹³C₂]lactate to [1,2-¹³C₂]lactate. This ratio directly reflects the relative flux of the PPP to glycolysis.[5]

Conclusion

The selection of an appropriate tracer is paramount for the accurate investigation of the pentose phosphate pathway. While [1,2-¹³C₂]glucose remains a robust and widely used tracer, the development of novel alternatives like [2,3-¹³C₂]glucose offers significant advantages in terms of specificity and ease of analysis. By carefully considering the experimental objectives, available analytical instrumentation, and the pros and cons of each tracer outlined in this guide, researchers can enhance the precision and reliability of their PPP flux measurements, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

A Comparative Guide to 13C-Erythrose Isotopomers for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research and drug development, the use of stable isotope tracers is paramount for elucidating complex biochemical pathways. Among these, 13C-labeled erythrose isotopomers are emerging as valuable tools for specific applications, particularly in tracing the pentose phosphate pathway (PPP) and aromatic amino acid biosynthesis. This guide provides a comparative analysis of different 13C-erythrose isotopomers, offering insights into their unique advantages and performance based on available experimental data.

Performance Comparison of 13C-Erythrose Isotopomers

The choice of a specific 13C-erythrose isotopomer significantly influences the labeling patterns of downstream metabolites, thereby determining its suitability for tracing particular metabolic routes. While direct comparative studies on the performance of all erythrose isotopomers for metabolic flux analysis are limited, valuable insights can be drawn from studies investigating the incorporation of 13C from selectively labeled erythrose into amino acids.

A key study systematically investigated the use of [1-¹³C]-, [2-¹³C]-, [3-¹³C]-, and [4-¹³C]-erythrose to label amino acid side chains in E. coli and compared the results to labeling with ¹³C-glucose. The findings highlight the potential of these tracers to provide unique and, in some cases, superior labeling patterns for specific amino acids.

The following table summarizes the observed 13C incorporation into the aromatic amino acids Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) using different 13C-erythrose isotopomers. This data is critical for researchers aiming to selectively label these amino acids for structural or metabolic studies.

Table 1: Quantitative Comparison of ¹³C Incorporation into Aromatic Amino Acids from Position-Specific ¹³C-Erythrose

IsotopomerLabeled Position in Aromatic RingPhenylalanine (Phe) % ¹³C IncorporationTyrosine (Tyr) % ¹³C IncorporationTryptophan (Trp) % ¹³C Incorporation
[1-¹³C]-Erythrose ζ~40~40~70
[2-¹³C]-Erythrose ε1/ε2~40~40~40
[3-¹³C]-Erythrose δ1/δ2~40~40~70
[4-¹³C]-Erythrose γ~20~20~40

Note: The percentage of ¹³C incorporation is an approximation based on reported experimental data and can vary depending on experimental conditions and the specific organism.

Experimental Protocols

The successful application of 13C-erythrose isotopomers in metabolic studies relies on robust experimental protocols. The following provides a generalized methodology for a typical stable isotope labeling experiment using 13C-erythrose, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for ¹³C-Erythrose Labeling and GC-MS Analysis
  • Cell Culture and Isotope Labeling:

    • Cultivate the cells or organism of interest in a defined minimal medium.

    • Introduce the specific 13C-erythrose isotopomer as the primary carbon source or as a supplement to a background carbon source (e.g., unlabeled glucose). The concentration of the tracer should be optimized based on the experimental goals.

    • Allow the cells to grow and reach a metabolic and isotopic steady state. This duration will vary depending on the organism's growth rate.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly to preserve the in vivo metabolic state. This is often achieved by rapid cooling, for example, by adding the cell culture to a cold solvent like methanol.

    • Extract intracellular metabolites using a suitable solvent system, such as a mixture of methanol, water, and chloroform.

  • Sample Derivatization:

    • Dry the metabolite extracts completely.

    • Derivatize the metabolites to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Separate the metabolites on a suitable GC column.

    • Detect the mass isotopologue distributions of the target metabolites in the mass spectrometer.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Calculate the mass isotopomer distributions (MIDs) for each metabolite of interest.

    • Use the MIDs to determine metabolic fluxes through specific pathways using metabolic modeling software.

Visualizing Metabolic Fates

Diagrams are powerful tools for understanding the flow of atoms through metabolic pathways. The following diagrams, generated using Graphviz, illustrate the expected labeling patterns from different 13C-erythrose isotopomers in key metabolic pathways.

Non_Oxidative_PPP cluster_input 13C-Erythrose-4-P Input cluster_ppp Non-Oxidative Pentose Phosphate Pathway E4P Erythrose-4-P (Labeled at C4) F6P Fructose-6-P E4P->F6P Transaldolase S7P Sedoheptulose-7-P (Labeled at C7) E4P->S7P Transketolase G3P Glyceraldehyde-3-P S7P->F6P Transaldolase R5P Ribose-5-P S7P->R5P Transaldolase F6P_labeled Fructose-6-P (Labeled at C6) S7P->F6P_labeled X5P Xylulose-5-P X5P->G3P Transketolase X5P->S7P Transketolase

Caption: Tracing [4-¹³C]-Erythrose-4-P through the non-oxidative PPP.

Aromatic_Amino_Acid_Biosynthesis cluster_precursors Precursors cluster_pathway Shikimate Pathway cluster_products Aromatic Amino Acids E4P Erythrose-4-P DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate PEP->DAHP Shikimate Shikimate DAHP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp

Caption: Role of Erythrose-4-P in aromatic amino acid biosynthesis.

Conclusion

The selection of a 13C-erythrose isotopomer should be guided by the specific metabolic pathway and downstream metabolites of interest. While [1-¹³C]- and [3-¹³C]-erythrose show high incorporation into the aromatic rings of phenylalanine, tyrosine, and tryptophan, [4-¹³C]-erythrose provides a unique label at the γ-carbon. For studies focused on the pentose phosphate pathway, the distinct labeling patterns generated by each isotopomer can help to resolve the fluxes through the transketolase and transaldolase reactions. Future studies involving direct comparisons of these tracers in metabolic flux analysis will further refine our understanding of their optimal applications. This guide serves as a foundational resource for researchers to make informed decisions when designing stable isotope tracing experiments with 13C-erythrose.

Cross-Validation of D-Erythrose-1-13C Results: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of metabolic research, understanding the fate of key intermediates like D-Erythrose is paramount. The use of isotopically labeled molecules, such as D-Erythrose-1-13C, provides a powerful tool to trace its path through complex biochemical networks. However, the validation and interpretation of data derived from isotopic labeling studies are critically reliant on robust analytical methodologies and, where possible, cross-validation with alternative techniques. This guide provides a comparative overview of the primary methods used to analyze D-Erythrose and its labeled counterpart, offering insights into their principles, protocols, and data outputs.

Quantitative Comparison of Analytical Methods

The choice of analytical technique for D-Erythrose analysis depends on the specific research question, whether it is quantification of the metabolite pool, determination of enzymatic activity, or tracing metabolic pathways. Below is a summary of the key quantitative parameters for the most common methods.

Analytical Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linearity Range Primary Application
This compound with NMR Nuclear Magnetic Resonance spectroscopy detects the 13C isotope, allowing for the tracking of the labeled carbon atom through metabolic transformations.[1][2]Dependent on isotopic enrichment and instrument sensitivity.Dependent on isotopic enrichment and instrument sensitivity.Good, dependent on concentration and instrument.Metabolic flux analysis, pathway elucidation.
This compound with MS Mass Spectrometry separates ions based on their mass-to-charge ratio, enabling the detection of 13C-labeled metabolites and their fragments.[3][4]High sensitivity, often in the low µg/mL to ng/mL range.High sensitivity, often in the low µg/mL to ng/mL range.Wide linear range.Isotope tracing, quantification of labeled species.[5]
HPLC-DAD High-Performance Liquid Chromatography with a Diode-Array Detector separates D-Erythrose from other compounds, with detection based on UV absorbance (often after derivatization).[6]1.17 µg/mL to 4.83 µg/mL (with PMP derivatization).[6]3.55 µg/mL to 18.32 µg/mL (with PMP derivatization).[6]10–400 µg/mL (with PMP derivatization).[6]Quantification of D-Erythrose in various samples.
Enzymatic Assays Specific enzymes are used to convert D-Erythrose to a product that can be measured, often spectrophotometrically.[3][7]Can be highly sensitive, in the nmol range.[7]Can be highly sensitive, in the nmol range.[7]Dependent on enzyme kinetics and substrate concentration.Measurement of specific enzyme activity or D-Erythrose concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for the key analytical methods discussed.

This compound Analysis by 13C NMR Spectroscopy

Objective: To monitor the metabolic fate of this compound.

Protocol:

  • Sample Preparation: Prepare a solution of D-[1-13C]-erythrose in a suitable buffer (e.g., 80 mM D-[1-13C]-erythrose in 160 mM sodium bicarbonate buffer at pH 8.5).[8]

  • NMR Spectroscopy: Acquire 13C NMR spectra over time using a high-field NMR spectrometer.[1][8]

  • Data Analysis: Monitor the appearance and disappearance of signals corresponding to this compound and its metabolic products.[8] The chemical shifts of the 13C-labeled carbon will indicate the new chemical environment of the carbon atom.[9]

This compound Analysis by Mass Spectrometry (LC-MS)

Objective: To identify and quantify this compound and its downstream metabolites.

Protocol:

  • Sample Extraction: Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/water).

  • Chromatographic Separation: Separate the metabolites using liquid chromatography.[4]

  • Mass Spectrometry: Analyze the eluent using a mass spectrometer to detect the mass-to-charge ratio of the parent ions and their fragmentation patterns.[3][5]

  • Data Analysis: Identify and quantify the 13C-labeled species by their characteristic mass shifts.[4]

D-Erythrose Quantification by HPLC-DAD with PMP Derivatization

Objective: To quantify the total concentration of D-Erythrose in a sample.

Protocol:

  • Derivatization: React the sugar sample with 1-phenyl-3-methyl-5-pyrazolone (PMP) in an alkaline medium to form a UV-absorbing derivative.[6]

  • HPLC Separation: Separate the PMP-derivatized sugars on a C18 column using a gradient elution with a mobile phase consisting of a sodium phosphate buffer and acetonitrile.[6]

  • Detection: Monitor the elution of the derivatives using a DAD at a specific wavelength.

  • Quantification: Determine the concentration of D-Erythrose by comparing the peak area to a standard curve of derivatized D-Erythrose standards.[6]

Enzymatic Assay for D-Erythrose (Conceptual)

While a specific, commercially available kit for D-Erythrose is not commonly cited, a conceptual protocol based on the principle of enzymatic conversion is as follows:

Objective: To determine the concentration of D-Erythrose through an enzyme-coupled reaction.

Protocol:

  • Reaction Setup: Incubate the sample with a specific isomerase or reductase that acts on D-Erythrose.[10] The reaction mixture should contain necessary cofactors (e.g., NADH or NADPH).

  • Measurement: Monitor the change in absorbance of the cofactor (e.g., the decrease in absorbance at 340 nm for NADH oxidation) spectrophotometrically.[3]

  • Quantification: Relate the change in absorbance to the concentration of D-Erythrose using a standard curve.

Visualizing Experimental Workflows

Graphical representations of experimental workflows can aid in understanding the logical flow of each analytical process.

cluster_NMR 13C NMR Analysis Workflow NMR_Sample Prepare this compound Sample NMR_Acquire Acquire 13C NMR Spectra NMR_Sample->NMR_Acquire NMR_Analyze Analyze Spectral Data NMR_Acquire->NMR_Analyze cluster_MS LC-MS Analysis Workflow MS_Extract Metabolite Extraction MS_Separate LC Separation MS_Extract->MS_Separate MS_Detect Mass Spectrometry Detection MS_Separate->MS_Detect MS_Analyze Data Analysis MS_Detect->MS_Analyze cluster_HPLC HPLC-DAD Analysis Workflow HPLC_Deriv PMP Derivatization HPLC_Separate HPLC Separation HPLC_Deriv->HPLC_Separate HPLC_Detect DAD Detection HPLC_Separate->HPLC_Detect HPLC_Quantify Quantification HPLC_Detect->HPLC_Quantify cluster_Enzymatic Enzymatic Assay Workflow Enz_Setup Prepare Reaction Mixture Enz_Measure Spectrophotometric Measurement Enz_Setup->Enz_Measure Enz_Quantify Quantification Enz_Measure->Enz_Quantify

References

A Researcher's Guide to Interpreting Comparative Data from Different ¹³C Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope tracers, particularly Carbon-13 (¹³C), has become a cornerstone in metabolic research, offering profound insights into the intricate wiring of cellular metabolism. By tracing the journey of ¹³C-labeled substrates through various biochemical reactions, researchers can elucidate metabolic pathway activities and quantify metabolic fluxes. This guide provides a comparative analysis of different ¹³C tracers, supported by experimental data, to aid in the design and interpretation of metabolic studies.

The choice of a ¹³C tracer is a critical experimental design parameter that significantly influences the quality and precision of the resulting metabolic flux data.[1] Different tracers provide distinct labeling patterns that can be more or-less informative for specific pathways. This guide will explore the comparative performance of commonly used ¹³C tracers in delineating key metabolic pathways central to cancer metabolism and other disease states.

Comparative Performance of ¹³C Tracers for Metabolic Flux Analysis

The selection of an appropriate ¹³C tracer is paramount for achieving accurate and precise measurements of metabolic fluxes. The information richness of an experiment is largely dictated by the chosen tracer composition.[2][3] Below is a summary of the performance of various ¹³C-labeled glucose and glutamine tracers for analyzing central carbon metabolism in a tumor cell line.[1]

TracerTarget Pathway(s)Performance Summary
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP), Overall NetworkProvides the most precise estimates for these pathways.[1]
[2-¹³C]glucose GlycolysisOutperforms the more commonly used [1-¹³C]glucose.[1]
[3-¹³C]glucose Glycolysis, Pyruvate OxidationOffers valuable information on pyruvate oxidation.[1]
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) CycleEmerged as the preferred isotopic tracer for the analysis of the TCA cycle.[1]
[1-¹³C]glucose GlycolysisCommonly used, but outperformed by other specifically labeled glucose tracers for glycolysis.[1][4]
[1,6-¹³C]glucose Parallel Labeling ExperimentsIdentified as one of the best single tracers, consistently producing high flux precision.[5]
[5,6-¹³C]glucose Parallel Labeling ExperimentsAnother top-performing single tracer for high-precision flux analysis.[5]

Note: The optimal tracer is dependent on the specific metabolic fluxes of interest. A computational evaluation of different tracers is often recommended prior to experimentation to identify the most informative choice for a given biological system and research question.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of ¹³C tracer studies. Below are generalized protocols for cell culture-based stable isotope tracing experiments.

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest.

  • Media Preparation: Prepare culture medium containing the desired ¹³C-labeled tracer. For mammalian cell culture, the use of dialyzed fetal bovine serum is recommended to avoid interference from unlabeled metabolites present in standard serum.[6]

  • Tracer Introduction: To maintain a metabolic steady state, switch the cells from their regular medium to the ¹³C-labeled medium. The duration of labeling will depend on the pathways of interest and whether the goal is to achieve dynamic or steady-state labeling.[6]

  • Cell Harvesting: After the desired labeling period, rapidly quench metabolism and harvest the cells. A common method involves washing the cells with ice-cold saline and then adding a cold extraction solvent.[7]

  • Solvent Extraction: A widely used method for extracting polar metabolites is the use of 80% methanol.[8] For a broader coverage of both polar and lipophilic metabolites, a two-phase extraction using solvents like a methanol/water/chloroform mixture can be employed.[9]

  • Sample Processing: After extraction, the samples are typically centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected for analysis.

  • Chromatography: Separate the extracted metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites.[8]

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass isotopomer distributions (MIDs).[10] The MIDs reveal the extent and position of ¹³C incorporation into each metabolite.

Visualizing Metabolic Pathways and Workflows

Diagrams are invaluable tools for visualizing the flow of carbon through metabolic pathways and for illustrating experimental designs. The following diagrams were generated using the Graphviz DOT language.

cluster_workflow Experimental Workflow Cell Culture Cell Culture 13C Labeling 13C Labeling Cell Culture->13C Labeling Metabolite Extraction Metabolite Extraction 13C Labeling->Metabolite Extraction LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis

A typical workflow for a ¹³C stable isotope tracing experiment.

cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Glutamine Glutamine aKG α-Ketoglutarate Glutamine->aKG Citrate Citrate aKG->Citrate Oxaloacetate Oxaloacetate aKG->Oxaloacetate Citrate->aKG AcetylCoA->Citrate Oxaloacetate->Citrate

Central carbon metabolism showing entry points for ¹³C-glucose and ¹³C-glutamine.

Interpreting Labeling Patterns

The interpretation of ¹³C labeling patterns can reveal relative pathway activities and nutrient contributions.[11] For instance, feeding cells with [U-¹³C₆]glucose will lead to M+2 labeled citrate if it enters the TCA cycle via pyruvate dehydrogenase, while pyruvate carboxylase activity will result in M+3 labeled oxaloacetate and subsequently M+5 citrate.[11] By comparing the relative abundance of these different isotopologues, one can infer the relative activities of these two pathways.

It is important to note that steady-state labeling patterns are independent of metabolite levels.[12] Therefore, changes in the fractional labeling of a metabolite can be confidently attributed to alterations in metabolic fluxes.

Conclusion

The strategic selection of ¹³C tracers is fundamental to designing informative metabolic flux analysis experiments. While universally optimal tracers do not exist, a careful consideration of the biological question and the specific pathways of interest can guide the choice of the most appropriate tracer.[13] Doubly ¹³C-labeled glucose tracers, such as [1,2-¹³C]glucose and [1,6-¹³C]glucose, have shown to be particularly effective for a broad analysis of central carbon metabolism.[1][5] For focused inquiries into the TCA cycle, [U-¹³C₅]glutamine is a powerful tool.[1] By combining robust experimental design with careful data interpretation, researchers can leverage the power of ¹³C tracers to unravel the complexities of cellular metabolism in health and disease.

References

Assessing the Specificity of D-Erythrose-1-13C as a Metabolic Tracer for the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the selection of an appropriate isotopic tracer is paramount for accurately elucidating pathway fluxes. This guide provides a comprehensive comparison of D-Erythrose-1-13C with established tracers for assessing the Pentose Phosphate Pathway (PPP), a critical metabolic route for cellular biosynthesis and redox balance. While direct experimental data on this compound as a metabolic tracer is limited, this document leverages established knowledge of the PPP and principles of metabolic flux analysis to provide a thorough theoretical assessment of its potential specificity and utility.

Established Tracers for Pentose Phosphate Pathway Analysis

The use of 13C-labeled glucose isotopes is a well-established method for probing the PPP. The choice of a specific isotopologue significantly influences the precision of flux estimations.

Key Glucose Tracers and Their Performance
TracerKey Labeled Products in PPPAdvantagesDisadvantages
[1,2-13C2]glucose [1-13C]Ribose-5-phosphate, [3-13C]LactateHigh precision for glycolysis and PPP flux estimation[1]. Distinguishes between oxidative and non-oxidative PPP.Requires correction for natural 13C abundance in some analyses[2].
[2,3-13C2]glucose [2,3-13C2]Lactate (via PPP)Simplifies analysis by avoiding the need for natural abundance correction[2]. Specific for PPP activity.Newer tracer with less extensive validation compared to [1,2-13C2]glucose.
[1-13C]glucose Loss of 13CO2 in oxidative PPPSimple to use and widely available.Less precise for comprehensive flux analysis compared to doubly labeled tracers[1].
[U-13C6]glucose Uniformly labeled downstream metabolitesProvides labeling information for a wide range of metabolites.Can complicate the interpretation of specific pathway fluxes due to widespread label distribution.

This compound: A Theoretical Assessment as a PPP Tracer

D-Erythrose-4-phosphate is a key intermediate in the non-oxidative branch of the PPP. Introducing this compound directly into the cellular system could theoretically offer a more direct probe of this part of the pathway.

Predicted Metabolic Fate of this compound

Upon entering the cell, D-Erythrose would first need to be phosphorylated to D-Erythrose-4-phosphate. The 13C label at the C1 position would then be subject to the enzymatic reactions of the non-oxidative PPP.

DOT Script for the Metabolic Fate of this compound

This compound This compound D-Erythrose-4-phosphate-1-13C D-Erythrose-4-phosphate-1-13C This compound->D-Erythrose-4-phosphate-1-13C Phosphorylation Fructose-6-phosphate Fructose-6-phosphate D-Erythrose-4-phosphate-1-13C->Fructose-6-phosphate Transaldolase Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate D-Erythrose-4-phosphate-1-13C->Sedoheptulose-7-phosphate Transketolase Glycolysis Glycolysis Fructose-6-phosphate->Glycolysis Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate->Glycolysis Ribose-5-phosphate Ribose-5-phosphate Sedoheptulose-7-phosphate->Ribose-5-phosphate Xylulose-5-phosphate Xylulose-5-phosphate Sedoheptulose-7-phosphate->Xylulose-5-phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-phosphate->Nucleotide Synthesis Xylulose-5-phosphate->Ribose-5-phosphate

Metabolic fate of this compound in the Pentose Phosphate Pathway.

Potential Advantages of this compound:
  • Direct Interrogation of the Non-Oxidative PPP: By introducing a labeled intermediate of the non-oxidative branch, it may provide a more sensitive measure of the fluxes through transketolase and transaldolase reactions.

  • Reduced Confounding from Glycolysis: As erythrose enters downstream of the initial steps of glycolysis, it could potentially reduce the complexity of labeling patterns in glycolytic intermediates, leading to a clearer signal from the PPP.

Potential Disadvantages and Challenges:
  • Cellular Uptake and Phosphorylation: The efficiency of D-Erythrose uptake and its subsequent phosphorylation to D-Erythrose-4-phosphate by cellular kinases is a critical and largely uncharacterized factor. Inefficient uptake or phosphorylation would limit its utility as a tracer.

  • Metabolic Scrambling: The reversible nature of the non-oxidative PPP reactions could lead to scrambling of the 13C label, potentially complicating the interpretation of flux through specific reactions.

  • Limited Commercial Availability and Higher Cost: Compared to commonly used labeled glucose molecules, this compound is less readily available and likely more expensive.

Comparative Analysis of Tracers

FeatureThis compound (Theoretical)[1,2-13C2]glucose (Established)[2,3-13C2]glucose (Novel)
Point of Entry Non-oxidative PPPGlycolysis/Oxidative PPPGlycolysis/Oxidative PPP
Primary Utility Potentially high specificity for non-oxidative PPPHigh precision for both glycolysis and overall PPP fluxHigh specificity for PPP flux with simplified analysis
Key Isotopomer Labeled F6P, S7P, and pentoses[1-13C]Ribose-5-P, [3-13C]Lactate[2,3-13C2]Lactate
Data Interpretation Potentially complex due to label scramblingWell-established models for data analysisSimplified analysis due to unique lactate isotopomer
Limitations Uptake and phosphorylation efficiency unknown; limited dataRequires corrections for natural 13C abundanceLess extensively validated

Experimental Protocols

A rigorous comparative study is necessary to validate the utility of this compound as a PPP tracer. Below is a hypothetical experimental protocol for such a study.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., a cancer cell line with high PPP activity) in 6-well plates and culture until they reach mid-exponential growth phase.

  • Tracer Incubation: Replace the culture medium with a medium containing either this compound, [1,2-13C2]glucose, or [2,3-13C2]glucose at a defined concentration. A parallel culture with unlabeled glucose should be run as a control.

  • Time Course: Incubate the cells for various time points (e.g., 1, 4, 8, and 24 hours) to assess the dynamics of label incorporation and to ensure isotopic steady state is reached.

Metabolite Extraction
  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.

  • Centrifugation: Centrifuge the cell extracts to pellet proteins and cellular debris.

  • Drying: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

GC-MS Analysis
  • Derivatization: Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

  • Injection: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Data Acquisition: Acquire mass spectra of the eluting metabolites.

  • Data Analysis: Analyze the mass isotopomer distributions (MIDs) of key metabolites of the PPP and glycolysis (e.g., ribose-5-phosphate, lactate, pyruvate, and intermediates of the TCA cycle) to determine the fractional contribution of the 13C label.

DOT Script for the Experimental Workflow

cluster_0 Cell Culture & Labeling cluster_1 Metabolite Extraction cluster_2 GC-MS Analysis Cell Seeding Cell Seeding Tracer Incubation Tracer Incubation Cell Seeding->Tracer Incubation Time Course Time Course Tracer Incubation->Time Course Quenching Quenching Time Course->Quenching Extraction Extraction Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying Centrifugation->Drying Derivatization Derivatization Drying->Derivatization Injection Injection Derivatization->Injection Data Acquisition Data Acquisition Injection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Workflow for comparative tracer analysis.

Conclusion

While established 13C-glucose tracers, particularly [1,2-13C2]glucose, offer a robust and well-validated approach for assessing PPP flux, the theoretical advantages of this compound warrant further investigation. Its potential to directly probe the non-oxidative branch of the PPP could provide valuable insights into the regulation of this pathway. However, significant experimental validation is required to overcome the current limitations related to its cellular uptake, metabolism, and the complexity of data interpretation. Future studies directly comparing this compound with established glucose tracers are essential to determine its true specificity and utility in the field of metabolic research.

References

Safety Operating Guide

Navigating the Safe Disposal of D-Erythrose-1-13C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Erythrose-1-13C, a stable isotope-labeled form of the tetrose carbohydrate D-Erythrose.

Core Disposal and Safety Protocols

General Handling and Personal Protective Equipment (PPE):

Before proceeding with any disposal method, ensure adequate ventilation and wear appropriate personal protective equipment.[1] This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing to prevent skin exposure.[1]

Spill Management:

In the event of a spill, it should be contained and cleaned up using an inert absorbent material such as sand, silica gel, or universal binder.[1] The collected material should then be placed in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Procedures

The primary consideration for the disposal of this compound is to determine whether it is classified as a hazardous waste.[1] This determination should be made in consultation with local, regional, and national hazardous waste regulations.[1]

On-site Treatment and Drain Disposal:

For small quantities of uncontaminated D-Erythrose, drain disposal may be a viable option in accordance with institutional guidelines. The National Institutes of Health (NIH) lists D-Erythrose as a substance that may be approved for drain disposal. The following procedure is based on the NIH Drain Discharge Guide:

  • Verification: Confirm that D-Erythrose is on your institution's approved list for drain disposal.

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, gloves, and eye protection.

  • Water Flow: Turn on the cold water and ensure a steady flow down the drain without any backup.

  • Slow Pouring: Slowly pour the this compound solution down the drain to minimize splashing.

  • Rinsing: Thoroughly rinse the container that held the chemical.

  • Flush the Drain: Allow the cold water to run for an additional two minutes to ensure the chemical is completely flushed through the plumbing.

  • Clean the Sink: Clean the sink basin to remove any residual material.

Container Disposal:

If drain disposal is not permissible, or if the this compound is contaminated with other hazardous materials, it must be disposed of as chemical waste.

  • Collection: Collect the waste this compound in a clearly labeled, sealed, and appropriate waste container.

  • Waste Stream Identification: Characterize the waste according to your institution's hazardous waste management program.

  • Pickup Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

start Start: this compound Waste check_contamination Is the waste mixed with other hazardous chemicals? start->check_contamination check_drain_disposal Is drain disposal permitted by institutional & local regulations? check_contamination->check_drain_disposal No chemical_waste_disposal Dispose as Chemical Waste: 1. Collect in a labeled, sealed container. 2. Follow institutional EHS procedures. check_contamination->chemical_waste_disposal Yes check_drain_disposal->chemical_waste_disposal No drain_disposal_procedure Proceed with Drain Disposal: 1. Wear appropriate PPE. 2. Use a designated sink with cold running water. 3. Pour slowly and flush thoroughly. check_drain_disposal->drain_disposal_procedure Yes end End: Proper Disposal Complete chemical_waste_disposal->end drain_disposal_procedure->end

Disposal workflow for this compound.

Quantitative Data

No specific quantitative exposure limits or disposal concentrations for D-Erythrose or this compound were identified in the reviewed safety data sheets. It is recommended to handle the material with care to minimize exposure, following standard laboratory safety practices.

By adhering to these guidelines and consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound.

References

Comprehensive Safety and Handling Guide for D-Erythrose-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling of D-Erythrose-1-13C, a stable isotope-labeled form of D-Erythrose. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals.

Physicochemical and Safety Data
PropertyValueSource
Chemical Name (2R,3R)-2,3,4-trihydroxy(1-13C)butanal[3]
CAS Number 70849-19-3[3][4]
Molecular Formula C₃¹³CH₈O₄[5]
Molecular Weight 121.10 g/mol [3][5]
Appearance Varies; may be a solution or solid
Storage Temperature 2-8°C (Refrigerator)
Incompatible Materials Strong oxidizing agents[6]
Hazard Classification Not classified as hazardous under GHS[6]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure when handling this compound. The following equipment should be used:

  • Eye Protection : Safety glasses with side shields or goggles are mandatory to protect against splashes.[7][8] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[8]

  • Hand Protection : Chemically resistant gloves should be worn to prevent skin contact.[6][7] Since no glove material is impervious to all chemicals, gloves should be inspected before use and replaced if they show signs of degradation.[7]

  • Body Protection : A standard laboratory coat is required for all procedures.[7]

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[6][9] If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow and Handling Protocol

The following workflow outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal_details Disposal Path prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area 1. Ensure Safety First handle_retrieve Retrieve this compound from Storage (2-8°C) handle_weigh Weigh or Aliquot Compound handle_retrieve->handle_weigh 2. Minimize Exposure handle_dissolve Dissolve or Use in Experiment handle_weigh->handle_dissolve 3. Proceed with Protocol cleanup_spill Clean Spills with Inert Absorbent Material cleanup_decontaminate Decontaminate Work Surfaces cleanup_spill->cleanup_decontaminate 4. Maintain Cleanliness cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose 5. Follow Regulations dispose_non_hazardous Non-Hazardous Chemical Waste cleanup_dispose->dispose_non_hazardous dispose_local Follow Local, State, and Federal Regulations dispose_non_hazardous->dispose_local Consult Waste Management Guidelines

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedures

  • Preparation :

    • Before handling the compound, ensure you are wearing the appropriate PPE: a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

    • Work in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for generating dust or aerosols.

  • Handling :

    • Retrieve this compound from its recommended storage condition of 2-8°C.

    • Avoid direct contact with the skin and eyes.[6] Do not breathe in any dust or vapors.[6]

    • If a spill occurs, absorb it with an inert material like sand or silica gel and place it in a suitable, closed container for disposal.[6]

  • Disposal :

    • This compound is a stable isotope-labeled compound and is not radioactive.[1] Therefore, it does not require special disposal procedures for radioactivity.[1][]

    • The waste should be treated as non-hazardous chemical waste, unless it has been mixed with other hazardous materials.

    • Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Waste generators are responsible for determining if a discarded chemical is classified as hazardous.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.